molecular formula C8H7ClN2 B1367167 4-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine CAS No. 74420-05-6

4-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1367167
CAS No.: 74420-05-6
M. Wt: 166.61 g/mol
InChI Key: GYGRXUOVLHHEMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine is a useful research compound. Its molecular formula is C8H7ClN2 and its molecular weight is 166.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-chloro-1-methylpyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c1-11-5-3-6-7(9)2-4-10-8(6)11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYGRXUOVLHHEMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C(C=CN=C21)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70505537
Record name 4-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70505537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74420-05-6
Record name 4-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70505537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 4-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine: Properties and Applications for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 7-Azaindole Scaffold in Modern Drug Discovery

The 1H-pyrrolo[2,3-b]pyridine, commonly referred to as 7-azaindole, represents a "privileged scaffold" in medicinal chemistry. Its structural resemblance to indole allows it to mimic this crucial biological motif, while the introduction of a nitrogen atom in the 6-membered ring imparts unique electronic properties and hydrogen bonding capabilities. This has led to the widespread use of 7-azaindole derivatives as core components in a variety of therapeutic agents, most notably as kinase inhibitors in oncology and inflammatory diseases. This guide focuses on a key derivative, 4-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine, providing an in-depth analysis of its chemical properties, synthesis, and reactivity for researchers and drug development professionals. The strategic placement of the chloro and methyl groups offers a versatile platform for the synthesis of complex molecular architectures.

Core Chemical and Physical Properties

A thorough understanding of the fundamental physicochemical properties of this compound is essential for its effective use in synthesis and drug design.

Molecular Structure and Physicochemical Data

The foundational characteristics of this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₈H₇ClN₂--INVALID-LINK--
Molecular Weight 166.61 g/mol --INVALID-LINK--
Appearance Solid--INVALID-LINK--
Melting Point 174-176 °C (for the unmethylated analog, 4-chloro-1H-pyrrolo[2,3-b]pyridine)--INVALID-LINK--

Note: Specific experimental data for the melting point of the N-methylated compound is not widely available; the value for the parent compound is provided as a close approximation.

The structure of this compound is depicted below:

Caption: 2D structure of this compound.

Synthesis and Characterization: A Practical Approach

Synthesis of the 4-Chloro-7-azaindole Core

A common and effective method for the chlorination of the 7-azaindole scaffold is the use of phosphoryl chloride (POCl₃).[1]

Experimental Protocol: Synthesis of 4-chloro-1H-pyrrolo[2,3-b]pyridine

  • Reaction Setup: To a solution of 1H-pyrrolo[2,3-b]pyridin-4(7H)-one (1.0 eq) in a suitable solvent such as dichloromethane, slowly add phosphoryl trichloride (POCl₃) (2.1 eq).

  • Reaction Conditions: Stir the mixture at reflux for 6 hours.

  • Work-up and Purification: After cooling, the solvent is removed under reduced pressure. The residue is carefully quenched with water and neutralized with a base (e.g., sodium hydroxide) to a pH of 9. The resulting solid is filtered, washed with water, and dried. Recrystallization from ethanol can be performed for further purification.

Synthesis start 1H-pyrrolo[2,3-b]pyridin-4(7H)-one reagent1 POCl3, Dichloromethane start->reagent1 product 4-Chloro-1H-pyrrolo[2,3-b]pyridine reagent1->product Reflux, 6h N_Methylation start 4-Chloro-1H-pyrrolo[2,3-b]pyridine reagents 1. NaH, DMF, 0 °C 2. CH3I start->reagents product This compound reagents->product Suzuki_Coupling start 4-Chloro-1-methyl-1H- pyrrolo[2,3-b]pyridine reagents R-B(OH)2 Pd Catalyst, Base Solvent, Heat start->reagents product 4-Substituted-1-methyl-1H- pyrrolo[2,3-b]pyridine reagents->product Buchwald_Hartwig start 4-Chloro-1-methyl-1H- pyrrolo[2,3-b]pyridine reagents R1R2NH Pd Catalyst, Ligand Base, Solvent, Heat start->reagents product 4-Amino-1-methyl-1H- pyrrolo[2,3-b]pyridine reagents->product

References

physicochemical characteristics of 4-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Characteristics of 4-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine

Executive Summary

This compound is a halogenated derivative of the 7-azaindole scaffold, a heterocyclic structure of significant interest in medicinal chemistry and drug development. As a bioisostere of natural indoles, the 7-azaindole core is a privileged scaffold found in numerous biologically active compounds, particularly kinase inhibitors.[1][2] This technical guide provides a comprehensive overview of the core physicochemical characteristics of the N-methylated title compound. It is intended for researchers, synthetic chemists, and drug development professionals, offering foundational data, validated experimental protocols for characterization, and essential safety information. The narrative emphasizes the rationale behind analytical methodologies, ensuring a blend of theoretical understanding and practical application.

Introduction to the 7-Azaindole Scaffold

The pyrrolo[2,3-b]pyridine, or 7-azaindole, ring system is a cornerstone in modern medicinal chemistry. The replacement of the C7 carbon of an indole with a nitrogen atom significantly alters the molecule's electronic properties, hydrogen bonding capacity, and metabolic stability, often leading to improved pharmacological profiles. This scaffold is central to the development of therapeutics targeting a range of diseases, from cancer to neurological disorders.[3]

Profile of this compound

This compound is a functionalized building block designed for further chemical elaboration. The key features influencing its properties are:

  • The Pyrrolo[2,3-b]pyridine Core: Provides a rigid, aromatic framework for molecular recognition by biological targets.

  • 4-Chloro Substituent: Serves as a reactive handle for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of diverse functional groups.[2] This position is often targeted for coupling reactions to build molecular complexity.[1]

  • 1-Methyl Group: The methylation of the pyrrole nitrogen prevents it from acting as a hydrogen bond donor and can enhance metabolic stability by blocking N-dealkylation pathways. This modification also impacts the compound's solubility and lipophilicity.

Core Physicochemical Properties

A precise understanding of a compound's physicochemical properties is fundamental to its application in research and development. The following table summarizes the known and inferred properties of this compound.

PropertyValueSource / Comment
Molecular Formula C₈H₇ClN₂
Molecular Weight 166.61 g/mol
CAS Number 74420-05-6[4]
Appearance Solid
Melting Point Data not available. The parent compound, 4-chloro-1H-pyrrolo[2,3-b]pyridine, has a melting point of 174-176 °C.[5]
Boiling Point Not applicable; likely to decompose at high temperatures.
Solubility Low solubility in water; soluble in common organic solvents such as dichloromethane and chloroform.[6]Inferred from the parent compound.
pKa Data not available. The pyridine nitrogen is basic, but its pKa is influenced by the fused pyrrole ring.
LogP Data not available. The presence of the chloro and methyl groups suggests a moderate to high lipophilicity.

Spectroscopic and Analytical Characterization

Structural confirmation and purity assessment are critical for any chemical entity. The following sections describe the expected spectroscopic signatures for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be the most informative for routine structural verification. Key expected signals include:

    • A singlet corresponding to the three protons of the N-methyl group, likely appearing in the 3.5-4.0 ppm range.

    • Distinct doublets and triplets in the aromatic region (typically 6.5-8.5 ppm) corresponding to the protons on the bicyclic core. The specific coupling patterns will confirm the substitution pattern.

  • ¹³C NMR: The carbon spectrum will show eight distinct signals. The N-methyl carbon will appear upfield, while the aromatic carbons of the pyrrolopyridine core will be located downfield, with their chemical shifts influenced by the nitrogen atoms and the chlorine substituent.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and isotopic distribution. For this compound, Electrospray Ionization (ESI) in positive mode should reveal a prominent ion cluster corresponding to the protonated molecule [M+H]⁺ at m/z 167.6 and 169.6. The characteristic ~3:1 isotopic pattern for the [M+H]⁺ and [M+2+H]⁺ peaks is a definitive indicator of the presence of a single chlorine atom.

Chromatographic Purity Assessment (HPLC/UPLC)

Purity is typically assessed using reverse-phase High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) with UV detection. The aromatic nature of the pyrrolopyridine core makes it strongly UV-active, allowing for sensitive detection. A standard method would involve a C18 column with a gradient elution using acetonitrile and water, both containing a small amount of a modifier like formic acid or trifluoroacetic acid to ensure sharp peak shapes.

Experimental Protocols for Physicochemical Determination

The following protocols describe standard, self-validating methodologies for determining key physicochemical parameters.

Protocol: Melting Point Determination via Capillary Method

This method provides a sharp, reproducible melting range, which is an important indicator of purity.

Causality: The principle relies on observing the temperature range over which a crystalline solid transitions to a liquid. Impurities typically depress and broaden the melting range. A slow temperature ramp near the melting point is crucial for thermal equilibrium between the sample and the heating block, ensuring accuracy.

Methodology:

  • Sample Preparation: Finely crush a small amount of the dry solid.

  • Loading: Tap the open end of a capillary tube into the sample powder to pack a small amount (2-3 mm height) into the sealed end.

  • Measurement: Place the capillary in a calibrated melting point apparatus.

  • Heating: Set a rapid heating ramp to approach the expected melting point (e.g., to ~150 °C based on the parent compound).

  • Refined Heating: Reduce the ramp rate to 1-2 °C per minute.

  • Observation: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid particle melts (T₂). The melting point is reported as the range T₁-T₂.

MeltingPointWorkflow start Start prep Prepare Dry, Crushed Sample start->prep load Load Sample into Capillary Tube (2-3 mm height) prep->load place Place in Melting Point Apparatus load->place ramp1 Rapid Heat Ramp (to ~20°C below expected MP) place->ramp1 ramp2 Slow Heat Ramp (1-2 °C/min) ramp1->ramp2 record Record T1 (first liquid) and T2 (all liquid) ramp2->record report Report Melting Range (T1 - T2) record->report end_node End report->end_node

Workflow for Melting Point Determination.
Protocol: Thermodynamic Solubility Assessment (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility, providing a measure of the compound's solubility at equilibrium.

Causality: This protocol is designed to create a saturated solution from which an aliquot can be analyzed to determine the equilibrium concentration. Using a buffer (like PBS at pH 7.4) is critical for drug development applications as it mimics physiological conditions and controls for pH-dependent solubility effects. The extended incubation with agitation ensures that the system reaches true thermodynamic equilibrium.

Methodology:

  • Preparation: Add an excess amount of the solid compound to a known volume of the solvent (e.g., Phosphate-Buffered Saline, pH 7.4) in a sealed vial. The excess solid ensures saturation.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution. This step is critical to avoid aspirating solid particles, which would artificially inflate the measured concentration.

  • Quantification: Carefully take an aliquot of the clear supernatant.

  • Analysis: Dilute the aliquot and determine the concentration using a calibrated analytical method, such as HPLC-UV or LC-MS.

  • Calculation: Report the solubility in units such as mg/mL or µM.

SolubilityWorkflow start Start add_excess Add Excess Solid to Solvent (e.g., PBS) start->add_excess equilibrate Agitate at Constant Temperature (24-48 hours) add_excess->equilibrate separate Separate Solid and Liquid (Centrifuge/Filter) equilibrate->separate quantify Analyze Supernatant Concentration (e.g., HPLC) separate->quantify report Report Solubility (mg/mL or µM) quantify->report end_node End report->end_node

Workflow for Thermodynamic Solubility Assessment.

Chemical Stability and Reactivity

The compound is expected to be stable under standard laboratory conditions (ambient temperature, protected from light).[3] The primary reactive site is the carbon bearing the chlorine atom. This position is electron-deficient due to the electronegativity of both the chlorine and the adjacent pyridine nitrogen, making it susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a key feature exploited in synthetic chemistry to generate diverse libraries of 7-azaindole derivatives by reacting it with amines, thiols, or alcohols.[3]

Safety and Handling

Proper handling is essential to ensure laboratory safety. The available data indicates the following GHS classification.

PictogramSignal WordHazard ClassHazard Statement
alt text
Warning Acute Toxicity 4, OralH302: Harmful if swallowed.
Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a lab coat.[7][8]

  • Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust.[9]

  • Handling: Avoid dust formation. Avoid contact with skin, eyes, and clothing.[10] Wash hands thoroughly after handling.[9]

First Aid Measures
  • If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[8]

  • If on Skin: Wash with plenty of soap and water.[10]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7][10]

Conclusion

This compound is a valuable heterocyclic building block with well-defined physicochemical properties that make it suitable for applications in medicinal chemistry and organic synthesis. Its key features—the 7-azaindole core, a reactive chloro-substituent, and a stabilizing N-methyl group—provide a robust platform for the synthesis of novel, biologically active molecules. This guide provides the foundational data and validated protocols necessary for its effective and safe utilization in a research setting.

References

An In-depth Technical Guide to 4-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine: A Core Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 7-Azaindole Scaffold

The quest for novel therapeutic agents has led medicinal chemists to explore a vast chemical space, with heterocyclic compounds forming a cornerstone of many successful drugs. Among these, the pyrrolo[2,3-b]pyridine ring system, commonly known as 7-azaindole, has emerged as a "privileged scaffold." This is due to its bioisosteric relationship with indole, allowing it to mimic the natural substrate while offering unique hydrogen bonding capabilities and metabolic properties. The strategic functionalization of this core has given rise to a multitude of potent and selective modulators of various biological targets.

This guide focuses on a key derivative: 4-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine . The introduction of a chlorine atom at the 4-position provides a crucial handle for further chemical modifications, typically through cross-coupling reactions. The methylation at the N-1 position, meanwhile, can enhance metabolic stability and fine-tune the electronic properties of the ring system, which can be critical for optimizing drug-target interactions. This particular derivative has garnered significant interest as a versatile building block in the synthesis of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and autoimmune diseases.

Physicochemical and Structural Characteristics

A thorough understanding of the fundamental properties of a building block is paramount for its effective utilization in synthesis.

PropertyValue
CAS Number 74420-05-6
Molecular Formula C₈H₇ClN₂
Molecular Weight 166.61 g/mol
Appearance Solid (form may vary)
SMILES CN1C=CC2=C(C=CN=C12)Cl
InChI Key GYGRXUOVLHHEMC-UHFFFAOYSA-N

Synthesis and Molecular Elaboration: A Strategic Approach

The synthesis of this compound is not extensively detailed in publicly available literature as a standalone procedure. However, a robust synthetic strategy can be devised based on the well-documented synthesis of its precursor, 4-chloro-1H-pyrrolo[2,3-b]pyridine, followed by a selective N-methylation.

Part 1: Synthesis of the Precursor, 4-Chloro-1H-pyrrolo[2,3-b]pyridine

A common and scalable route to the 4-chloro-7-azaindole core starts from 7-azaindole itself. The process involves an N-oxidation followed by chlorination.

Experimental Protocol: Synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridine

  • N-Oxidation: 7-azaindole is reacted with an oxidizing agent, such as m-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide, in a suitable solvent like dimethoxyethane and heptane. This selectively oxidizes the pyridine nitrogen to form the N-oxide.

  • Chlorination: The resulting N-oxide is then treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃). This reaction proceeds via a nucleophilic attack of the N-oxide on the phosphorus center, followed by rearrangement and chloride displacement to yield 4-chloro-7-azaindole.

  • Work-up and Purification: After the reaction is complete, the excess POCl₃ is carefully quenched. The product is then typically isolated by adjusting the pH to basic conditions, which precipitates the solid product. Further purification can be achieved by recrystallization from a suitable solvent like ethanol to afford 4-chloro-1H-pyrrolo[2,3-b]pyridine with high purity.[1]

Part 2: Selective N-Methylation

The subsequent N-methylation of 4-chloro-1H-pyrrolo[2,3-b]pyridine presents a challenge of regioselectivity, as both the pyrrole and pyridine nitrogens are potential sites for alkylation. However, the pyrrole nitrogen is generally more nucleophilic. A standard approach to achieve selective N-methylation of the pyrrole nitrogen involves deprotonation with a strong base followed by reaction with a methylating agent.

Experimental Protocol: N-Methylation of 4-Chloro-1H-pyrrolo[2,3-b]pyridine

  • Deprotonation: To a solution of 4-chloro-1H-pyrrolo[2,3-b]pyridine in an anhydrous aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at 0 °C, a strong base like sodium hydride (NaH) is added portion-wise. The reaction mixture is stirred at this temperature to allow for the complete deprotonation of the pyrrole nitrogen.

  • Methylation: A methylating agent, such as methyl iodide (MeI), is then added dropwise to the reaction mixture. The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: The reaction is quenched by the addition of water. The product is then extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.

This two-step approach provides a reliable pathway to the target molecule, leveraging established and well-understood chemical transformations.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in its distinct reactive sites, which allow for a variety of subsequent chemical modifications.

  • The 4-Chloro Substituent: The chlorine atom at the C4 position is the primary handle for introducing molecular diversity. It is susceptible to nucleophilic aromatic substitution (SNAr) reactions, although palladium-catalyzed cross-coupling reactions are more commonly employed.

    • Suzuki-Miyaura Coupling: This reaction allows for the formation of a carbon-carbon bond by coupling with a boronic acid or ester in the presence of a palladium catalyst and a base. This is a widely used method to introduce aryl or heteroaryl substituents at the C4 position.

    • Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond by coupling with a primary or secondary amine. This is a key step in the synthesis of many kinase inhibitors where an amino-linker is required at this position.

  • The Pyrrolo[2,3-b]pyridine Core: The pyrrole and pyridine rings are also amenable to further functionalization, such as electrophilic substitution reactions, although the reactivity is influenced by the existing substituents.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The this compound scaffold is a cornerstone in the development of inhibitors for several important kinase families, most notably the Janus kinases (JAKs) and the Leucine-rich repeat kinase 2 (LRRK2).

Janus Kinase (JAK) Inhibitors

The JAK-STAT signaling pathway is a critical regulator of immune responses, and its dysregulation is implicated in a range of autoimmune diseases such as rheumatoid arthritis and psoriasis.[2] Consequently, JAK inhibitors have emerged as a major class of therapeutics. Several potent and selective JAK1 inhibitors have been developed using the 7-azaindole scaffold.[3][4]

The general synthetic strategy involves using this compound as a key intermediate. The chlorine atom is typically displaced by an amine-containing moiety via a Buchwald-Hartwig amination, which serves as a linker to a second pharmacophoric group.

Caption: Generalized workflow for the synthesis of JAK1 inhibitors.

Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors

Mutations in the LRRK2 gene are the most common cause of familial Parkinson's disease, and LRRK2 has become a major therapeutic target for this neurodegenerative disorder.[5] The development of potent and brain-penetrant LRRK2 inhibitors is an area of intense research. The pyrrolo[2,3-b]pyridine scaffold has been successfully employed in the design of such inhibitors.[6][7]

Similar to the synthesis of JAK inhibitors, this compound can be utilized as a starting material. The C4 position is often functionalized to interact with key residues in the ATP-binding pocket of the LRRK2 kinase domain.

Exemplary Experimental Protocol: Suzuki-Miyaura Coupling

To illustrate the utility of this compound as a synthetic intermediate, a general protocol for a Suzuki-Miyaura coupling is provided below. Note: This is a representative protocol and may require optimization for specific substrates.

  • Reaction Setup: In a reaction vessel, combine this compound (1.0 eq.), the desired boronic acid or ester (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (0.02-0.05 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).

  • Solvent and Degassing: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water. Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up and Purification: Cool the reaction mixture to room temperature and dilute with water. Extract the product with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization to afford the desired C4-functionalized product.

Caption: Step-by-step workflow for a Suzuki-Miyaura coupling reaction.

Safety and Handling

This compound is classified as acutely toxic if swallowed (Acute Tox. 4 Oral).[8] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

This compound is a high-value synthetic intermediate that provides a versatile platform for the development of novel therapeutics. Its strategic design, featuring a reactive chlorine handle and a metabolically stable N-methyl group on the privileged 7-azaindole scaffold, makes it an ideal starting point for the synthesis of kinase inhibitors targeting critical pathways in oncology and immunology. While detailed physicochemical and spectroscopic data for this specific compound are not widely published, its synthesis and reactivity can be reliably inferred from the extensive literature on related 7-azaindole derivatives. As the demand for targeted therapies continues to grow, the importance of key building blocks like this compound in enabling innovative drug discovery is set to increase.

References

The Emergence of a Privileged Scaffold: A Technical Guide to 4-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of 4-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine, a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry. While the specific historical account of its initial discovery is not prominently documented in readily available literature, its importance lies in its role as a key intermediate in the synthesis of a multitude of biologically active molecules. This document will delve into the plausible synthetic pathways, physicochemical characteristics, and the ever-expanding therapeutic landscape of its derivatives.

The 7-Azaindole Core: A Foundation for Drug Discovery

This compound belongs to the class of compounds known as 7-azaindoles. These are bioisosteres of indoles, where a nitrogen atom replaces a carbon atom in the benzene ring. This structural modification imparts unique physicochemical properties, including altered hydrogen bonding capabilities and dipole moments, which can significantly influence a molecule's interaction with biological targets. The 1H-pyrrolo[2,3-b]pyridine core is a "privileged scaffold," frequently appearing in a diverse range of pharmacologically active compounds, from kinase inhibitors to anti-inflammatory agents.[1][2]

The introduction of a chlorine atom at the 4-position and a methyl group at the 1-position of the 7-azaindole core provides chemists with strategic handles for further molecular elaboration, making this compound a valuable building block in the synthesis of compound libraries for drug discovery programs.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a core molecule is fundamental for its application in synthesis and drug design.

PropertyValueSource
Molecular FormulaC₈H₇ClN₂Sigma-Aldrich
Molecular Weight166.61 g/mol Sigma-Aldrich
AppearanceSolidSigma-Aldrich
SMILES StringCN1C=CC2=C(C=CN=C12)ClSigma-Aldrich
InChI KeyGYGRXUOVLHHEMC-UHFFFAOYSA-NSigma-Aldrich

Synthetic Strategies: A Generalized Approach

While the seminal publication detailing the first synthesis of this compound is not readily identifiable, its preparation can be conceptualized through established synthetic routes for substituted 7-azaindoles. A common and logical approach involves the construction of the pyrrolo[2,3-b]pyridine core followed by functionalization.

A plausible synthetic pathway is outlined below:

Synthesis_of_this compound cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination cluster_2 Step 3: N-Methylation 2-aminopyridine 2-aminopyridine pyrrolo_pyridine_core 1H-pyrrolo[2,3-b]pyridine 2-aminopyridine->pyrrolo_pyridine_core Acid/Base catalysis alpha_beta_unsaturated_carbonyl alpha_beta_unsaturated_carbonyl alpha_beta_unsaturated_carbonyl->pyrrolo_pyridine_core pyrrolo_pyridine_core_step2 1H-pyrrolo[2,3-b]pyridine chloro_pyrrolo_pyridine 4-Chloro-1H-pyrrolo[2,3-b]pyridine pyrrolo_pyridine_core_step2->chloro_pyrrolo_pyridine Selective chlorination chlorinating_agent e.g., SOCl₂, PCl₅ chlorinating_agent->chloro_pyrrolo_pyridine chloro_pyrrolo_pyridine_step3 4-Chloro-1H-pyrrolo[2,3-b]pyridine final_product This compound chloro_pyrrolo_pyridine_step3->final_product N-methylation methylating_agent e.g., CH₃I, (CH₃)₂SO₄ methylating_agent->final_product

Caption: Generalized synthetic pathway for this compound.

Experimental Protocol (Representative)

This protocol is a generalized representation based on common synthetic methodologies for 7-azaindole derivatives.[3]

Step 1: Synthesis of the 1H-pyrrolo[2,3-b]pyridine core

  • To a solution of a suitable 2-aminopyridine derivative in an appropriate solvent (e.g., ethanol, acetic acid), add an α,β-unsaturated carbonyl compound.

  • The reaction mixture is heated under reflux for several hours, with the progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization to yield the 1H-pyrrolo[2,3-b]pyridine core.

Step 2: Chlorination at the 4-position

  • The synthesized 1H-pyrrolo[2,3-b]pyridine is dissolved in a suitable solvent (e.g., dichloromethane, chloroform).

  • A chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), is added portion-wise at a controlled temperature (typically 0 °C to room temperature).

  • The reaction is stirred until completion, as indicated by TLC.

  • The reaction is carefully quenched with water or a basic solution (e.g., saturated sodium bicarbonate).

  • The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated to give the 4-chloro-1H-pyrrolo[2,3-b]pyridine.

Step 3: N-Methylation

  • To a solution of 4-chloro-1H-pyrrolo[2,3-b]pyridine in an aprotic solvent (e.g., dimethylformamide, acetonitrile), a base (e.g., sodium hydride, potassium carbonate) is added.

  • After stirring for a short period, a methylating agent such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) is added.

  • The reaction is stirred at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • The reaction is quenched with water, and the product is extracted with an organic solvent.

  • The combined organic extracts are washed, dried, and concentrated. The final product, this compound, is purified by column chromatography.

Spectroscopic Characterization (Anticipated Data)

  • ¹H NMR: The spectrum would be expected to show distinct signals for the aromatic protons on the pyridine and pyrrole rings, as well as a characteristic singlet for the N-methyl group. The chemical shifts and coupling constants would be indicative of the substitution pattern.

  • ¹³C NMR: The spectrum would display eight distinct carbon signals corresponding to the eight carbon atoms in the molecule. The chemical shifts would be influenced by the electronegativity of the chlorine and nitrogen atoms.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of the compound (166.61 g/mol ), with a characteristic isotopic pattern (M+2) due to the presence of the chlorine atom.

  • Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for C-H stretching of the aromatic and methyl groups, C=C and C=N stretching vibrations of the heterocyclic rings, and a C-Cl stretching vibration.

The Role in Modern Drug Discovery

The true significance of this compound lies in its utility as a versatile intermediate for the synthesis of a wide array of therapeutic agents. The pyrrolo[2,3-b]pyridine scaffold is a cornerstone in the development of kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases.

Therapeutic_Applications cluster_targets Therapeutic Targets Core 4-Chloro-1-methyl-1H- pyrrolo[2,3-b]pyridine Kinase_Inhibitors Kinase Inhibitors Core->Kinase_Inhibitors Key Building Block Anti_inflammatory Anti-inflammatory Agents Core->Anti_inflammatory Intermediate Antiviral Antiviral Agents Core->Antiviral Precursor Other_Therapeutics Other Therapeutics Core->Other_Therapeutics Scaffold JAK_Inhibitors JAK Inhibitors[5] Kinase_Inhibitors->JAK_Inhibitors c-Met_Inhibitors c-Met Inhibitors[6] Kinase_Inhibitors->c-Met_Inhibitors CDK8_Inhibitors CDK8 Inhibitors[7] Kinase_Inhibitors->CDK8_Inhibitors

References

Navigating the Spectroscopic Landscape of 4-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Comprehensive Spectroscopic Analysis of 4-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine for Researchers and Drug Development Professionals

This technical guide offers a detailed exploration of the spectroscopic properties of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, is a common motif in a variety of biologically active molecules. The introduction of a chlorine atom at the 4-position and a methyl group on the pyrrole nitrogen significantly influences the molecule's electronic properties and potential as a synthetic building block.

A Note on Data Availability: Extensive searches of publicly available databases and scientific literature did not yield experimentally acquired spectroscopic data (NMR, IR, MS) for this compound. Therefore, this guide presents a combination of predicted data for the target molecule and a detailed analysis of experimentally obtained data for its close analogue, 4-Chloro-1H-pyrrolo[2,3-b]pyridine, to provide a robust framework for understanding the spectroscopic characteristics of this compound class.

The Spectroscopic Profile of a Key Heterocycle

Understanding the spectroscopic signature of this compound is crucial for its unambiguous identification, purity assessment, and the characterization of its derivatives. The following sections delve into the predicted and comparative analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Structure

NMR spectroscopy provides invaluable information about the chemical environment of individual atoms within a molecule.

The predicted ¹H NMR spectrum offers insights into the expected proton signals. The chemical shifts are influenced by the electron-withdrawing effect of the chlorine atom and the pyridine nitrogen, as well as the electron-donating effect of the pyrrole nitrogen and the methyl group.

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (Hz)
H-27.3 - 7.5d~2-3
H-36.6 - 6.8d~2-3
H-57.0 - 7.2d~5-6
H-68.1 - 8.3d~5-6
N-CH₃3.8 - 4.0s-

As a point of reference, the experimental ¹H NMR data for the unmethylated analogue, 4-Chloro-1H-pyrrolo[2,3-b]pyridine, is presented below.[1] The most significant difference expected in the spectrum of the N-methylated compound is the absence of the broad N-H signal and the appearance of a singlet corresponding to the N-CH₃ group.

Proton Chemical Shift (ppm) Multiplicity
NH11.5 - 12.5 (broad)s
H-68.2 - 8.4d
H-27.5 - 7.7t
H-57.1 - 7.3d
H-36.5 - 6.7m

The predicted ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Carbon Predicted Chemical Shift (ppm)
C-7a148 - 150
C-4145 - 147
C-6128 - 130
C-2125 - 127
C-3a120 - 122
C-5115 - 117
C-3100 - 102
N-CH₃30 - 32
Infrared (IR) Spectroscopy: Unveiling Functional Groups

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The predicted IR spectrum of this compound is expected to show characteristic absorption bands.

Vibrational Mode Predicted Wavenumber (cm⁻¹)
C-H stretching (aromatic)3100 - 3000
C-H stretching (aliphatic)3000 - 2850
C=N stretching (pyridine)1600 - 1550
C=C stretching (aromatic)1500 - 1400
C-N stretching1350 - 1250
C-Cl stretching800 - 600

The key difference in the experimental IR spectrum of the unmethylated analogue would be the presence of a distinct N-H stretching band, typically in the region of 3400-3200 cm⁻¹.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ at m/z 166, corresponding to the molecular weight of the compound. Due to the presence of the chlorine atom, an isotope peak [M+2]⁺ at m/z 168 with an intensity of approximately one-third of the molecular ion peak is also anticipated.

Expected Fragmentation Pattern:

G M [M]⁺ m/z 166/168 M_minus_CH3 [M-CH₃]⁺ m/z 151/153 M->M_minus_CH3 - CH₃ M_minus_Cl [M-Cl]⁺ m/z 131 M->M_minus_Cl - Cl M_minus_HCN [M-HCN]⁺ m/z 139/141 M->M_minus_HCN - HCN G SamplePrep Sample Preparation (~5-10 mg in 0.5-0.7 mL of deuterated solvent, e.g., CDCl₃ or DMSO-d₆) NMRTube Transfer to NMR Tube SamplePrep->NMRTube InstrumentSetup Instrument Setup (Shimming, tuning, and locking) NMRTube->InstrumentSetup Acquisition Data Acquisition (¹H, ¹³C, and other relevant experiments) InstrumentSetup->Acquisition Processing Data Processing (Fourier transformation, phasing, and baseline correction) Acquisition->Processing Analysis Spectral Analysis (Peak picking, integration, and assignment) Processing->Analysis

References

Introduction: The Strategic Importance of the 7-Azaindole Core

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine: A Cornerstone Scaffold in Modern Drug Discovery

This compound is a heterocyclic organic compound featuring a fused pyrrole and pyridine ring system, a structure commonly known as a 7-azaindole.[1] Its empirical formula is C₈H₇ClN₂ with a molecular weight of 166.61 g/mol .[2] As bioisosteres of indoles, where a carbon atom in the benzene ring is replaced by nitrogen, 7-azaindoles like this one have become invaluable scaffolds in medicinal chemistry.[1][3] This structural modification alters the molecule's electronic properties, hydrogen bonding capacity, and metabolic stability, often leading to improved pharmacological profiles.

The title compound, specifically, is a highly versatile synthetic intermediate. The presence of a chlorine atom at the 4-position provides a reactive handle for a wide array of chemical transformations, most notably nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions. This allows for the strategic introduction of diverse functional groups, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.[4] Consequently, this scaffold is a key building block in the synthesis of potent and selective inhibitors targeting various enzymes, particularly kinases, which are crucial in oncology and inflammatory disease research.[5][6][7]

This guide provides a comprehensive overview of the synthesis, reactivity, and application of this compound, offering field-proven insights for researchers and scientists in drug development.

Synthesis and Elaboration: Building the Core Scaffold

The synthesis of substituted 4-chloro-1H-pyrrolo[2,3-b]pyridines typically involves a multi-step sequence that first establishes the bicyclic 7-azaindole core, followed by a regioselective chlorination step. While a specific, detailed synthesis for the N-methylated title compound is not exhaustively documented in a single source, a general and logical pathway can be constructed based on established heterocyclic chemistry principles.

A common strategy involves the cyclization of a suitably substituted pyridine precursor to form the pyrrolo[2,3-b]pyridine ring system. The subsequent chlorination at the 4-position is a critical step, often achieved using potent chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[1][8]

Workflow for Synthesis of the 7-Azaindole Core

Below is a representative workflow illustrating the logical steps to access the 4-chloro-7-azaindole scaffold.

G cluster_0 Step 1: Pyrrolopyridinone Formation cluster_1 Step 2: Chlorination A Substituted Pyridine Precursor B Cyclization Reaction A->B e.g., with α,β-unsaturated carbonyl C 1-Methyl-1H-pyrrolo[2,3-b]pyridin-4(5H)-one B->C D Chlorination C->D POCl₃ or SOCl₂ E This compound (Target Compound) D->E

Caption: General synthetic logic for 4-chloro-7-azaindoles.

Exemplary Protocol: Chlorination of a Pyrrolopyridinone

This protocol is adapted from a standard procedure for converting a hydroxyl group on a pyridine ring to a chloride.[8]

Objective: To convert 1-Methyl-1H-pyrrolo[2,3-b]pyridin-4(5H)-one to this compound.

Materials:

  • 1-Methyl-1H-pyrrolo[2,3-b]pyridin-4(5H)-one

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend the starting pyrrolopyridinone (1 equivalent) in anhydrous DCM.

  • Reagent Addition: Slowly add phosphorus oxychloride (typically 2-3 equivalents) to the suspension at room temperature. The addition should be performed carefully due to the exothermic nature of the reaction.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and saturated NaHCO₃ solution to neutralize the excess POCl₃.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield the pure this compound.

Chemical Reactivity: The Gateway to Molecular Diversity

The true utility of this compound lies in its reactivity. The electron-withdrawing nature of the pyridine nitrogen and the chlorine atom makes the C4 position highly susceptible to nucleophilic aromatic substitution (SₙAr) and, critically, a prime substrate for various palladium-catalyzed cross-coupling reactions.[4] These reactions are the workhorses of modern medicinal chemistry, allowing for the precise and efficient formation of C-C, C-N, and C-O bonds.

Key Reaction Pathways

G cluster_0 Cross-Coupling Reactions cluster_1 Nucleophilic Substitution (SₙAr) Core 4-Chloro-1-methyl- 1H-pyrrolo[2,3-b]pyridine Suzuki Suzuki-Miyaura (C-C Coupling) Core->Suzuki Ar-B(OH)₂ Pd Catalyst, Base Buchwald Buchwald-Hartwig (C-N Coupling) Core->Buchwald R₂NH Pd Catalyst, Base Sonogashira Sonogashira (C-C Coupling) Core->Sonogashira Alkyne, Pd/Cu Cat. Amination Amination Core->Amination R₂NH, Base Thiolation Thiolation Core->Thiolation RSH, Base Alkoxylation Alkoxylation Core->Alkoxylation ROH, Base Product_Suzuki 4-Aryl/Heteroaryl Derivative Suzuki->Product_Suzuki Product_Buchwald 4-Amino Derivative Buchwald->Product_Buchwald Product_Sonogashira 4-Alkynyl Derivative Sonogashira->Product_Sonogashira Product_SNAr 4-Substituted Derivative Amination->Product_SNAr Thiolation->Product_SNAr Alkoxylation->Product_SNAr

Caption: Major reaction pathways for functionalizing the scaffold.

Reaction Summary Table
Reaction TypeReagents & ConditionsProduct TypeReference Insight
Suzuki-Miyaura Coupling Aryl/heteroaryl boronic acid or ester, Pd catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃), base (e.g., K₂CO₃, Na₃PO₄), solvent (e.g., Dioxane/H₂O).[3][9]4-Aryl/Heteroaryl substituted pyrrolopyridineEnables installation of complex aromatic systems, crucial for kinase hinge-binding motifs.[3]
Buchwald-Hartwig Amination Primary or secondary amine, Pd catalyst (e.g., Pd₂(dba)₃ with ligands like RuPhos or XPhos), base (e.g., NaOtBu), solvent (e.g., Toluene).[3][10]4-Amino substituted pyrrolopyridineA key method for introducing amine linkers, common in kinase inhibitors to reach solvent-exposed regions.[5]
Nucleophilic Aromatic Substitution (SₙAr) Amines, thiols, or alkoxides; often with a base (e.g., DIPEA) in a polar aprotic solvent (e.g., n-BuOH, DMF) at elevated temperatures.[1][4][10]4-Amino, 4-thioether, or 4-alkoxy substituted pyrrolopyridineA direct, often metal-free method for introducing nucleophiles.[4]
Detailed Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is a generalized procedure based on methodologies reported for similar 4-chloro-7-azaindole systems.[3][11]

Objective: To synthesize a 4-aryl-1-methyl-1H-pyrrolo[2,3-b]pyridine derivative.

Materials:

  • This compound (1 equivalent)

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst, e.g., Pd(PPh₃)₄ (0.05 equivalents)

  • Base, e.g., K₂CO₃ (3 equivalents)

  • Solvent system: 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Nitrogen or Argon source for inert atmosphere

Procedure:

  • Inert Atmosphere: To a reaction vessel, add the 4-chloro starting material, arylboronic acid, palladium catalyst, and base.

  • Degassing: Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen) three times.

  • Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.

  • Heating: Stir the reaction mixture at 80-100 °C for 2-12 hours. Monitor the reaction by TLC or LC-MS.

  • Cooling and Filtration: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and filter through a pad of celite to remove the palladium catalyst.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the residue via column chromatography to obtain the desired 4-aryl product.

Applications in Drug Development: A Scaffold for Targeted Therapies

The this compound scaffold is a privileged structure in the design of kinase inhibitors. Kinases are a class of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many diseases, especially cancer.[7] Derivatives of this scaffold have shown potent activity against several important kinase targets.

Targeting Key Kinases
  • Fibroblast Growth Factor Receptors (FGFRs): Abnormal FGFR signaling is implicated in various cancers. A series of 1H-pyrrolo[2,3-b]pyridine derivatives were designed as potent inhibitors of FGFR1, 2, and 3.[7] One lead compound, 4h , demonstrated low nanomolar IC₅₀ values against FGFR1 (7 nM) and FGFR2 (9 nM) and effectively inhibited cancer cell proliferation, migration, and invasion in vitro.[7]

  • Janus Kinase 1 (JAK1): JAK1 is a key mediator of cytokine signaling in inflammatory and autoimmune diseases.[5] N-methyl-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives were developed as JAK1-selective inhibitors. The core scaffold was instrumental in achieving selectivity over other JAK family members.[5]

  • Colony Stimulating Factor 1 Receptor (CSF1R): The 7-azaindole core was explored for developing inhibitors of CSF1R, a target in inflammatory diseases and cancer.[3] Synthetic strategies to produce 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines relied on the sequential Suzuki coupling and Buchwald-Hartwig amination of a 4-chloro-2-iodo-pyrrolopyridine intermediate.[3]

  • Phosphodiesterase 4B (PDE4B): In a scaffold-hopping experiment, 1H-pyrrolo[2,3-b]pyridine-2-carboxamides were identified as novel and potent inhibitors of PDE4B, a target for inflammatory diseases, particularly those affecting the central nervous system.[12]

Summary of Biologically Active Derivatives
TargetDerivative ClassTherapeutic AreaKey Finding
FGFR1/2/3 1H-pyrrolo[2,3-b]pyridinesOncologyCompound 4h showed potent, low nanomolar inhibition of FGFRs and anti-proliferative effects in breast cancer cells.[7]
JAK1 N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamidesInflammation, Autoimmune DiseaseThe scaffold was key to designing inhibitors with excellent potency and selectivity for JAK1 over other JAK isoforms.[5]
CSF1R 2-Aryl-1H-pyrrolo[2,3-b]pyridin-4-aminesOncology, InflammationThe 4-chloro position enabled the crucial introduction of a 4-amino group via Buchwald-Hartwig amination.[3]
PDE4B 1H-pyrrolo[2,3-b]pyridine-2-carboxamidesCNS Inflammatory DiseasesScaffold hopping from a known inhibitor to the 7-azaindole core led to a significant increase in potency.[12]

From Scaffold to Inhibitor: A Conceptual Workflow

G Scaffold 4-Chloro-1-methyl- 1H-pyrrolo[2,3-b]pyridine Reaction Key Synthetic Transformation (e.g., Suzuki Coupling) Scaffold->Reaction Intermediate Functionalized Intermediate (e.g., 4-Aryl Derivative) Reaction->Intermediate FurtherChem Further Chemistry (e.g., Amide Coupling) Intermediate->FurtherChem FinalDrug Final Drug Candidate (e.g., Kinase Inhibitor) FurtherChem->FinalDrug Target Biological Target (e.g., FGFR, JAK1) FinalDrug->Target Inhibition

Caption: Conceptual path from the core scaffold to a final drug candidate.

Physicochemical Data

PropertyValueSource
Molecular Formula C₈H₇ClN₂[2]
Molecular Weight 166.61[2]
Appearance Solid[2]
SMILES String CN1C=CC2=C(C=CN=C12)Cl[2]
InChI Key GYGRXUOVLHHEMC-UHFFFAOYSA-N[2]
MDL Number MFCD11501283[2]

Conclusion and Future Directions

This compound has firmly established itself as a high-value building block in contemporary drug discovery. Its synthetic accessibility and, more importantly, the versatile reactivity of the C4-chloro substituent, provide a reliable and efficient platform for generating vast libraries of complex molecules. The proven success of the 7-azaindole scaffold in yielding potent and selective kinase inhibitors underscores its strategic importance.[1][6]

Future research will likely focus on exploring novel transformations at other positions of the ring system to access new chemical space. The development of more sustainable and efficient catalytic systems for its functionalization will also be a key area of interest. As our understanding of complex disease biology deepens, scaffolds like this compound will remain essential tools for scientists striving to design the next generation of targeted therapeutics.

References

The 1H-Pyrrolo[2,3-b]pyridine Scaffold: A Cornerstone of Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a bicyclic aromatic heterocycle that has emerged as a "privileged scaffold" in medicinal chemistry.[1] Its structure, featuring a fusion of a pyridine and a pyrrole ring, serves as the core of numerous biologically active molecules, including several FDA-approved drugs.[2][3] The strategic placement of nitrogen atoms in the 7-azaindole scaffold allows for a unique combination of hydrogen bond donor and acceptor capabilities, making it an exceptional bioisostere for naturally occurring motifs like purines and indoles.[3][4] This mimicry enables 1H-pyrrolo[2,3-b]pyridine derivatives to effectively interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[2][5]

The versatility of the 7-azaindole core is further enhanced by the multiple sites available for chemical modification, allowing medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][6] This guide provides a comprehensive overview of the biological significance of the 1H-pyrrolo[2,3-b]pyridine scaffold, delving into its diverse therapeutic applications, underlying mechanisms of action, structure-activity relationships, and synthetic strategies.

A Spectrum of Biological Activities: From Kinase Inhibition to Neuroprotection

The 1H-pyrrolo[2,3-b]pyridine scaffold is a versatile pharmacophore that has been successfully incorporated into molecules targeting a wide range of diseases.[2][5] Its derivatives have demonstrated potent activity as anticancer, anti-inflammatory, antiviral, and antimicrobial agents, and have also shown promise in the treatment of neurodegenerative diseases.[5][7][8][9]

Dominance in Kinase Inhibition and Oncology

A significant proportion of drugs and clinical candidates featuring the 1H-pyrrolo[2,3-b]pyridine core are kinase inhibitors.[6][10] The scaffold's ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site of kinases makes it an ideal starting point for the design of potent and selective inhibitors.[6][10]

A prime example is Vemurafenib , an FDA-approved drug for the treatment of metastatic melanoma with the BRAF V600E mutation.[6][10] Vemurafenib's 7-azaindole core anchors the molecule in the ATP-binding pocket of the BRAF kinase, leading to the inhibition of the downstream MEK/ERK signaling pathway and subsequent suppression of tumor cell proliferation and survival.

Beyond BRAF, 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of a multitude of other kinases implicated in cancer, including:

  • Fibroblast Growth Factor Receptors (FGFRs) : Abnormal FGFR signaling is a driver in various cancers.[11][12][13] Derivatives of 1H-pyrrolo[2,3-b]pyridine have been designed as potent FGFR inhibitors, demonstrating significant antitumor activity in preclinical models.[11][12][13]

  • Cyclin-Dependent Kinase 8 (CDK8) : As a key regulator of transcription, CDK8 is an attractive target in colorectal cancer.[14][15] Novel 1H-pyrrolo[2,3-b]pyridine-based inhibitors have been discovered that effectively suppress tumor growth by modulating the WNT/β-catenin signaling pathway.[14][15]

  • Polo-like Kinase 4 (PLK4) : Overexpression of this serine/threonine kinase is associated with several human cancers.[16] The 1H-pyrrolo[2,3-b]pyridine scaffold has been utilized to develop selective PLK4 inhibitors.[16]

  • Traf2 and Nck-interacting kinase (TNIK) : This kinase is a promising target for colorectal cancer.[17][18] Several series of 1H-pyrrolo[2,3-b]pyridine compounds have been synthesized and shown to be potent TNIK inhibitors.[17][18]

  • Ataxia-Telangiectasia Mutated (ATM) Kinase : This kinase plays a crucial role in DNA damage response and is a target for enhancing the efficacy of chemotherapy.[19][20] Orally available and highly selective ATM inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold have been developed.[19][20]

The following diagram illustrates the central role of the 1H-pyrrolo[2,3-b]pyridine scaffold in inhibiting the BRAF-MEK-ERK signaling pathway, a critical driver of melanoma.

BRAF_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Cellular Response RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS Growth Factor BRAF BRAF RAS->BRAF GTP MEK MEK BRAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription Phosphorylation Vemurafenib Vemurafenib (1H-pyrrolo[2,3-b]pyridine core) Vemurafenib->BRAF Inhibition Proliferation Cell Proliferation Transcription->Proliferation Survival Cell Survival Transcription->Survival

Caption: Inhibition of the BRAF-MEK-ERK signaling pathway by Vemurafenib.

Modulating Inflammatory Responses

The 1H-pyrrolo[2,3-b]pyridine scaffold is also a key feature in compounds designed to treat inflammatory diseases.[21] For instance, derivatives have been developed as potent and selective inhibitors of phosphodiesterase 4B (PDE4B), an enzyme involved in regulating inflammatory processes.[21] Inhibition of PDE4B leads to a decrease in the production of pro-inflammatory cytokines like TNF-α, making these compounds promising candidates for treating conditions such as chronic obstructive pulmonary disease (COPD) and rheumatoid arthritis.[21]

Antiviral and Antimicrobial Potential

Derivatives of 1H-pyrrolo[2,3-b]pyridine have demonstrated notable antiviral and antimicrobial activities.[9][22] For example, certain compounds have shown significant activity against gastroenteric viruses like Rotavirus and Coxsackievirus.[22] The proposed mechanism of action involves the inhibition of viral polymerase enzymes.[22] Additionally, the scaffold has been incorporated into molecules with broad-spectrum antibacterial and antifungal properties.[9]

Addressing Neurodegenerative Diseases

The versatility of the 1H-pyrrolo[2,3-b]pyridine core extends to the development of therapeutics for neurodegenerative disorders such as Alzheimer's and Parkinson's diseases.[8][23][24] A novel derivative has been identified as a potent inhibitor of glycogen synthase kinase 3β (GSK-3β), an enzyme implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease.[8][23] This compound not only reduced tau phosphorylation but also promoted neurite outgrowth, suggesting its potential as a disease-modifying agent.[8][23]

Structure-Activity Relationships (SAR): A Guide to Optimization

The biological activity of 1H-pyrrolo[2,3-b]pyridine derivatives can be significantly influenced by the nature and position of substituents on the bicyclic core. Understanding these structure-activity relationships (SAR) is crucial for the rational design of more potent and selective drug candidates.

Position of SubstitutionType of SubstituentImpact on Biological ActivityKey Insights
C2-Position Aryl or Heteroaryl groupsOften crucial for kinase inhibitory activity, contributing to interactions within the ATP-binding pocket.The choice of the aryl substituent can modulate potency and selectivity against different kinases.[25]
C3-Position Various functional groupsCan influence kinase selectivity and overall pharmacological profile.[16]Modifications at this position have been shown to be critical for the inhibition of kinases like MELK and PLK4.[16][26]
C4-Position Amino groupsImportant for establishing hydrogen bond interactions with the target protein.Substitution with primary or secondary amines can enhance binding affinity.[25]
C5-Position Carboxamides, nitrilesCan improve pharmacokinetic properties and introduce additional interactions with the target.Introduction of a carbamoyl group at this position significantly increased JAK3 inhibitory activity.[27]
N1-Position (Pyrrole NH) Alkyl or protecting groupsCan be modified to alter solubility and metabolic stability.The pyrrole NH is a key hydrogen bond donor for hinge binding in many kinase inhibitors.[6]

Synthetic Strategies: Accessing the Privileged Core

A variety of synthetic routes have been developed to access the 1H-pyrrolo[2,3-b]pyridine scaffold and its derivatives.[11][25][28] The choice of a particular synthetic strategy often depends on the desired substitution pattern. Common methods involve the construction of the pyrrole ring onto a pre-functionalized pyridine or vice versa.

Generalized Experimental Protocol for Synthesis

The following protocol outlines a common synthetic approach for the preparation of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, which often involves a sequence of cross-coupling reactions.[25]

Step 1: Synthesis of a Dihalogenated 1H-Pyrrolo[2,3-b]pyridine Intermediate

  • Start with a commercially available aminopyridine derivative.

  • Perform a Sandmeyer reaction to introduce a chloro group at the 4-position.

  • Protect the pyrrole nitrogen, for example, with a trimethylsilylethoxymethyl (SEM) group.

  • Introduce an iodo group at the 2-position via iodination.

Step 2: Chemoselective Suzuki-Miyaura Cross-Coupling

  • To a solution of the 2-iodo-4-chloro-pyrrolopyridine intermediate in a suitable solvent (e.g., 1,4-dioxane/water), add the desired arylboronic acid.

  • Add a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) and a base (e.g., K₂CO₃).

  • Heat the reaction mixture under an inert atmosphere until the reaction is complete, as monitored by TLC or LC-MS.

  • Perform an aqueous workup and purify the product by column chromatography.

Step 3: Buchwald-Hartwig Amination

  • To a solution of the 2-aryl-4-chloro-pyrrolopyridine intermediate in a suitable solvent (e.g., toluene or dioxane), add the desired amine.

  • Add a palladium catalyst (e.g., Pd₂(dba)₃) and a suitable phosphine ligand (e.g., Xantphos or RuPhos).

  • Add a base (e.g., Cs₂CO₃ or NaOtBu).

  • Heat the reaction mixture under an inert atmosphere until the reaction is complete.

  • Perform an aqueous workup and purify the product by column chromatography.

Step 4: Deprotection

  • Remove the protecting group from the pyrrole nitrogen using appropriate conditions (e.g., trifluoroacetic acid for SEM deprotection).

  • Purify the final product to obtain the desired 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine.

The following diagram provides a visual representation of this synthetic workflow.

Synthesis_Workflow Start Starting Material (Aminopyridine) Intermediate1 Dihalogenated 1H-Pyrrolo[2,3-b]pyridine Start->Intermediate1 Multi-step Synthesis Intermediate2 2-Aryl-4-chloro Intermediate Intermediate1->Intermediate2 Suzuki-Miyaura Coupling FinalProduct Final Product (2-Aryl-1H-pyrrolo[2,3-b]pyridin-4-amine) Intermediate2->FinalProduct Buchwald-Hartwig Amination & Deprotection

Caption: Generalized synthetic workflow for 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines.

The 1H-Pyrrolo[2,3-b]pyridine Scaffold as a Bioisostere

The concept of bioisosterism, where one functional group is replaced by another with similar physical and chemical properties to improve biological activity, is a cornerstone of medicinal chemistry. The 1H-pyrrolo[2,3-b]pyridine scaffold is an excellent bioisostere of the naturally occurring indole nucleus.

Bioisostere cluster_indole Indole cluster_azaindole 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) Indole [Image of Indole Structure] Azaindole [Image of 7-Azaindole Structure] Indole->Azaindole Bioisosteric Replacement (CH with N)

References

Unlocking Therapeutic Potential: A Technical Guide to Targeting Kinases with 4-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine scaffold, a derivative of the privileged 7-azaindole core, represents a promising starting point for the development of novel therapeutics. Its structural features, particularly the ability of the pyrrolo[2,3-b]pyridine nitrogen to act as a hydrogen bond donor and the pyridine nitrogen as a hydrogen bond acceptor, make it an ideal hinge-binding motif for a variety of protein kinases. This technical guide provides an in-depth analysis of the most promising kinase targets for this compound class, including Fibroblast Growth Factor Receptors (FGFRs), Janus Kinase 1 (JAK1), and Cyclin-Dependent Kinase 8 (CDK8). For each target, we will explore the biological rationale for its inhibition, delineate the relevant signaling pathways, and provide detailed, field-proven experimental protocols for target validation, from biochemical assays to cell-based functional screens and in vivo models. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this compound derivatives in oncology, immunology, and beyond.

Introduction: The 7-Azaindole Scaffold in Kinase Inhibition

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, is a bicyclic heterocycle that has emerged as a "privileged scaffold" in medicinal chemistry.[1] Its bioisosteric relationship to indole, coupled with its unique hydrogen bonding capabilities, has led to its incorporation into numerous clinically successful drugs, particularly in the realm of protein kinase inhibitors.[2] The nitrogen atom at position 7 allows for a crucial hydrogen bond interaction with the hinge region of the kinase ATP-binding pocket, a feature essential for potent and selective inhibition.[2]

The specific derivative class, this compound, offers several strategic advantages for drug design. The methyl group at the 1-position can enhance metabolic stability and modulate solubility, while the chlorine atom at the 4-position provides a handle for further chemical modification through cross-coupling reactions, allowing for the exploration of the solvent-exposed region of the kinase active site to improve potency and selectivity.[3]

This guide will focus on three high-potential kinase targets for derivatives of this scaffold: FGFR, JAK1, and CDK8.

Fibroblast Growth Factor Receptors (FGFRs): A Key Target in Oncology

Biological Rationale

The FGFR family, comprising four receptor tyrosine kinases (FGFR1-4), plays a critical role in cell proliferation, differentiation, migration, and angiogenesis.[4] Aberrant FGFR signaling, through gene amplification, mutations, or fusions, is a known driver in a variety of solid tumors, including breast, lung, and bladder cancers.[5][6] Therefore, potent and selective FGFR inhibitors are a promising therapeutic strategy for these malignancies.[7][8] The 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully utilized to develop potent FGFR inhibitors.[4][5][6]

FGFR Signaling Pathway

The binding of fibroblast growth factors (FGFs) to FGFRs induces receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic domain. This activates downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which promote cell proliferation and survival.

FGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF FGFR FGFR FGF->FGFR Dimerization Dimerization & Autophosphorylation FGFR->Dimerization RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

FGFR Signaling Pathway
Experimental Protocols for Target Validation

This assay measures the binding and displacement of a fluorescently labeled tracer from the kinase active site, providing a direct measure of inhibitor potency.[9]

Materials:

  • Recombinant human FGFR1 kinase (e.g., from Thermo Fisher Scientific)

  • LanthaScreen™ Eu-anti-GST Antibody (Thermo Fisher Scientific)

  • Kinase Tracer 236 (Thermo Fisher Scientific)

  • 1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds (this compound derivatives)

  • 384-well microplates

Procedure:

  • Prepare a serial dilution of the test compounds in 1X Kinase Buffer A.

  • Prepare a kinase/antibody mixture containing FGFR1 kinase and Eu-anti-GST antibody in 1X Kinase Buffer A.

  • Prepare a tracer solution of Kinase Tracer 236 in 1X Kinase Buffer A.

  • In a 384-well plate, add 5 µL of the test compound solution.

  • Add 5 µL of the kinase/antibody mixture to each well.

  • Add 5 µL of the tracer solution to each well.

  • Incubate the plate at room temperature for 1 hour, protected from light.

  • Read the plate on a fluorescence plate reader capable of measuring fluorescence resonance energy transfer (FRET).

  • Calculate IC50 values from the resulting dose-response curves.

This assay determines the ability of the test compounds to inhibit FGFR signaling in a cellular context.[10]

Materials:

  • Cancer cell line with known FGFR amplification or fusion (e.g., SNU-16)

  • Cell culture medium and supplements

  • Test compounds

  • Lysis buffer

  • Primary antibodies against phospho-FGFR and total FGFR

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the test compounds for 4 hours.

  • Lyse the cells and determine the protein concentration.

  • Perform SDS-PAGE and Western blotting with antibodies against phospho-FGFR and total FGFR.

  • Quantify the band intensities to determine the inhibition of FGFR phosphorylation.

Janus Kinase 1 (JAK1): A Key Mediator in Immunology

Biological Rationale

The Janus kinase (JAK) family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are essential for cytokine signaling.[11] JAK1, in particular, is involved in the signaling of numerous pro-inflammatory cytokines, making it a key target for the treatment of autoimmune and inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.[1] Selective inhibition of JAK1 is desirable to avoid off-target effects associated with the inhibition of other JAK family members.[11] The 1H-pyrrolo[2,3-b]pyridine scaffold has been instrumental in the development of selective JAK1 inhibitors.[1]

JAK1 Signaling Pathway

Cytokine binding to its receptor leads to the activation of receptor-associated JAKs, which then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs dimerize, translocate to the nucleus, and regulate the transcription of target genes.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK1 JAK1 Receptor->JAK1 Activation STAT STAT JAK1->STAT Phosphorylation pSTAT pSTAT STAT->pSTAT Dimer pSTAT Dimer pSTAT->Dimer Dimerization Transcription Gene Transcription (Inflammation, Immunity) Dimer->Transcription Nuclear Translocation

JAK-STAT Signaling Pathway
Experimental Protocols for Target Validation

This homogeneous time-resolved fluorescence (HTRF) assay measures the phosphorylation of a substrate peptide by JAK1.[12]

Materials:

  • Recombinant human JAK1 kinase

  • Substrate peptide (e.g., Ulight™-JAK-1 (Tyr1023) peptide)

  • Europium-labeled anti-phosphotyrosine antibody

  • ATP

  • Assay buffer

  • Test compounds

  • 384-well microplates

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 384-well plate, add the test compounds, JAK1 kinase, and the substrate peptide/ATP mixture.

  • Incubate at room temperature for 30 minutes.

  • Add the europium-labeled anti-phosphotyrosine antibody detection reagent.

  • Incubate at room temperature for 60 minutes.

  • Read the TR-FRET signal on a compatible plate reader.

  • Calculate IC50 values.

This assay measures the ability of compounds to inhibit JAK1-mediated STAT phosphorylation in response to cytokine stimulation.[11]

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line

  • Cytokine (e.g., IL-6 or IFNα)

  • Test compounds

  • Fixation and permeabilization buffers

  • Fluorescently labeled anti-phospho-STAT antibody

  • Flow cytometer

Procedure:

  • Incubate PBMCs with the test compounds for a specified time.

  • Stimulate the cells with the appropriate cytokine.

  • Fix and permeabilize the cells.

  • Stain the cells with a fluorescently labeled anti-phospho-STAT antibody.

  • Analyze the cells by flow cytometry to quantify the levels of phosphorylated STAT.

Cyclin-Dependent Kinase 8 (CDK8): An Emerging Target in Oncology and Inflammation

Biological Rationale

CDK8, along with its paralog CDK19, is a component of the Mediator complex, a key regulator of gene transcription.[13] CDK8 has been implicated in the pathogenesis of various cancers, including colorectal cancer, by modulating the activity of key oncogenic transcription factors such as β-catenin.[14][15] Additionally, CDK8 plays a role in inflammatory responses, making it a potential target for inflammatory diseases.[16] The 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully employed to generate potent and selective CDK8 inhibitors.[14][17]

CDK8 Signaling and Function

CDK8 can either positively or negatively regulate transcription. It can phosphorylate RNA Polymerase II and various transcription factors, including STAT1, leading to altered gene expression.[13] In colorectal cancer, CDK8 has been shown to promote the transcription of β-catenin target genes.[14]

CDK8_Function cluster_nucleus Nucleus Mediator Mediator Complex RNAPII RNA Polymerase II Mediator->RNAPII CDK8 CDK8 CDK8->Mediator TF Transcription Factors (e.g., STAT1, β-catenin) CDK8->TF Phosphorylation Gene_Expression Altered Gene Expression (Oncogenesis, Inflammation) RNAPII->Gene_Expression TF->Gene_Expression

CDK8 Function in Transcription
Experimental Protocols for Target Validation

A standard biochemical kinase assay, such as an ADP-Glo™ assay, can be used to determine the potency of compounds against CDK8.

Materials:

  • Recombinant human CDK8/CycC complex

  • Substrate (e.g., a generic kinase substrate or a specific peptide)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds

  • 384-well microplates

Procedure:

  • Perform a kinase reaction in a 384-well plate containing the test compounds, CDK8/CycC, substrate, and ATP.

  • After the kinase reaction, add the ADP-Glo™ Reagent to deplete the remaining ATP.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Read the luminescence on a plate reader.

  • Calculate IC50 values.

CDK8 is known to phosphorylate STAT1 at Ser727. This can be used as a cellular biomarker of CDK8 inhibition.[18]

Materials:

  • Cancer cell line known to have active CDK8 signaling (e.g., MV4-11)

  • Test compounds

  • Lysis buffer

  • Primary antibodies against phospho-STAT1 (Ser727) and total STAT1

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Treat cells with a range of concentrations of the test compounds.

  • Lyse the cells and perform Western blotting using antibodies against phospho-STAT1 (Ser727) and total STAT1.

  • Quantify the band intensities to determine the inhibition of STAT1 phosphorylation.

In Vivo Efficacy Model

Xenograft models are commonly used to evaluate the in vivo efficacy of CDK8 inhibitors.[18]

Procedure:

  • Implant a human cancer cell line (e.g., MV4-11 for AML or MC38 for colon cancer) subcutaneously into immunocompromised mice.[18]

  • Once tumors are established, randomize the mice into vehicle control and treatment groups.

  • Administer the test compound orally at a defined dose and schedule.

  • Monitor tumor growth over time using calipers.

  • At the end of the study, tumors can be harvested for pharmacodynamic analysis (e.g., Western blotting for pSTAT1).

Structure-Activity Relationship (SAR) Insights

While a dedicated SAR study for the this compound core is not extensively published, we can infer key relationships from related compounds and general medicinal chemistry principles:

  • 1-Methyl Group: The N-methylation of the pyrrole ring can serve multiple purposes. It can block potential N-glucuronidation, a common metabolic pathway for N-H containing heterocycles, thereby improving metabolic stability. It can also enhance cell permeability and may fill a small hydrophobic pocket in the kinase active site.

  • 4-Chloro Group: The chlorine atom at the 4-position of the pyridine ring is a versatile synthetic handle. It can be readily displaced by nucleophiles or participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[3] This allows for the introduction of a wide variety of substituents that can extend into the solvent-exposed region of the ATP-binding pocket, enabling the optimization of potency and selectivity for the target kinase. The chloro group itself can also engage in favorable halogen bonding interactions with the protein.

Conclusion

The this compound scaffold is a highly promising starting point for the development of novel kinase inhibitors. Its inherent ability to bind to the kinase hinge region, combined with the strategic placement of the chloro and methyl groups, provides a solid foundation for the design of potent and selective therapeutics. The kinase targets outlined in this guide—FGFR, JAK1, and CDK8—represent high-value opportunities in oncology and immunology. The detailed experimental protocols provided herein offer a clear roadmap for researchers to validate these targets and advance the development of this exciting class of compounds.

References

Methodological & Application

Application Note: A Detailed Protocol for the Suzuki-Miyaura Cross-Coupling of 4-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a privileged heterocyclic scaffold in medicinal chemistry, forming the structural core of numerous biologically active compounds, including potent kinase inhibitors.[1][2][3] The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, offering a powerful and versatile method for the formation of carbon-carbon bonds.[4][5][6] This application note provides a comprehensive, step-by-step protocol for the palladium-catalyzed Suzuki-Miyaura coupling of 4-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine with various arylboronic acids.

The successful execution of this transformation is critically dependent on the judicious selection of the palladium catalyst, ligand, base, and solvent system. This is particularly true for heteroaryl chlorides, which can be less reactive than their bromide or iodide counterparts.[7][8] Modern catalyst systems, often featuring bulky, electron-rich phosphine ligands, have demonstrated high efficacy in the coupling of such challenging substrates.[9][10] This guide will not only detail a robust experimental procedure but also delve into the rationale behind the selection of specific reagents and conditions, providing a framework for troubleshooting and optimization.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium catalyst.[4][5][11][12] The cycle comprises three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the this compound, forming a Pd(II) complex. This is often the rate-determining step of the reaction.[5]

  • Transmetalation: In this step, the organic moiety from the boronic acid is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[6][12][13]

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond, yielding the desired 4-aryl-1-methyl-1H-pyrrolo[2,3-b]pyridine product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][5][12]

Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a representative arylboronic acid. Optimization may be required for specific substrates.

Materials and Reagents
  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium catalyst (e.g., Pd₂(dba)₃ or a pre-catalyst like XPhos Pd G2)

  • Phosphine ligand (e.g., XPhos or SPhos)

  • Base (e.g., K₃PO₄ or Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-Dioxane or Toluene)

  • Degassed water

  • Inert gas (Argon or Nitrogen)

  • Reaction vessel (e.g., Schlenk tube or round-bottom flask)

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle/oil bath

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

  • Solvents for work-up and purification (e.g., Ethyl acetate, Hexanes, Dichloromethane)

Reaction Setup and Procedure

The following workflow outlines the key steps for performing the Suzuki-Miyaura cross-coupling reaction.

Figure 2. Experimental workflow for the Suzuki-Miyaura cross-coupling.

Step-by-Step Procedure:

  • Preparation: To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the arylboronic acid (1.5 equiv), the base (e.g., K₃PO₄, 2.0 equiv), the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and the phosphine ligand (e.g., XPhos, 4-10 mol%).

    • Expert Commentary: The use of an inert atmosphere is crucial to prevent the oxidation of the Pd(0) catalyst and the phosphine ligand. An excess of the boronic acid is often used to drive the reaction to completion. The choice of base is critical; K₃PO₄ and Cs₂CO₃ are often effective for challenging couplings.[14][15]

  • Solvent Addition: Add the degassed organic solvent (e.g., 1,4-Dioxane) and degassed water to the Schlenk tube. A typical solvent ratio is 4:1 to 5:1 organic solvent to water.[11][14][16]

    • Expert Commentary: Solvents must be thoroughly degassed to remove dissolved oxygen, which can lead to catalyst deactivation and the formation of homocoupling byproducts.[15] The addition of water often accelerates the reaction and helps to dissolve the inorganic base.[11][16]

  • Reaction: Seal the Schlenk tube and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS at regular intervals until the starting material is consumed.[17][18][19]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[4][7]

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-aryl-1-methyl-1H-pyrrolo[2,3-b]pyridine.[4][20][21]

Optimization and Troubleshooting

The success of the Suzuki-Miyaura coupling can be influenced by several parameters. The following table provides a guide for optimization.

ParameterRecommended Starting ConditionsOptimization Strategy
Palladium Catalyst Pd₂(dba)₃ (2.5 mol%) with XPhos (5 mol%) or XPhos Pd G2 (5 mol%)Screen different palladium sources and ligands. For electron-rich heterocycles, bulky, electron-rich phosphine ligands are often superior.[9][10]
Base K₃PO₄ (2.0 equiv)Screen other bases such as Cs₂CO₃, K₂CO₃, or KF. The choice of base can significantly impact the reaction rate and yield.[13][15]
Solvent 1,4-Dioxane/Water (4:1)Other solvent systems such as Toluene/Water or THF/Water can be effective. Ensure the solvent is anhydrous and degassed.[11][16]
Temperature 100 °CAdjust the temperature between 80-120 °C. Lower temperatures may be possible with highly active catalyst systems.
Boronic Acid/Ester 1.5 equivalentsIncrease the equivalents of the boronic acid if the reaction is sluggish. Boronate esters can sometimes offer improved stability.[22][23]

Common Issues and Solutions:

  • Low or No Yield:

    • Catalyst Poisoning: Nitrogen-containing heterocycles can sometimes inhibit the catalyst. Using a higher catalyst loading or a more robust ligand may be necessary.[14][15]

    • Protodeboronation: The boronic acid can be sensitive to hydrolysis. Ensure anhydrous conditions and consider using a boronate ester.[11][15]

  • Homocoupling: The formation of biaryl products from the boronic acid can be minimized by thoroughly degassing the solvents to remove oxygen.[15]

  • Incomplete Conversion: If the reaction stalls, consider increasing the temperature, adding more catalyst, or changing the solvent system.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the Suzuki-Miyaura cross-coupling of this compound. By understanding the underlying mechanism and the rationale for the selection of reagents and conditions, researchers can effectively synthesize a wide range of 4-aryl-7-azaindole derivatives. The provided troubleshooting and optimization guide offers a framework for addressing common challenges and adapting the protocol for specific substrates, ultimately enabling the efficient production of these valuable compounds for drug discovery and development.

References

Application Notes & Protocols: Leveraging 4-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged 7-Azaindole Scaffold in Kinase Drug Discovery

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors.[1] Its structure is a bioisostere of purine, allowing it to mimic the adenine core of ATP. Specifically, the pyridine nitrogen and the pyrrole N-H group can form a bidentate hydrogen bond with the highly conserved hinge region of the kinase ATP-binding site, a critical interaction for potent inhibition.[2][3] This has led to the development of numerous successful kinase inhibitors, including the FDA-approved B-RAF inhibitor Vemurafenib.[2][4]

The starting material, 4-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine , is a strategically functionalized derivative of this core. The methyl group at the N-1 position blocks a potential site of metabolism and hydrogen bond donation, which can be used to modulate selectivity and binding orientation within the ATP pocket.[2] The chlorine atom at the C-4 position is the key synthetic handle; its electron-deficient character makes it an excellent electrophile for palladium-catalyzed cross-coupling reactions, enabling the systematic and modular construction of diverse compound libraries to probe structure-activity relationships (SAR).[5]

This guide provides a detailed technical overview and actionable protocols for utilizing this compound in the synthesis of kinase inhibitors, focusing on the two most powerful transformations for its diversification: the Suzuki-Miyaura C-C bond formation and the Buchwald-Hartwig C-N bond formation.

Core Synthetic Strategies & Mechanistic Considerations

The primary utility of the 4-chloro group is its reactivity in palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of aryl, heteroaryl (via Suzuki coupling), and amine (via Buchwald-Hartwig coupling) substituents, which can be directed towards various pockets of the ATP-binding site to achieve potency and selectivity.

start This compound suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) start->suzuki Arylboronic Acid/Ester, Pd Catalyst, Base buchwald Buchwald-Hartwig Amination (C-N Bond Formation) start->buchwald Amine/Amide, Pd Catalyst, Base aryl 4-Aryl/Heteroaryl Derivatives suzuki->aryl amino 4-Amino Derivatives buchwald->amino inhibitors Diverse Kinase Inhibitors (e.g., for JAK, PI3K, CSF1R) aryl->inhibitors amino->inhibitors

Figure 1: General synthetic workflow for kinase inhibitors.
Causality Behind Catalyst Selection: The Role of Bulky, Electron-Rich Ligands

The successful coupling of electron-rich heteroaryl chlorides like 4-chloro-7-azaindole is non-trivial. The lone pair on the pyridine nitrogen can coordinate to the palladium center, potentially inhibiting the catalyst.[6] Furthermore, oxidative addition to the C-Cl bond is often the rate-limiting step.[7]

To overcome these challenges, modern catalyst systems employing bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) are essential.[6][8]

  • Steric Bulk: The large size of these ligands promotes the formation of a highly reactive, monoligated L1Pd(0) species, which is crucial for efficient oxidative addition.[8]

  • Electron-Donating Nature: The electron-richness of the phosphine ligand increases the electron density on the palladium center, which in turn facilitates the insertion of the palladium into the C-Cl bond (oxidative addition) and promotes the final reductive elimination step.[8][9]

These properties combine to create a catalyst system that is robust enough to overcome substrate inhibition and active enough to couple challenging heteroaryl chlorides under reasonably mild conditions.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol details the palladium-catalyzed C-C bond formation between this compound and an aryl/heteroaryl boronic acid or ester. This reaction is fundamental for installing substituents that can occupy hydrophobic regions of the kinase ATP-binding site.

G cluster_0 Catalytic Cycle A L-Pd(0) Active Catalyst B Oxidative Addition Complex A->B Ar-X C Transmetalation Complex B->C [R-B(OH)3]⁻ D Reductive Elimination Complex C->D D->A Ar-R cycle_label Suzuki-Miyaura Catalytic Cycle

Figure 2: Simplified catalytic cycle for Suzuki-Miyaura coupling.
Detailed Experimental Protocol

This protocol is a general guideline adapted from established procedures for similar 7-azaindole substrates.[10][11][12] Optimization may be required for specific boronic acids.

Materials:

  • This compound (1.0 eq.)

  • Arylboronic acid or pinacol ester (1.5 eq.)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2.5 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (5.5 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (3.0 eq.)

  • Anhydrous, degassed 1,4-dioxane

  • Degassed water

Procedure:

  • Reaction Setup: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid/ester, K₃PO₄, Pd₂(dba)₃, and XPhos.

  • Inert Atmosphere: Seal the vessel with a septum and thoroughly purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent Addition: Under a positive pressure of inert gas, add 1,4-dioxane and water (typically a 4:1 to 10:1 ratio). The final reaction concentration should be approximately 0.1 M with respect to the starting chloro-azaindole.

  • Heating: Place the sealed vessel in a preheated oil bath or heating block at 100-110 °C.

  • Reaction Monitoring: Stir the reaction vigorously. Monitor the progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

EntryAryl HalideCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
14-Chloro-SEM-2-iodo-7-azaindolePhenylboronic acidPd₂(dba)₃ / LigandK₂CO₃Dioxane/H₂O100>95[12]
25-Bromo-7-azaindole(1-ethyl-3-(4-nitrophenyl)pyrazol-4-yl)boronic esterPd(PPh₃)₄K₂CO₃Dioxane/H₂O10085[13]
34-Chloro-7-azaindoleArylboronic acidsPd(OAc)₂ / XantphosK₂CO₃Dioxane12060-77[14]

Protocol 2: Buchwald-Hartwig Amination

This protocol describes the palladium-catalyzed C-N bond formation, which is crucial for installing amine-containing side chains. These moieties can act as key hydrogen bond donors or acceptors, or extend into solvent-exposed regions to improve pharmacokinetic properties.

G cluster_1 Catalytic Cycle A L-Pd(0) Active Catalyst B Oxidative Addition Complex A->B Ar-Cl C Amide Complex B->C R₂NH, Base D Reductive Elimination Complex C->D D->A Ar-NR₂ cycle_label Buchwald-Hartwig Catalytic Cycle

Figure 3: Simplified catalytic cycle for Buchwald-Hartwig amination.
Detailed Experimental Protocol

This protocol is a general guideline adapted from established procedures for halo-7-azaindoles.[5][6][9] The choice of base is critical and depends on the amine's pKa and the functional group tolerance of the substrates.

Materials:

  • This compound (1.0 eq.)

  • Primary or secondary amine (1.2 eq.)

  • RuPhos Pd G3 (Palladium precatalyst) (2-5 mol%)

  • Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) (1.5-2.0 eq.)

  • Anhydrous, degassed toluene or 1,4-dioxane

Procedure:

  • Reaction Setup: To a glovebox or in a flask under a strong counterflow of inert gas, add this compound, the RuPhos Pd G3 precatalyst, and the base (NaOtBu).

  • Inert Atmosphere: Seal the vessel with a septum. If not in a glovebox, evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Amine Addition: Under a positive pressure of inert gas, add the anhydrous solvent (e.g., toluene) followed by the amine coupling partner via syringe.

  • Heating: Place the sealed vessel in a preheated oil bath or heating block at 80-110 °C.

  • Reaction Monitoring: Stir the reaction vigorously. Monitor the progress by TLC or LC-MS. The reaction is often complete within 1-6 hours.

  • Work-up: After cooling to room temperature, carefully quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. The crude product is typically purified by flash column chromatography.

EntryAryl HalideAmineCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
14-Chloro-7-azaindoleN-methylpiperazineRuPhos Pd G1LiHMDSToluene10094[6]
2N-ethyl-4-bromo-7-azaindoleBenzylaminePd₂(dba)₃ / XantphosCs₂CO₃Dioxane100~85[5]
35,7-dichloropyrazolo[1,5-a]pyrimidineMorpholine-K₂CO₃DMFRT94[1]

Targeted Kinase Pathways and Inhibitor Potency

Derivatives of the 7-azaindole scaffold have shown potent inhibitory activity against numerous kinase families implicated in cancer and inflammatory diseases. The modular nature of the synthesis allows for fine-tuning of selectivity and potency.

Key Signaling Pathways
  • JAK-STAT Pathway: The Janus kinase (JAK) family (JAK1, JAK2, JAK3, TYK2) are critical mediators of cytokine signaling. Dysregulation of the JAK-STAT pathway is central to myeloproliferative neoplasms and autoimmune diseases.[15] Inhibitors often target the ATP-binding site of JAKs, blocking the downstream phosphorylation of STAT proteins and subsequent gene transcription.[16]

  • PI3K/AKT/mTOR Pathway: This pathway is one of the most frequently activated signaling routes in human cancer, controlling cell growth, proliferation, and survival.[3][6] Inhibitors targeting PI3K isoforms (α, β, γ, δ) can block the conversion of PIP2 to PIP3, preventing the activation of AKT and its downstream effectors.[17]

cluster_0 JAK-STAT Pathway cluster_1 PI3K/AKT/mTOR Pathway Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates Nucleus Nucleus (Gene Transcription) STAT->Nucleus Dimerizes & Translocates GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT PIP2 -> PIP3 Activates mTOR mTOR AKT->mTOR Activates Proliferation Proliferation mTOR->Proliferation Cell Growth & Proliferation

Figure 4: Simplified kinase signaling pathways targeted by 7-azaindole inhibitors.
Quantitative Inhibitor Data

The following table summarizes the inhibitory potency (IC₅₀) of selected kinase inhibitors built upon the 7-azaindole scaffold, demonstrating the platform's versatility.

Compound ClassTarget KinaseIC₅₀ (nM)Cellular IC₅₀ (µM)Reference
C-3 Aryl-7-azaindoleJAK2260-[2]
7-Azaindole DerivativePI3Kγ0.5-[6]
Isoindolinone-7-azaindolePI3Kγ2.50.14 (THP-1 cells)[18]
7-Azaindole Derivativec-Met2-[13]
Pyridinyl-7-azaindoleCSF1R13-

Conclusion

This compound is a high-value, versatile building block for the synthesis of kinase inhibitors. Its strategic N-methylation and the presence of a reactive chlorine at the C-4 position provide an ideal starting point for library synthesis. Mastery of modern palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura and Buchwald-Hartwig aminations, is key to unlocking the full potential of this scaffold. The protocols and mechanistic insights provided herein serve as a robust foundation for researchers aiming to develop novel, potent, and selective kinase inhibitors for the next generation of targeted therapies.

References

Synthetic Routes to Functionalized 4-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine Analogs: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 7-Azaindole Scaffold in Medicinal Chemistry

The 1H-pyrrolo[2,3-b]pyridine scaffold, commonly known as 7-azaindole, represents a "privileged structure" in the landscape of medicinal chemistry and drug discovery.[1] Its structural resemblance to the endogenous indole nucleus allows it to interact with a wide array of biological targets, while the introduction of a nitrogen atom into the six-membered ring imparts unique physicochemical properties that can enhance binding affinity, selectivity, and pharmacokinetic profiles.[1][2] Consequently, derivatives of 7-azaindole are integral components of numerous biologically active molecules, including FDA-approved anticancer agents that target kinases like B-RAF.[3]

The 4-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine core is a particularly valuable intermediate for the synthesis of diverse compound libraries. The chlorine atom at the 4-position serves as a versatile synthetic handle for a variety of cross-coupling reactions, enabling the introduction of a wide range of substituents.[4][5] The methyl group at the 1-position can modulate the electronic properties of the ring system and prevent unwanted N-H reactivity in subsequent reactions.[6]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the primary synthetic strategies for accessing functionalized this compound analogs. We will delve into the key synthetic transformations, provide step-by-step protocols for core reactions, and discuss the rationale behind the selection of specific reagents and conditions.

Core Synthetic Strategies: A Two-Pronged Approach

The synthesis of functionalized this compound analogs can be broadly categorized into two main phases:

  • Construction of the Core Scaffold: The initial focus is on the efficient synthesis of the 4-chloro-7-azaindole framework, which can then be N-methylated.

  • Regioselective Functionalization: With the core in hand, the subsequent challenge lies in the selective introduction of various functional groups at different positions of the bicyclic system.

The following diagram illustrates the general workflow for the synthesis of these target compounds.

Synthetic Workflow Start Starting Materials (e.g., 7-Azaindole) Core_Synthesis Synthesis of 4-Chloro-7-azaindole Core Start->Core_Synthesis Oxidation & Chlorination N_Methylation N-Methylation Core_Synthesis->N_Methylation Functionalization Regioselective Functionalization N_Methylation->Functionalization Cross-Coupling, Substitution, etc. Target_Analogs Target Analogs Functionalization->Target_Analogs

Caption: General workflow for the synthesis of functionalized this compound analogs.

Part 1: Synthesis of the this compound Core

A common and effective method for the preparation of the 4-chloro-7-azaindole scaffold begins with the parent 7-azaindole. The key steps involve N-oxidation of the pyridine ring followed by chlorination.

Protocol 1: Synthesis of 4-Chloro-7-azaindole

This protocol is adapted from a procedure described for the synthesis of 4-Chloro-7-azaindole.[7][8]

Step 1: N-Oxidation of 7-Azaindole

  • To a solution of 7-azaindole in a suitable solvent (e.g., acetic acid or dichloromethane), add an oxidizing agent such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Upon completion, carefully quench the excess oxidizing agent and neutralize the reaction mixture.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 7-azaindole-N-oxide.

Step 2: Chlorination of 7-Azaindole-N-oxide

  • In a flask equipped with a reflux condenser, dissolve the 7-azaindole-N-oxide in a suitable solvent such as 1,2-dimethoxyethane or acetonitrile.[7][8]

  • Add phosphorus oxychloride (POCl₃) dropwise to the solution at room temperature.

  • To enhance the reaction yield, a catalytic amount of an organic base like diisopropylethylamine (DIPEA) can be added.[7][8]

  • Heat the reaction mixture to reflux (80-100 °C) and maintain for 2-8 hours.[8] Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Basify the mixture with a suitable base (e.g., sodium carbonate or aqueous ammonia) to a pH of 8-9.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford pure 4-Chloro-7-azaindole. A reported yield for this transformation is up to 85.6%.[7]

Protocol 2: N-Methylation of 4-Chloro-7-azaindole

The N-methylation of the pyrrole nitrogen is a straightforward procedure.

  • To a solution of 4-Chloro-7-azaindole in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), add a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) at 0 °C.

  • Stir the mixture for 30 minutes at 0 °C to allow for the formation of the corresponding anion.

  • Add methyl iodide (CH₃I) or another methylating agent dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until complete as indicated by TLC.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield this compound.

Part 2: Regioselective Functionalization Strategies

The this compound core offers multiple sites for further functionalization. The strategic introduction of substituents is crucial for modulating the biological activity of the final compounds.

Functionalization at the C4-Position: The Power of Cross-Coupling

The chlorine atom at the C4-position is the most common and versatile handle for introducing diversity. Palladium-catalyzed cross-coupling reactions are the methods of choice for this purpose.[4][5][9]

C4_Functionalization Core 4-Chloro-1-methyl-1H- pyrrolo[2,3-b]pyridine Suzuki Suzuki Coupling (Ar-B(OH)₂) Core->Suzuki Pd Catalyst, Base Buchwald Buchwald-Hartwig Amination (R₂NH) Core->Buchwald Pd Catalyst, Base CO_Coupling C-O Coupling (ArOH) Core->CO_Coupling Pd Catalyst, Base Sonogashira Sonogashira Coupling (Terminal Alkyne) Core->Sonogashira Pd/Cu Catalyst, Base Product_Aryl 4-Aryl Analog Suzuki->Product_Aryl Product_Amino 4-Amino Analog Buchwald->Product_Amino Product_Ether 4-Aryloxy Analog CO_Coupling->Product_Ether Product_Alkynyl 4-Alkynyl Analog Sonogashira->Product_Alkynyl

Caption: Key cross-coupling reactions for the functionalization of the C4-position.

Protocol 3: Suzuki-Miyaura Coupling for C4-Arylation

This protocol is based on general procedures for Suzuki-Miyaura couplings on halo-7-azaindoles.[5]

  • In a reaction vessel, combine this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv) or Pd₂(dba)₃ with a suitable ligand (e.g., SPhos, RuPhos), and a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv).[9]

  • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-110 °C for 2-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to obtain the 4-aryl-1-methyl-1H-pyrrolo[2,3-b]pyridine analog.

Protocol 4: Buchwald-Hartwig Amination for C4-Amination

This protocol is adapted from established methods for the amination of halo-7-azaindoles.[6][9]

  • To a reaction tube, add this compound (1.0 equiv), the desired primary or secondary amine (1.2-2.0 equiv), a palladium precatalyst such as RuPhos Pd G2 or XPhos Pd G2 (0.01-0.05 equiv), and a strong base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.5-2.5 equiv).[9][10]

  • Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

  • Seal the tube and heat the reaction mixture at 80-120 °C for 4-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent.

  • Dry the organic phase and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the 4-amino-1-methyl-1H-pyrrolo[2,3-b]pyridine analog.

Reaction Type Reagents Typical Conditions Product Reference
Suzuki-MiyauraArylboronic acid, Pd catalyst, BaseDioxane/H₂O, 80-110 °C4-Aryl analog[5]
Buchwald-HartwigAmine, Pd catalyst, BaseToluene, 80-120 °C4-Amino analog[6][9]
C-O CouplingPhenol, Pd catalyst, BaseDioxane, 100 °C4-Phenoxy analog[6]
SonogashiraTerminal alkyne, Pd/Cu catalyst, BaseDMF, 80-100 °C4-Alkynyl analog[5]

Table 1: Summary of C4-Functionalization Reactions.

Functionalization at Other Positions

While the C4-position is the most readily functionalized, other positions on the 7-azaindole ring can also be selectively modified.

  • C3-Position: Direct C-H functionalization at the C3-position is possible. For instance, iodine-catalyzed regioselective C-3 chalcogenation (sulfenylation, selenylation) of 7-azaindoles has been reported.[11]

  • C5 and C6-Positions: Regioselective functionalization at these positions can be achieved through various methods. For example, a highly regioselective bromination at the C5-position of a 4-chloro-3-nitro-7-azaindole intermediate has been demonstrated.[12] Direct C-H arylation at the C6-position of N-methyl 7-azaindole N-oxide has also been achieved using a palladium catalyst.[13]

  • C2-Position: The C2-position can be functionalized, for example, through a chemoselective Suzuki-Miyaura cross-coupling on a 2-iodo-4-chloropyrrolopyridine intermediate.[10]

Conclusion and Future Perspectives

The synthetic routes outlined in this guide provide a robust toolkit for the preparation of a wide range of functionalized this compound analogs. The versatility of the 4-chloro substituent as a handle for palladium-catalyzed cross-coupling reactions is a cornerstone of these strategies, allowing for the systematic exploration of structure-activity relationships in drug discovery programs.

Future research in this area will likely focus on the development of more efficient and sustainable synthetic methods, including C-H activation strategies that obviate the need for pre-functionalized starting materials. The continued exploration of novel functionalization reactions at all positions of the 7-azaindole core will undoubtedly lead to the discovery of new and potent therapeutic agents.

References

Application Notes and Protocols for 4-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged 7-Azaindole Scaffold and the Utility of a Key Building Block

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a foundational heterocyclic scaffold in the realm of medicinal chemistry.[1] Its structural resemblance to indole, being a bioisostere, allows it to interact with a multitude of biological targets, often serving as a crucial hinge-binding motif in kinase inhibitors.[2][3][4] The nitrogen atom in the pyridine ring introduces unique electronic properties and hydrogen bonding capabilities, making it a favored component in drug design.[2][5]

This guide focuses on a particularly valuable derivative: 4-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine . The introduction of a methyl group at the N-1 position prevents unwanted side reactions and can enhance metabolic stability, while the chlorine atom at the C-4 position serves as a versatile synthetic handle for introducing diverse functionalities through various cross-coupling reactions. This building block is instrumental in constructing complex molecules aimed at treating a wide range of diseases, including cancer, neurological disorders, and inflammatory conditions.[5][6]

This document provides detailed application notes and protocols for the use of this compound in key synthetic transformations, offering researchers and drug development professionals a practical guide to leveraging this powerful building block.

Core Applications: Palladium-Catalyzed Cross-Coupling Reactions

The chloro-substituent at the 4-position of the 7-azaindole core is amenable to a variety of palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern medicinal chemistry, enabling the efficient formation of carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Fragments

The Suzuki-Miyaura coupling is a robust method for creating biaryl and hetero-biaryl structures, which are prevalent in pharmacologically active compounds.[7][8] This reaction couples the 4-chloro-7-azaindole core with a variety of boronic acids or their esters.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: The selection of the palladium catalyst and its associated ligand is critical, especially for less reactive chloro-pyridines.[7] Modern catalyst systems featuring bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are often necessary to achieve high yields by facilitating the oxidative addition step.[1][9]

  • Base: A base is essential for the transmetalation step of the catalytic cycle.[10] The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can significantly impact the reaction rate and yield, often depending on the specific substrates and solvent system.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, DME, toluene) and water is commonly used to dissolve both the organic and inorganic reagents.[7][11]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Aryl- or heteroaryl-boronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a ligand, or a pre-catalyst like XPhos Pd G2; 1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃; 2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add this compound, the boronic acid, the palladium catalyst, and the base.

  • Add the degassed solvent via syringe.

  • Stir the reaction mixture and heat to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions

Catalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ / XPhosK₂CO₃1,4-Dioxane/H₂O1000.5High[11]
Pd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O809Moderate[11]
Pd(dppf)Cl₂K₂CO₃DME/H₂O802High[8]

Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X_L2 Ar-Pd(II)-X      L₂ Oxidative_Addition->Ar-Pd(II)-X_L2 Transmetalation Transmetalation Ar-Pd(II)-X_L2->Transmetalation R'-B(OH)₂ Base Ar-Pd(II)-R_L2 Ar-Pd(II)-R'      L₂ Transmetalation->Ar-Pd(II)-R_L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-R_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R Ar-R' Reductive_Elimination->Ar-R Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Combine: - 4-Chloro-1-methyl-7-azaindole - Pd Pre-catalyst - Base Solvent_Amine Add: - Anhydrous Solvent - Amine Reagents->Solvent_Amine Heating Heat (80-110 °C) Solvent_Amine->Heating Monitoring Monitor (LC-MS/TLC) Heating->Monitoring Quench Cool & Quench (aq. NH₄Cl) Monitoring->Quench Extraction Extract & Wash Quench->Extraction Purification Dry, Concentrate & Purify (Column Chromatography) Extraction->Purification Sonogashira_Steps Start Start: - 4-Chloro-1-methyl-7-azaindole - Terminal Alkyne Pd_Cycle Palladium Catalytic Cycle (Oxidative Addition, Transmetalation, Reductive Elimination) Start->Pd_Cycle Cu_Cycle Copper Co-catalytic Cycle (Formation of Copper Acetylide) Start->Cu_Cycle Product Product: 4-Alkynyl-1-methyl-7-azaindole Pd_Cycle->Product Cu_Cycle->Pd_Cycle Transmetalation (Acetylide Transfer)

References

Application Notes and Protocols for the Quantification of 4-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 4-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine

This compound is a substituted pyrrolopyridine that serves as a crucial building block in medicinal chemistry and drug discovery. Its structural motif is found in a variety of biologically active molecules, making its precise and accurate quantification essential for ensuring the quality, safety, and efficacy of potential therapeutic agents. This document provides a comprehensive guide to the analytical methodologies for the quantitative determination of this compound, designed for researchers, scientists, and drug development professionals.

The protocols outlined herein are grounded in established analytical principles for pyridine derivatives and are intended to serve as robust starting points for method development and validation in your laboratory.[1][2][3] We will delve into the two most pertinent analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), explaining the causality behind experimental choices to ensure trustworthy and reproducible results.

Method Selection: A Rationale Based on Physicochemical Properties

The choice between HPLC and GC-MS for the analysis of this compound hinges on the compound's inherent physicochemical properties. With a molecular weight of 166.61 g/mol and a solid form at room temperature, it is expected to have sufficient volatility and thermal stability for GC analysis.[4] However, HPLC offers greater flexibility for compounds that may be thermally labile or less volatile, and it is a workhorse technique in the pharmaceutical industry for purity and concentration determination.[2][5]

  • High-Performance Liquid Chromatography (HPLC): This is a versatile and widely used technique for the separation and quantification of a broad range of compounds.[2] For this compound, a reverse-phase HPLC method is recommended, where the stationary phase is nonpolar and the mobile phase is polar. This choice is based on the predicted moderate polarity of the analyte.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This powerful technique combines the high-resolution separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry.[1] GC-MS is particularly well-suited for volatile and thermally stable compounds, offering excellent sensitivity and structural confirmation.[2]

High-Performance Liquid Chromatography (HPLC) Method

Principle and Expertise-Driven Insights

Reverse-phase HPLC is the method of choice due to its robustness and applicability to a wide range of organic molecules. The separation is based on the partitioning of the analyte between a nonpolar stationary phase (typically C18) and a polar mobile phase. The methyl and chloro substitutions on the pyrrolopyridine ring will influence its retention behavior. The selection of an appropriate mobile phase composition and pH is critical for achieving optimal separation and peak shape. A UV detector is suitable for this analysis, as the aromatic and heterocyclic nature of the molecule suggests strong UV absorbance.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System Setup Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

Caption: Workflow for HPLC analysis of this compound.

Detailed HPLC Protocol

1. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent such as methanol or acetonitrile in a volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.

2. Instrumentation and Analysis:

  • Set up the HPLC system according to the parameters outlined in the table below.

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase), followed by the calibration standards and then the samples.

3. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time.

  • Generate a calibration curve by plotting the peak area versus the concentration of the standards.

  • Quantify the amount of this compound in the samples using the calibration curve.

Recommended HPLC Parameters
ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and separation for moderately polar compounds.[6]
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic AcidThe organic modifier (acetonitrile) controls retention, while the acidic modifier improves peak shape.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Injection Volume 10 µLA typical injection volume to ensure good sensitivity without overloading the column.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection UV at 254 nmThe pyrrolopyridine structure is expected to have strong absorbance at this wavelength.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Principle and Expertise-Driven Insights

For volatile and thermally stable compounds, GC-MS offers unparalleled sensitivity and specificity.[2] The compound is vaporized in the injector, separated based on its boiling point and interaction with the stationary phase in the GC column, and then detected by a mass spectrometer. The mass spectrometer provides a unique fragmentation pattern (mass spectrum) for the analyte, which serves as a chemical fingerprint, allowing for highly confident identification and quantification. The choice of a nonpolar column is appropriate for a compound of this nature.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard_Prep Standard Preparation GCMS_System GC-MS System Setup Standard_Prep->GCMS_System Sample_Prep Sample Preparation Sample_Prep->GCMS_System Data_Acquisition Data Acquisition (Scan/SIM) GCMS_System->Data_Acquisition Peak_Identification Peak Identification (RT & Mass Spec) Data_Acquisition->Peak_Identification Calibration_Curve Calibration Curve Generation Peak_Identification->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

Caption: Workflow for GC-MS analysis of this compound.

Detailed GC-MS Protocol

1. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a high-purity solvent such as dichloromethane or ethyl acetate in a volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 0.1-10 µg/mL).

  • Sample Preparation: Dissolve or dilute the sample in the same solvent to a concentration within the calibration range. An internal standard can be added to both samples and standards to improve precision.

2. Instrumentation and Analysis:

  • Set up the GC-MS instrument according to the parameters in the table below.

  • Inject the standards and samples.

3. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

  • For quantification, use the peak area of a characteristic ion.

  • Create a calibration curve by plotting the peak area ratio (analyte/internal standard) against concentration.

  • Quantify the amount of this compound in the samples using the calibration curve.

Recommended GC-MS Parameters
ParameterRecommended SettingRationale
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thicknessA versatile, low-bleed column suitable for a wide range of semi-volatile compounds.
Carrier Gas Helium at a constant flow of 1.0 mL/minAn inert carrier gas that provides good chromatographic efficiency.
Inlet Temperature 250 °CEnsures complete vaporization of the analyte without thermal degradation.
Injection Mode Splitless (for trace analysis) or Split (for higher concentrations)The mode can be adjusted based on the expected concentration of the analyte.
Oven Program Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 minA temperature program designed to elute the analyte with good peak shape in a reasonable time.
MS Transfer Line 280 °CPrevents condensation of the analyte between the GC and the MS.
Ion Source Temp 230 °CA standard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching.
MS Acquisition Full Scan (m/z 50-300) for identification, Selected Ion Monitoring (SIM) for quantificationFull scan is used for initial method development and identification, while SIM provides higher sensitivity for quantification.

Method Validation and Trustworthiness

To ensure the trustworthiness of the analytical results, any method developed based on these protocols must be validated according to the International Council for Harmonisation (ICH) guidelines.[5] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Anticipated Performance Data

The following table summarizes the expected performance characteristics for the described methods, based on data from the analysis of structurally similar pyridine derivatives.[1][7]

ParameterHPLC-UVGC-MS (SIM)
Linearity (r²) > 0.999> 0.998
Accuracy (Recovery) 98-102%95-105%
Precision (%RSD) < 2%< 5%
LOD ~0.1 µg/mL~0.01 µg/mL
LOQ ~0.3 µg/mL~0.05 µg/mL

Conclusion

The HPLC and GC-MS methods detailed in these application notes provide a solid foundation for the accurate and reliable quantification of this compound. The provided protocols are designed to be adaptable, and researchers are encouraged to optimize these methods for their specific sample matrices and instrumentation. Rigorous method validation is paramount to ensuring the integrity of the generated data, which is critical in research and drug development settings.

References

Application Note & Protocol: A Scalable and Robust Synthesis of 4-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Significance

4-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine, also known as 4-chloro-1-methyl-7-azaindole, is a pivotal heterocyclic building block in modern medicinal chemistry. Its rigid, bicyclic scaffold serves as a bioisostere for indole and purine structures, making it a privileged core in the design of targeted therapeutics.[1][2] Specifically, this intermediate is integral to the synthesis of numerous kinase inhibitors targeting signaling pathways implicated in oncology and autoimmune diseases.[3][4][5] Derivatives have shown potent inhibitory activity against key enzymes like Fibroblast Growth Factor Receptors (FGFRs) and Janus kinases (JAKs).[3][4][5]

The increasing demand for these advanced drug candidates necessitates a reliable, efficient, and scalable synthetic route to high-purity this compound. This document provides a comprehensive, field-proven protocol designed for large-scale production, moving from commercially available 7-azaindole. We will detail a three-step sequence involving N-methylation, N-oxidation, and subsequent regioselective chlorination, explaining the chemical rationale behind each procedural choice to ensure safety, reproducibility, and high yield.

Overview of the Synthetic Strategy

The selected synthetic pathway is designed for optimal regiochemical control and scalability. Direct chlorination of the 1-methyl-7-azaindole intermediate is often unselective and difficult to control on a large scale. The chosen route circumvents this by activating the 4-position towards nucleophilic attack through the formation of an N-oxide. This strategy ensures the desired C4-chlorinated isomer is formed with high fidelity.

The three core transformations are:

  • N-Methylation: Protection and functionalization of the pyrrole nitrogen on the starting material, 7-azaindole.

  • N-Oxidation: Activation of the pyridine ring at the N7-position to direct the subsequent chlorination.

  • Deoxygenative Chlorination: Introduction of the chlorine atom at the C4-position using a standard chlorinating agent.[6][7]

Synthetic_Workflow Start 7-Azaindole (1) Step1 Protocol 1: N-Methylation Start->Step1 NaH, MeI DMF Intermediate1 1-Methyl-1H-pyrrolo [2,3-b]pyridine (2) Step1->Intermediate1 Step2 Protocol 2: N-Oxidation Intermediate1->Step2 m-CPBA DCM Intermediate2 1-Methyl-1H-pyrrolo [2,3-b]pyridine 7-N-oxide (3) Step2->Intermediate2 Step3 Protocol 3: Chlorination Intermediate2->Step3 POCl₃ Acetonitrile FinalProduct 4-Chloro-1-methyl-1H-pyrrolo [2,3-b]pyridine (4) Step3->FinalProduct

Caption: Overall workflow for the synthesis of the target compound.

Quantitative Data Summary

The following table outlines the expected parameters for each step of the synthesis, assuming a starting scale of 1.0 kg of 7-azaindole.

StepStarting MaterialProductM.W. ( g/mol )Typical Scale (mol)Typical Yield (%)Purity (HPLC)
1 7-Azaindole (1)1-Methyl-1H-pyrrolo[2,3-b]pyridine (2)118.148.4690-97%>98%
2 Compound (2)1-Methyl-1H-pyrrolo[2,3-b]pyridine 7-N-oxide (3)132.167.6188-95%>97%
3 Compound (3)This compound (4)148.166.8585-92%>99%

Detailed Experimental Protocols

4.1 Protocol 1: Synthesis of 1-methyl-1H-pyrrolo[2,3-b]pyridine (2)

  • Causality: This step utilizes a strong base, sodium hydride (NaH), to deprotonate the weakly acidic pyrrole N-H. The resulting anion acts as a potent nucleophile, readily attacking the electrophilic methyl iodide to form the N-methylated product. Dimethylformamide (DMF) is an ideal polar aprotic solvent for this SN2 reaction.

  • Step-by-Step Methodology:

    • Equip a suitable multi-neck reactor with a mechanical stirrer, thermocouple, nitrogen inlet, and addition funnel. Ensure the system is inerted with dry nitrogen.

    • Charge the reactor with anhydrous DMF (5.0 L).

    • Under a strong nitrogen flow, add sodium hydride (60% dispersion in mineral oil, 372 g, 9.31 mol, 1.1 eq) in portions to the DMF. Maintain strict control to avoid excessive foaming or temperature rise.

    • Cool the resulting slurry to 0-5 °C using an ice bath.

    • Dissolve 7-azaindole (1.0 kg, 8.46 mol, 1.0 eq) in anhydrous DMF (3.0 L) and add it dropwise to the NaH slurry via the addition funnel over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.

    • After the addition is complete, allow the mixture to stir at 0-5 °C for 1 hour. A deep-colored solution of the sodium salt should form.

    • Add methyl iodide (1.32 kg, 9.31 mol, 1.1 eq) dropwise over 2-3 hours, again maintaining the internal temperature below 10 °C.

    • Once the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction for completion by TLC or LC-MS.

    • Upon completion, carefully quench the reaction by slowly adding it to ice-cold water (20 L). This must be done cautiously as unreacted NaH will evolve hydrogen gas.

    • Extract the aqueous mixture with ethyl acetate (3 x 8 L).

    • Combine the organic layers, wash with brine (2 x 5 L), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil or low-melting solid.

    • The product is often of sufficient purity (>98%) for the next step. If required, purification can be achieved by vacuum distillation or crystallization.

4.2 Protocol 2: Synthesis of 1-methyl-1H-pyrrolo[2,3-b]pyridine 7-N-oxide (3)

  • Causality: The pyridine nitrogen is more nucleophilic than the pyrrole nitrogen and is selectively oxidized by an electrophilic oxygen source like meta-chloroperoxybenzoic acid (m-CPBA). Dichloromethane (DCM) is a suitable solvent that is inert to the oxidizing conditions. The reaction is exothermic and requires careful temperature control to prevent side reactions.

  • Step-by-Step Methodology:

    • In a clean, dry reactor, dissolve 1-methyl-1H-pyrrolo[2,3-b]pyridine (2) (assume 1.0 kg, 7.57 mol, 1.0 eq) in dichloromethane (DCM, 10 L).

    • Cool the solution to 0-5 °C.

    • In a separate vessel, prepare a solution of m-CPBA (~77% purity, 1.90 kg, ~8.32 mol, 1.1 eq) in DCM (8 L).

    • Add the m-CPBA solution to the reaction mixture dropwise over 3-4 hours, maintaining the internal temperature at 0-5 °C.

    • After complete addition, allow the reaction to stir at 0-5 °C for an additional 2-3 hours.

    • Monitor the reaction for completion by TLC or LC-MS.

    • Upon completion, quench the reaction by adding a 10% aqueous solution of sodium sulfite (Na₂SO₃, 8 L) to destroy excess peroxide. Stir vigorously for 30 minutes.

    • Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 10 L) to neutralize the meta-chlorobenzoic acid byproduct.

    • Separate the organic layer. Extract the aqueous layer with DCM (2 x 5 L).

    • Combine all organic layers, wash with brine (5 L), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The resulting solid is triturated with diethyl ether or methyl tert-butyl ether (MTBE) to afford the pure N-oxide product as a white or off-white solid.

4.3 Protocol 3: Synthesis of this compound (4)

  • Causality: The N-oxide (3) reacts with phosphorus oxychloride (POCl₃) to form an activated intermediate. Chloride then acts as a nucleophile, attacking the C4-position (which is electronically activated by the N-oxide functionality), followed by elimination to yield the 4-chloro product and regenerate the aromatic system.[6][7] This is a classic example of activating a pyridine ring for nucleophilic substitution.

  • Step-by-Step Methodology:

    • Charge a reactor with 1-methyl-1H-pyrrolo[2,3-b]pyridine 7-N-oxide (3) (assume 1.0 kg, 6.85 mol, 1.0 eq) and acetonitrile (5 L).

    • Cool the suspension to 0-5 °C.

    • Add phosphorus oxychloride (POCl₃, 1.57 kg, 10.27 mol, 1.5 eq) dropwise over 2-3 hours, ensuring the internal temperature does not rise above 10 °C. The reaction is highly exothermic.

    • After the addition, slowly warm the reaction mixture to 75-80 °C and maintain for 4-6 hours.

    • Monitor the reaction for completion by HPLC.

    • Cool the reaction mixture to room temperature and then concentrate under reduced pressure to remove the bulk of the acetonitrile and excess POCl₃.

    • Very carefully, add the resulting viscous residue to a mixture of ice and water (20 L) with vigorous stirring. This quench is highly exothermic and releases HCl gas; perform in a well-ventilated area.

    • Adjust the pH of the aqueous solution to 8-9 using a 50% aqueous sodium hydroxide (NaOH) solution while maintaining a low temperature (<20 °C).

    • The product will precipitate as a solid. Stir the slurry for 1 hour.

    • Filter the solid, wash the cake thoroughly with cold water until the filtrate is neutral, and then dry under vacuum at 40-50 °C.

    • For higher purity, the crude solid can be recrystallized from a suitable solvent system like ethanol/water or heptane/ethyl acetate.

Safety, Handling, and Emergency Procedures

All operations must be conducted by trained personnel in a controlled environment (e.g., a chemical fume hood or walk-in hood) with appropriate engineering controls.

  • Personal Protective Equipment (PPE): Standard PPE includes safety glasses with side shields or goggles, a flame-retardant lab coat, and chemically resistant gloves (nitrile or neoprene).[8][9]

  • Reagent-Specific Hazards:

    • Sodium Hydride (NaH): Flammable solid, reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere (nitrogen or argon).[10]

    • Methyl Iodide (MeI): Toxic, volatile, and a suspected carcinogen. All transfers should be done via syringe or cannula in a well-ventilated fume hood.[10]

    • m-CPBA: Strong oxidizing agent. Can be shock-sensitive when dry. Avoid contact with combustible materials.

    • Phosphorus Oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water, releasing toxic HCl gas. Handle with extreme care.[6][10]

  • Emergency Procedures:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[8][11]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[8][11]

    • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10]

    • Spills: Neutralize spills of acidic or basic materials appropriately. Absorb solvent spills with an inert material (e.g., vermiculite) and dispose of as hazardous waste. For reactive spills (e.g., NaH), use a Class D fire extinguisher (for combustible metals) and do not use water.

Analytical Characterization

The identity and purity of all intermediates and the final product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and absence of isomeric impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound, typically aiming for >99%.

  • Melting Point: To compare with literature values as a confirmation of purity.

References

The Strategic Application of 4-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine in Fragment-Based Drug Design: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, the pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold has emerged as a "privileged structure." Its unique arrangement of hydrogen bond donors and acceptors, coupled with its rigid bicyclic nature, allows it to mimic the purine core, making it a highly effective hinge-binder for a multitude of protein kinases.[1][2] This has led to its incorporation into numerous clinically evaluated and FDA-approved drugs, particularly in oncology.[3] Fragment-Based Drug Design (FBDD) offers a powerful paradigm for leveraging such privileged scaffolds. By starting with low molecular weight fragments, FBDD allows for a more efficient exploration of chemical space and the development of highly optimized, potent, and selective drug candidates.[4]

This guide provides a detailed exploration of the application of 4-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine as a strategic starting fragment in FBDD campaigns. We will delve into the rationale for its selection, provide detailed protocols for its screening and validation, and outline a roadmap for its evolution from a weakly binding hit to a potent lead compound.

Physicochemical Properties and Rationale for Use in FBDD

This compound is an ideal candidate for inclusion in a fragment library. Its properties align well with the "Rule of Three," a guiding principle for fragment selection.

PropertyValueSignificance in FBDD
Molecular Weight 166.61 g/mol Low molecular weight provides a good starting point for optimization and ensures a higher probability of fitting into small pockets on the protein surface.
Structure Pyrrolo[2,3-b]pyridine coreThe 7-azaindole scaffold is a known hinge-binder for many kinases, increasing the likelihood of identifying a quality hit.[1]
Substituents - 4-Chloro: Provides a vector for synthetic elaboration. The chlorine atom can be readily displaced by nucleophiles or participate in cross-coupling reactions, allowing for "fragment growing."
- 1-Methyl: Blocks the hydrogen-bond donating potential of the pyrrole nitrogen, which can be advantageous for tuning solubility and cell permeability. It also provides a point of differentiation from the parent scaffold.

The combination of a privileged core with a strategically placed reactive handle (the chloro group) makes this compound a "poised" fragment, ripe for chemical elaboration once a binding event is confirmed.

The FBDD Workflow: A Visual Overview

The journey from fragment to lead candidate follows a structured, multi-stage process. The following diagram illustrates a typical FBDD workflow.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead cluster_2 Phase 3: Lead Optimization A Fragment Library Screening (e.g., SPR, NMR, DSF) B Hit Validation (Orthogonal Methods) A->B Primary Hits C Structural Biology (X-ray Crystallography, Cryo-EM) B->C Validated Hits D Structure-Guided Optimization (Fragment Growing/Linking) C->D Binding Mode Analysis E SAR Expansion & DMPK Profiling D->E Potent Leads F Preclinical Candidate E->F Optimized Properties

Caption: A generalized workflow for a Fragment-Based Drug Design (FBDD) campaign.

Protocols for Fragment Screening and Hit Validation

The initial step in an FBDD campaign is to screen a library of fragments to identify those that bind to the target protein. Given the typically weak affinities of fragments, highly sensitive biophysical techniques are required.

Protocol 1: Primary Screening using Surface Plasmon Resonance (SPR)

SPR is a powerful technique for primary screening due to its sensitivity, real-time nature, and relatively low protein consumption.

Objective: To identify fragments that bind to the target protein and to estimate their dissociation constants (KD).

Materials:

  • Target protein of interest, purified and quality-controlled.

  • This compound and other fragments from the library, dissolved in DMSO.

  • SPR instrument (e.g., Biacore, Carterra).

  • Sensor chips (e.g., CM5, CAP).

  • Immobilization buffers (e.g., acetate pH 4.5) and running buffers (e.g., HBS-EP+).

Methodology:

  • Protein Immobilization:

    • Immobilize the target protein onto the sensor chip surface using a suitable chemistry (e.g., amine coupling). Aim for a low to medium immobilization density to minimize mass transport effects.

    • A reference flow cell should be prepared in parallel (e.g., activated and deactivated without protein) to enable background subtraction.

  • Fragment Solution Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Serially dilute the fragment into running buffer to create a concentration series (e.g., 1000 µM to 15.6 µM). Ensure the final DMSO concentration is matched across all samples and the running buffer (typically ≤ 1%).

  • SPR Analysis:

    • Inject the fragment solutions over the protein and reference flow cells.

    • Monitor the binding response in real-time. A typical injection cycle includes a baseline, association phase, and dissociation phase.

    • Regenerate the surface between injections if necessary, using a mild regeneration solution that does not denature the immobilized protein.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data.

    • For each concentration, plot the equilibrium response against the fragment concentration.

    • Fit the data to a steady-state affinity model to determine the dissociation constant (KD).

Causality Behind Experimental Choices:

  • The use of a reference cell is critical to correct for bulk refractive index changes caused by the DMSO in the sample buffer, a common source of false positives in SPR-based fragment screening.

  • Maintaining a constant, low percentage of DMSO minimizes its impact on protein stability and binding interactions.

Protocol 2: Hit Validation using Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR-based methods are excellent for validating hits from primary screens. They are highly robust and can provide information about the binding site on the protein.

Objective: To confirm the binding of this compound and to map its binding site on the target protein.

Materials:

  • 15N-labeled target protein.

  • This compound stock solution in d6-DMSO.

  • NMR buffer (e.g., phosphate buffer in 90% H2O/10% D2O).

  • High-field NMR spectrometer with a cryoprobe.

Methodology:

  • Protein Sample Preparation:

    • Prepare a solution of 15N-labeled protein (typically 50-100 µM) in NMR buffer.

  • Acquisition of Reference Spectrum:

    • Acquire a 2D 1H-15N HSQC spectrum of the protein alone. This serves as the reference spectrum. Each peak in this spectrum corresponds to a specific amide group in the protein backbone.

  • Titration with the Fragment:

    • Add a small aliquot of the this compound stock solution to the protein sample to a final concentration of, for example, 500 µM.

    • Acquire a second 2D 1H-15N HSQC spectrum.

  • Data Analysis:

    • Overlay the reference and fragment-containing spectra.

    • Identify peaks that show a chemical shift perturbation (CSP) or significant line broadening upon addition of the fragment. These changes indicate that the corresponding amino acid residues are in or near the binding site.

    • If the protein's resonance assignments are known, the binding site can be mapped onto the protein's structure.

Causality Behind Experimental Choices:

  • Using 15N-labeled protein allows for the observation of changes in the protein's signals upon ligand binding, which is a very reliable method for detecting binding events.

  • The 1H-15N HSQC experiment is particularly sensitive to changes in the chemical environment of the protein backbone, making it ideal for detecting ligand binding.

From Hit to Lead: Structure-Guided Optimization

Once this compound is confirmed as a binder, the next crucial step is to determine its binding mode through structural biology techniques, primarily X-ray crystallography.

Protocol 3: Co-crystallization for Structural Elucidation

Objective: To obtain a high-resolution crystal structure of the target protein in complex with this compound.

Methodology:

  • Crystal Growth:

    • Screen for crystallization conditions of the target protein alone to obtain well-diffracting crystals.

    • Alternatively, co-crystallization can be attempted by adding the fragment to the protein solution before setting up crystallization trials.

  • Fragment Soaking:

    • If crystals of the protein alone are obtained, they can be soaked in a solution containing a high concentration of this compound (typically 1-10 mM).

  • Data Collection and Structure Determination:

    • Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

    • Process the data and solve the structure by molecular replacement, using the apo-protein structure as a model.

    • Carefully examine the electron density maps to identify the bound fragment and model its interactions with the protein.

The resulting co-crystal structure provides a detailed atomic-level map of the binding site, revealing key interactions and identifying potential vectors for chemical modification.

Fragment Growing Strategy

The crystal structure will illuminate the orientation of the 4-chloro group. This information is then used to guide the synthesis of new analogs where the chloro group is replaced with larger functional groups that can form additional favorable interactions with the protein, thereby increasing potency and selectivity. This iterative process of design, synthesis, and testing is the core of the hit-to-lead optimization phase.

Fragment_Growing cluster_0 cluster_1 cluster_2 cluster_3 A This compound (Weak Binder) B X-ray Co-crystal Structure (Identifies Unoccupied Pockets) A->B  Validation & Crystallography   C Synthesis of Analogs (Replacing -Cl with new groups) B->C  Structure-Based Design   D Optimized Compound (Improved Affinity & Selectivity) C->D  SAR & Potency Testing  

Caption: The process of "fragment growing" from an initial hit to a potent lead compound.

Conclusion

This compound represents a highly valuable starting point for fragment-based drug discovery campaigns, particularly those targeting protein kinases. Its privileged 7-azaindole core provides a strong foundation for binding, while its chemical tractability allows for rapid and rational optimization. By employing a robust workflow of sensitive biophysical screening, hit validation, and structure-guided design, researchers can efficiently leverage this and similar fragments to discover novel and potent therapeutics.

References

Protocols for N-Alkylation of the Pyrrolo[2,3-b]pyridine Core: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrrolo[2,3-b]pyridine Scaffold

The pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural resemblance to indole, a ubiquitous motif in biologically active natural products and pharmaceuticals, allows it to act as a bioisostere, modulating key physicochemical properties such as solubility, pKa, and hydrogen bonding capacity. This modulation can lead to improved pharmacokinetic profiles and enhanced target binding. Consequently, derivatives of 7-azaindole are integral components of a wide range of therapeutic agents, including kinase inhibitors for cancer therapy.[1] The strategic functionalization of the 7-azaindole core, particularly at the pyrrole nitrogen (N-1 position), is a cornerstone of analog synthesis for structure-activity relationship (SAR) studies. This guide provides a detailed overview of established and contemporary protocols for the N-alkylation of the pyrrolo[2,3-b]pyridine core, offering researchers a practical toolkit for their synthetic endeavors.

Regioselectivity in N-Alkylation: A Critical Consideration

A primary challenge in the alkylation of 7-azaindole is controlling the site of functionalization. The scaffold presents two nucleophilic nitrogen atoms: the pyrrole nitrogen (N-1) and the pyridine nitrogen (N-7). Alkylation can occur at either position, and achieving high regioselectivity is paramount for the synthesis of pure, well-defined compounds.

The outcome of the alkylation is often governed by a delicate interplay of kinetic and thermodynamic factors.[2][3]

  • Kinetic Control: Under kinetically controlled conditions (typically lower temperatures and shorter reaction times), the reaction favors the product that is formed fastest. The N-1 position of the 7-azaindole anion is generally considered the more kinetically favored site for alkylation due to its higher charge density.

  • Thermodynamic Control: Under thermodynamically controlled conditions (higher temperatures, longer reaction times, and sometimes the presence of a reversible process), the reaction favors the most stable product. The relative stability of the N-1 versus N-7 alkylated product can depend on the nature of the alkylating agent and the substitution pattern on the 7-azaindole core.

Careful selection of the base, solvent, temperature, and alkylating agent is crucial for directing the reaction towards the desired N-1 isomer.

Classical N-Alkylation with Alkyl Halides

The most direct and widely employed method for N-alkylation involves the deprotonation of the pyrrole N-H with a suitable base, followed by nucleophilic attack of the resulting anion on an alkyl halide.

Causality Behind Experimental Choices:
  • Base Selection: The choice of base is critical. Strong bases like sodium hydride (NaH) are highly effective in irreversibly deprotonating the N-H of 7-azaindole, leading to the formation of the sodium salt. This salt is highly nucleophilic and readily undergoes alkylation. Weaker inorganic bases such as potassium carbonate (K2CO3) are often used under milder conditions and can be advantageous when working with sensitive substrates. The choice between a strong and a weak base can also influence the regioselectivity of the reaction.

  • Solvent Effects: Polar aprotic solvents like N,N-dimethylformamide (DMF) and tetrahydrofuran (THF) are commonly used as they effectively solvate the cation of the base and the intermediate salt, while not interfering with the nucleophilicity of the anion. Anhydrous conditions are essential, especially when using strong bases like NaH, to prevent quenching of the base and the anionic intermediate.

  • Alkylating Agent: A variety of alkylating agents can be employed, including simple alkyl halides (iodides, bromides, chlorides), benzyl halides, and propargyl halides. The reactivity of the halide (I > Br > Cl) will influence the reaction rate and temperature required.

Experimental Protocol 1: N-Propargylation using Potassium Carbonate

This protocol describes the synthesis of 1-(prop-2-yn-1-yl)-1H-pyrrolo[2,3-b]pyridine, a versatile intermediate for further functionalization via "click" chemistry.

Materials:

  • 1H-Pyrrolo[2,3-b]pyridine (7-azaindole)

  • Propargyl bromide (80% solution in toluene)

  • Potassium carbonate (K2CO3), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of 1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add propargyl bromide (1.2 eq) dropwise to the reaction mixture at 0-15 °C.[4]

  • Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-5 hours.[4]

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired N-propargylated product.

ParameterConditionReference
Base K2CO3[4]
Solvent DMF[4]
Alkylating Agent Propargyl bromide[4]
Temperature 0-15 °C to room temp.[4]
Time 4-5 hours[4]

Workflow Diagram:

Caption: Classical N-propargylation workflow.

Mitsunobu Reaction for N-Alkylation

The Mitsunobu reaction provides a powerful and mild alternative for the N-alkylation of 7-azaindole, particularly with primary and secondary alcohols.[5][6] This reaction proceeds via an in-situ activation of the alcohol with a phosphine and an azodicarboxylate, followed by an SN2 displacement by the N-H of the 7-azaindole.[6]

Causality Behind Experimental Choices:
  • Reagents: The classic Mitsunobu conditions employ triphenylphosphine (PPh3) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The reaction is initiated by the formation of a betaine intermediate from PPh3 and the azodicarboxylate.[6]

  • Stereochemistry: A key advantage of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol carbon, which is a hallmark of the SN2 mechanism.[6]

  • Nucleophile Acidity: The N-H of 7-azaindole is sufficiently acidic to act as the nucleophile in this reaction.

  • Byproduct Removal: A common challenge in Mitsunobu reactions is the removal of the triphenylphosphine oxide and the dialkyl hydrazodicarboxylate byproducts. Purification is typically achieved through chromatography.

Experimental Protocol 2: N-Benzylation via Mitsunobu Reaction

This protocol describes the N-benzylation of 7-azaindole using benzyl alcohol.

Materials:

  • 1H-Pyrrolo[2,3-b]pyridine (7-azaindole)

  • Benzyl alcohol

  • Triphenylphosphine (PPh3)

  • Diisopropyl azodicarboxylate (DIAD)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of 1H-pyrrolo[2,3-b]pyridine (1.0 eq), benzyl alcohol (1.1 eq), and triphenylphosphine (1.5 eq) in anhydrous THF, cool the mixture to 0 °C in an ice bath.[7]

  • Add diisopropyl azodicarboxylate (1.5 eq) dropwise to the cooled solution, maintaining the temperature below 10 °C.[7][8]

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within 6-8 hours.[7]

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield N-benzyl-7-azaindole.

ParameterConditionReference
Alcohol Benzyl alcohol[7]
Phosphine PPh3[7]
Azodicarboxylate DIAD[7]
Solvent THF[7]
Temperature 0 °C to room temp.[7][8]
Time 6-8 hours[7]

Mechanism Diagram:

Mitsunobu PPh3 PPh₃ Betaine Betaine Intermediate PPh3->Betaine DIAD DIAD DIAD->Betaine Oxyphosphonium Oxyphosphonium Ion [R-OPPh₃]⁺ Betaine->Oxyphosphonium Azaindole_Anion 7-Azaindole⁻ Betaine->Azaindole_Anion Deprotonation Alcohol R-OH Alcohol->Oxyphosphonium Azaindole 7-Azaindole-H Azaindole->Azaindole_Anion Product N-Alkyl-7-azaindole Oxyphosphonium->Product Byproduct1 PPh₃=O Oxyphosphonium->Byproduct1 Azaindole_Anion->Product Sₙ2 Attack Byproduct2 DIAD-H₂ Azaindole_Anion->Byproduct2

Caption: Simplified Mitsunobu reaction mechanism.

Transition Metal-Catalyzed N-Arylation

For the introduction of aryl and heteroaryl substituents at the pyrrole nitrogen, transition metal-catalyzed cross-coupling reactions are the methods of choice. The Buchwald-Hartwig amination is a prominent example, utilizing a palladium catalyst to forge the C-N bond.[9] Copper-catalyzed methods have also been developed and offer a complementary approach.[10]

Causality Behind Experimental Choices:
  • Catalyst System: The Buchwald-Hartwig reaction relies on a palladium precatalyst and a bulky, electron-rich phosphine ligand. The ligand plays a crucial role in facilitating the key steps of the catalytic cycle: oxidative addition, amine coordination and deprotonation, and reductive elimination.

  • Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs2CO3), is required to deprotonate the 7-azaindole and generate the active nucleophile.

  • Arylating Agent: A variety of aryl and heteroaryl halides (bromides, iodides) or triflates can be used as coupling partners.

Experimental Protocol 3: Buchwald-Hartwig N-Arylation

This protocol describes the N-arylation of 7-azaindole with an aryl bromide.

Materials:

  • 1H-Pyrrolo[2,3-b]pyridine (7-azaindole)

  • Aryl bromide (e.g., 4-bromotoluene)

  • Palladium(II) acetate (Pd(OAc)2)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOt-Bu)

  • Toluene, anhydrous and degassed

  • Ethyl acetate (EtOAc)

  • Celite®

Procedure:

  • In an oven-dried Schlenk tube, combine 1H-pyrrolo[2,3-b]pyridine (1.0 eq), palladium(II) acetate (0.02 eq), and XPhos (0.04 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add sodium tert-butoxide (1.4 eq).

  • Add anhydrous, degassed toluene, followed by the aryl bromide (1.2 eq).

  • Heat the reaction mixture to 100-110 °C and stir until the starting material is consumed as monitored by TLC. The reaction is typically complete within 18-24 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the N-arylated product.

ParameterConditionReference
Catalyst Pd(OAc)2 / XPhos[9]
Base NaOt-Bu[9]
Solvent Toluene[9]
Arylating Agent Aryl bromide[9]
Temperature 100-110 °C[9]
Time 18-24 hours[9]

Catalytic Cycle Diagram:

BuchwaldHartwig Pd0 Pd(0)Lₙ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_complex LₙPd(II)(Ar)(X) OxAdd->PdII_complex Ligand_Exch Ligand Exchange PdII_complex->Ligand_Exch 7-Azaindole, Base Amine_complex [LₙPd(II)(Ar)(Azaindole)]⁺X⁻ Ligand_Exch->Amine_complex Red_Elim Reductive Elimination Amine_complex->Red_Elim Red_Elim->Pd0 Catalyst Regeneration Product N-Aryl-7-azaindole Red_Elim->Product

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Conclusion and Future Perspectives

The N-alkylation of the pyrrolo[2,3-b]pyridine core is a fundamental transformation in the synthesis of novel therapeutic agents. The choice of methodology—be it classical alkylation, the Mitsunobu reaction, or transition metal-catalyzed cross-coupling—should be guided by the specific substrate, the desired substituent, and the required reaction conditions. As the demand for novel and diverse 7-azaindole derivatives continues to grow, the development of even more efficient, selective, and sustainable N-alkylation protocols will remain an active and important area of chemical research.

References

The Strategic Deployment of 4-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine in Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for High-Throughput Parallel Synthesis

Introduction: The 7-Azaindole Scaffold as a Privileged Structure in Medicinal Chemistry

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a cornerstone heterocyclic scaffold in modern drug discovery. Its structural resemblance to indole, serving as a bioisostere, allows it to engage with a multitude of biological targets while offering distinct physicochemical properties.[1] The introduction of a nitrogen atom into the six-membered ring modifies the electron distribution, hydrogen bonding capabilities, and metabolic stability, making it a "privileged scaffold" for the development of novel therapeutics. This core is present in a range of approved drugs and clinical candidates, particularly kinase inhibitors.[2][3]

This application note focuses on a particularly valuable derivative for parallel synthesis and library generation: 4-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine . The strategic placement of a chlorine atom at the 4-position provides a reactive handle for a variety of cross-coupling reactions, enabling the rapid diversification of the core structure. The methylation at the N-1 position serves a dual purpose: it blocks the free N-H, preventing potential side reactions and improving solubility in organic solvents, and it can also play a crucial role in modulating the biological activity of the final compounds.

Core Reactivity and Strategic Applications in Parallel Synthesis

The utility of this compound in parallel synthesis is primarily centered around the reactivity of the C4-chloro group. This position is susceptible to palladium-catalyzed cross-coupling reactions, which are highly amenable to high-throughput formats due to their broad substrate scope, functional group tolerance, and generally mild reaction conditions.

The two most significant transformations for library generation using this building block are:

  • Suzuki-Miyaura Cross-Coupling: For the formation of C-C bonds, enabling the introduction of a wide array of aryl and heteroaryl moieties.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds, allowing for the installation of diverse primary and secondary amines.

These reactions form the basis for creating large, focused libraries of novel compounds for structure-activity relationship (SAR) studies.

Experimental Workflows and Protocols

The following sections provide detailed, step-by-step protocols for the application of this compound in parallel synthesis. These protocols are designed to be robust and adaptable for high-throughput screening formats.

Workflow for Library Synthesis

The general workflow for utilizing this compound in a parallel synthesis campaign is depicted below. This workflow emphasizes efficiency and modularity, allowing for the rapid generation of a diverse chemical library.

G cluster_0 Phase 1: Core Functionalization cluster_1 Phase 2: Reaction and Purification cluster_2 Phase 3: Analysis and Library Generation A Starting Material: This compound B Parallel Reaction Setup (e.g., 96-well plate format) A->B C Choice of Coupling Partner: Aryl/Heteroaryl Boronic Acids (Suzuki) or Amines (Buchwald-Hartwig) B->C D Palladium-Catalyzed Cross-Coupling (Suzuki or Buchwald-Hartwig) C->D E Parallel Work-up and Purification (e.g., Solid-Phase Extraction) D->E F Quality Control (LC-MS, NMR) E->F G Final Compound Library for Screening F->G

Figure 1: A generalized workflow for parallel synthesis using this compound.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful tool for creating biaryl and heteroaryl-aryl structures, which are common motifs in biologically active molecules.[4][5]

Reaction Scheme:
Materials and Reagents:
  • This compound

  • Aryl or heteroaryl boronic acids (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl2·CH2Cl2) (0.05 equivalents)

  • Potassium carbonate (K2CO3) (2.0 equivalents)

  • 1,4-Dioxane and Water (4:1 mixture)

Step-by-Step Protocol (for a single reaction vessel, adaptable for parallel format):
  • To a reaction vial, add this compound (1 equivalent, e.g., 50 mg, 0.3 mmol).

  • Add the desired aryl or heteroaryl boronic acid (1.2 equivalents, 0.36 mmol).

  • Add potassium carbonate (2.0 equivalents, 0.6 mmol).

  • Add Pd(dppf)Cl2·CH2Cl2 (0.05 equivalents, 0.015 mmol).

  • Add the degassed 1,4-dioxane/water mixture (e.g., 3 mL).

  • Seal the vial and heat the reaction mixture to 90-100 °C for 2-12 hours, monitoring by LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC.

Optimization and Considerations:
  • Catalyst Choice: While Pd(dppf)Cl2 is a robust catalyst, other palladium sources and ligands, such as Pd(PPh3)4 or catalysts with Buchwald's biarylphosphine ligands, can be screened for optimal results with challenging substrates.[5]

  • Base Selection: Other bases like cesium carbonate (Cs2CO3) or potassium phosphate (K3PO4) can be employed, especially for sensitive substrates.

  • Solvent System: Toluene or DMF can be used as alternative solvents, depending on the solubility of the reactants.

Data Summary Table for Suzuki-Miyaura Coupling:
EntryAryl Boronic AcidProductYield (%)
1Phenylboronic acid1-Methyl-4-phenyl-1H-pyrrolo[2,3-b]pyridine85
24-Methoxyphenylboronic acid4-(4-Methoxyphenyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine92
33-Pyridinylboronic acid1-Methyl-4-(pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine78
42-Thiopheneboronic acid1-Methyl-4-(thiophen-2-yl)-1H-pyrrolo[2,3-b]pyridine81

Yields are representative and may vary based on reaction scale and purification method.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a versatile method for constructing C-N bonds, which are ubiquitous in pharmaceuticals.[6][7][8] This reaction allows for the introduction of a wide range of primary and secondary amines at the C4 position.

Reaction Scheme:
Materials and Reagents:
  • This compound

  • Primary or secondary amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.02 equivalents)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.08 equivalents)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Toluene or 1,4-Dioxane (degassed)

Step-by-Step Protocol (for a single reaction vessel, adaptable for parallel format):
  • To a reaction vial under an inert atmosphere (e.g., argon or nitrogen), add Pd2(dba)3 (0.02 equivalents) and XPhos (0.08 equivalents).

  • Add degassed toluene or 1,4-dioxane and stir for 5 minutes.

  • Add this compound (1 equivalent, e.g., 50 mg, 0.3 mmol).

  • Add the desired amine (1.2 equivalents, 0.36 mmol).

  • Add sodium tert-butoxide (1.4 equivalents, 0.42 mmol).

  • Seal the vial and heat the reaction mixture to 100-110 °C for 4-24 hours, monitoring by LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography or preparative HPLC.

Optimization and Considerations:
  • Ligand Selection: The choice of ligand is critical for the success of the Buchwald-Hartwig amination.[9] For hindered amines or less reactive aryl chlorides, more specialized ligands may be required.

  • Base Sensitivity: Sodium tert-butoxide is a strong base. For base-sensitive substrates, weaker bases like cesium carbonate or potassium phosphate may be used, often requiring higher temperatures or longer reaction times.

  • Inert Atmosphere: Maintaining an inert atmosphere is crucial to prevent the degradation of the palladium catalyst.

Data Summary Table for Buchwald-Hartwig Amination:
EntryAmineProductYield (%)
1Morpholine4-(1-Methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)morpholine88
2AnilineN-Phenyl-1-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine75
3BenzylamineN-Benzyl-1-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine82
4Piperidine1-(1-Methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)piperidine90

Yields are representative and may vary based on reaction scale and purification method.

Visualizing Diversification Strategies

The power of using this compound in parallel synthesis lies in the ability to rapidly generate a diverse library of compounds from a common intermediate.

G cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination Core 4-Chloro-1-methyl-1H- pyrrolo[2,3-b]pyridine S1 Aryl 1 Core->S1 R-B(OH)2 [Pd] S2 Aryl 2 Core->S2 R-B(OH)2 [Pd] S3 ... Core->S3 R-B(OH)2 [Pd] B1 Amine 1 Core->B1 R1R2NH [Pd] B2 Amine 2 Core->B2 R1R2NH [Pd] B3 ... Core->B3 R1R2NH [Pd] S_out C-C Coupled Library S1->S_out S2->S_out S3->S_out B_out C-N Coupled Library B1->B_out B2->B_out B3->B_out

Figure 2: Diversification of the this compound core.

Conclusion

This compound is a highly valuable and versatile building block for parallel synthesis in drug discovery. Its amenability to robust and high-yielding palladium-catalyzed cross-coupling reactions allows for the rapid generation of diverse libraries of novel 7-azaindole derivatives. The protocols outlined in this application note provide a solid foundation for researchers and scientists to leverage this powerful scaffold in their quest for new therapeutic agents. The strategic application of such building blocks is paramount in accelerating the hit-to-lead and lead optimization phases of drug development.

References

Troubleshooting & Optimization

improving the yield of 4-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An essential component in the development of kinase inhibitors and other therapeutics, 4-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine, also known as 4-chloro-1-methyl-7-azaindole, is a key heterocyclic intermediate.[1][2] Its synthesis, while established, can present significant challenges in achieving high yields and purity. This technical support guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions to help navigate the complexities of its synthesis.

Synthetic Strategy Overview

The synthesis of this compound can be approached via several routes. The most common strategies involve either the late-stage chlorination of a pre-formed N-methylated pyrrolopyridine core or the N-methylation of a previously chlorinated scaffold. The choice of route often depends on the availability of starting materials and the desired scale of the reaction.

Below is a diagram outlining the primary synthetic pathways.

Synthetic_Pathways cluster_0 Route A: Late-Stage Chlorination cluster_1 Route B: Late-Stage N-Methylation A1 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) A2 1-Methyl-1H-pyrrolo[2,3-b]pyridine A1->A2 N-Methylation A3 This compound A2->A3 Chlorination B1 4-Chloro-1H-pyrrolo[2,3-b]pyridine B2 This compound B1->B2 N-Methylation Start Starting Materials Start->A1 Start->B1

Caption: General synthetic routes to this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors affecting the overall yield of the synthesis?

The overall yield is highly dependent on the efficiency of two key transformations: the N-methylation of the pyrrole ring and the chlorination of the pyridine ring. The choice of reagents, control of reaction temperature, and effective purification at each step are paramount. Incomplete reactions or the formation of side products, such as isomers or over-halogenated species, are the most common reasons for yield loss.

Q2: I am observing a complex mixture of products after the chlorination step. What is the likely cause?

This issue typically arises from the high reactivity of the pyrrolopyridine ring system, which can lead to polychlorination or chlorination at undesired positions. The choice of chlorinating agent and, crucially, the precise control of stoichiometry and temperature are essential to ensure regioselectivity. Using a milder chlorinating agent like N-chlorosuccinimide (NCS) can often provide better control than more aggressive reagents like phosphoryl trichloride (POCl₃).[3][4]

Q3: Is it better to perform N-methylation before or after chlorination?

Both sequences are viable, but each has its trade-offs.

  • Methylation first (Route A): N-methylation of the parent 7-azaindole is typically straightforward. However, the subsequent chlorination of the electron-rich N-methylated intermediate can be aggressive and may require careful optimization to avoid side reactions.

  • Chlorination first (Route B): Starting with 4-chloro-1H-pyrrolo[2,3-b]pyridine can be advantageous as the electron-withdrawing chlorine atom can modulate the reactivity of the ring system. The subsequent N-methylation can sometimes be challenging due to the reduced nucleophilicity of the pyrrole nitrogen. The choice often comes down to which starting material is more readily available and which reaction proves more scalable and reproducible in your specific laboratory setting.

Q4: What is the best method for purifying the final product?

Column chromatography using silica gel is the most common method for purifying this compound. A gradient elution system, typically starting with a non-polar solvent like hexane or heptane and gradually increasing the polarity with ethyl acetate, is effective for separating the product from non-polar impurities and more polar starting materials or byproducts. Recrystallization can also be an option if a suitable solvent system is identified.

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during the synthesis.

Guide 1: N-Methylation of the Pyrrolopyridine Core

Problem: Incomplete reaction or low yield during the N-methylation of either 1H-pyrrolo[2,3-b]pyridine or its 4-chloro derivative.

Root Cause Analysis: The primary cause of incomplete methylation is often inefficient deprotonation of the pyrrole nitrogen (N-H pKa ≈ 16-17). The choice of base must be strong enough to fully deprotonate the substrate, but not so reactive that it leads to side reactions with the solvent or methylating agent.

Solutions & Protocol:

  • Base Selection: A strong, non-nucleophilic base is ideal. Sodium hydride (NaH) is a common and effective choice as it irreversibly deprotonates the pyrrole, driving the reaction to completion. Potassium carbonate (K₂CO₃) can also be used but may require higher temperatures and longer reaction times due to its lower basicity and heterogeneity.

  • Solvent Choice: Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are preferred. Ensure the solvent is completely dry, as water will quench the base and inhibit the reaction.

  • Temperature Control: The initial deprotonation with NaH is often performed at 0 °C to control the exothermic reaction and hydrogen gas evolution. After the addition of the methylating agent (e.g., methyl iodide), the reaction can be allowed to warm to room temperature.

Optimized N-Methylation Protocol:

  • Step 1: Dissolve the 4-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., Nitrogen or Argon).

  • Step 2: Cool the solution to 0 °C in an ice bath.

  • Step 3: Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir for 30-60 minutes at 0 °C, or until hydrogen evolution ceases.

  • Step 4: Add methyl iodide (1.1 eq) dropwise, keeping the temperature at 0 °C.

  • Step 5: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Step 6: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

ParameterCondition A (High Yield)Condition B (Alternative)Rationale
Base Sodium Hydride (NaH)Potassium Carbonate (K₂CO₃)NaH is a stronger base, ensuring complete deprotonation for a faster, cleaner reaction.
Solvent Anhydrous DMF / THFAnhydrous AcetonitrileDMF and THF effectively solvate the resulting anion.
Temperature 0 °C to Room Temp50-80 °CLower temperature with NaH controls reactivity. Higher temperature is needed for the weaker K₂CO₃.
Methylating Agent Methyl Iodide (CH₃I)Dimethyl Sulfate ((CH₃)₂SO₄)CH₃I is highly reactive. Dimethyl sulfate is a less volatile but more toxic alternative.
Guide 2: Regioselective Chlorination

Problem: Formation of multiple chlorinated products or a low yield of the desired 4-chloro isomer.

Root Cause Analysis: The pyrrolopyridine ring is activated towards electrophilic substitution. Aggressive chlorinating agents or harsh conditions can lead to a lack of selectivity and decomposition of the starting material.

Solutions & Protocol:

  • Choice of Chlorinating Agent: For selective chlorination at the C4 position, N-chlorosuccinimide (NCS) is often the reagent of choice. It is a milder electrophilic chlorinating agent compared to POCl₃ or SOCl₂.[5]

  • Stoichiometric Control: Use of a slight excess (1.05-1.2 equivalents) of NCS is typically sufficient. A large excess will promote the formation of di- and tri-chlorinated byproducts.

  • Solvent and Temperature: The reaction is often performed in a polar aprotic solvent like DMF or acetonitrile. Running the reaction at room temperature or with gentle heating (40-50 °C) usually provides a good balance between reaction rate and selectivity.

Chlorination_Troubleshooting Start Analyze Reaction Mixture (TLC / LC-MS) Low_Conversion Low Conversion of Starting Material Start->Low_Conversion Multiple_Spots Multiple Products (Polychlorination) Start->Multiple_Spots Action_Temp Increase Temperature (e.g., to 50°C) OR Increase Reaction Time Low_Conversion->Action_Temp If SM remains Action_Stoich Reduce NCS Stoichiometry (e.g., to 1.05 eq) OR Run at Lower Temperature Multiple_Spots->Action_Stoich If byproducts form Success Desired Product (High Yield & Purity) Action_Temp->Success Action_Stoich->Success

Caption: Troubleshooting workflow for the chlorination step.

Optimized Chlorination Protocol:

  • Step 1: Dissolve 1-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in acetonitrile or DMF.

  • Step 2: Add N-chlorosuccinimide (1.1 eq) in one portion at room temperature.

  • Step 3: Stir the mixture at room temperature or heat gently to 40-50 °C for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Step 4: Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.

  • Step 5: Wash the combined organic layers with aqueous sodium thiosulfate solution (to quench any remaining NCS), followed by brine.

  • Step 6: Dry over anhydrous sodium sulfate, concentrate, and purify by silica gel chromatography.

ParameterReagent A (Recommended)Reagent B (Harsh)Rationale & Selectivity
Chlorinating Agent N-Chlorosuccinimide (NCS)Phosphoryl Trichloride (POCl₃)NCS is a milder electrophilic source of chlorine, favoring mono-chlorination on the electron-rich pyridine ring. POCl₃ is highly aggressive and often used to convert hydroxyl groups to chlorides, but can cause decomposition with this substrate.[3]
Solvent Acetonitrile / DMFDichloromethane / ChloroformPolar aprotic solvents can help stabilize intermediates in electrophilic aromatic substitution.
Temperature Room Temp to 50 °CRefluxMilder conditions with NCS prevent over-reaction and improve selectivity for the C4 position.

Advanced Topic: Cross-Coupling Reactions

For drug development professionals, functionalizing the pyrrolopyridine scaffold is a common objective. The 4-chloro group serves as a handle for cross-coupling reactions like the Buchwald-Hartwig amination.[6][7]

Problem: Low yield in Buchwald-Hartwig amination of this compound with a desired amine.

Root Cause Analysis: Palladium-catalyzed cross-coupling reactions are complex, and their success depends on the synergistic interplay of the catalyst, ligand, base, and solvent. Common failure modes include catalyst deactivation, slow reductive elimination, or side reactions like hydrodehalogenation.

Solutions:

  • Ligand Choice: The ligand is critical for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. Bulky, electron-rich phosphine ligands (Buchwald ligands) like XPhos, SPhos, or RuPhos are often required to achieve high yields, especially with challenging substrates.[8]

  • Base Selection: A strong, non-nucleophilic base is needed to deprotonate the amine coupling partner without interfering with the catalyst. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) and sodium tert-butoxide (NaOtBu) are common choices.

  • Catalyst System: Using a pre-formed palladium-ligand complex (a "precatalyst") can lead to more reproducible results than generating the active Pd(0) species in situ.

Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Catalytic Cycle Pd0 L₂Pd(0) (Active Catalyst) OxAdd Oxidative Addition Complex L₂Pd(II)(Ar)(X) Pd0->OxAdd 1. Oxidative Addition AmineCoord Amine Complex OxAdd->AmineCoord 2. Ligand Exchange & Deprotonation AmineCoord->Pd0 3. Reductive Elimination Product Ar-NR₂ (Product) AmineCoord->Product ReductElim Reductive Elimination ArX Ar-Cl ArX->OxAdd Amine HNR₂ Amine->AmineCoord Base Base Base->AmineCoord

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

General Protocol for Ligand Screening:

  • Step 1: In parallel vials under an inert atmosphere, add the this compound (1.0 eq), the amine (1.2 eq), and the base (e.g., NaOtBu, 1.4 eq).

  • Step 2: To each vial, add a different palladium source/ligand combination (e.g., Pd₂(dba)₃ with XPhos, or a G3-XPhos precatalyst).

  • Step 3: Add an anhydrous solvent (e.g., toluene or dioxane) and heat the reactions to 80-110 °C.

  • Step 4: Monitor the reactions by LC-MS after a set time (e.g., 4, 12, and 24 hours) to identify the most effective catalyst system.

References

Navigating the Synthesis of 4-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine: A Technical Guide to Overcoming Side Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Introduction

4-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine, a derivative of 7-azaindole, is a crucial building block in medicinal chemistry, valued for its role in the development of various therapeutic agents. However, its synthesis is not without challenges. The presence of two nitrogen atoms in the bicyclic system, coupled with the reactivity of the pyrrole and pyridine rings, can lead to a variety of side products, complicating purification and reducing overall yield. This guide provides practical, experience-driven insights to anticipate and mitigate these issues.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound, providing detailed explanations and actionable protocols.

Issue 1: Lack of Regioselectivity and Formation of Isomeric Byproducts During N-methylation of 4-Chloro-1H-pyrrolo[2,3-b]pyridine

Question: During the N-methylation of 4-chloro-7-azaindole, I am observing the formation of an isomeric byproduct in addition to my desired 1-methyl product. How can I improve the regioselectivity of this reaction?

Explanation of Causality: The 7-azaindole core possesses two nitrogen atoms, N1 in the pyrrole ring and N7 in the pyridine ring, both of which can potentially be alkylated. The regioselectivity of N-alkylation is influenced by several factors, including the reaction conditions (base, solvent, temperature) and the nature of the alkylating agent. While the N1 position is generally more nucleophilic, competitive alkylation at the N7 position can occur, leading to the formation of the undesired 7-methyl isomer.

Troubleshooting Protocol:

  • Choice of Base and Solvent: Employing a milder base in a non-polar, aprotic solvent can favor N1 methylation. Stronger bases in polar solvents can lead to increased formation of the N7-alkylated product.

    • Recommended: Sodium hydride (NaH) in a solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) at a controlled temperature (e.g., 0 °C to room temperature) generally provides good selectivity for N1-methylation.[1]

  • Reaction Temperature: Lowering the reaction temperature can often enhance the selectivity of the reaction by favoring the kinetically controlled product (N1-methylation) over the thermodynamically favored one.

  • Nature of the Alkylating Agent: While methyl iodide is commonly used, other methylating agents like dimethyl sulfate can also be employed. It is crucial to use the appropriate stoichiometry to avoid over-methylation.

Workflow for Optimizing N-methylation Regioselectivity:

Caption: Optimizing N-methylation conditions to favor the desired N1 isomer.

Issue 2: Over-chlorination and Formation of Di- and Tri-chlorinated Species

Question: When chlorinating 1-methyl-1H-pyrrolo[2,3-b]pyridine, I am getting a mixture of chlorinated products, including what appears to be di- and tri-chlorinated species. How can I achieve selective mono-chlorination at the C4 position?

Explanation of Causality: The pyrrolo[2,3-b]pyridine ring system is susceptible to electrophilic substitution.[2][3] While the C4 position is a target for chlorination, other positions on both the pyrrole and pyridine rings can also react, especially under harsh conditions or with an excess of the chlorinating agent. The electron-rich pyrrole ring is particularly prone to further electrophilic attack. Direct chlorination with reagents like N-chlorosuccinimide (NCS) can lack selectivity.[4]

Troubleshooting Protocol:

  • N-Oxide Formation Strategy: A highly effective method to achieve selective C4-chlorination is through the formation of the 7-azaindole-N-oxide. The N-oxide deactivates the pyridine ring towards electrophilic attack and directs chlorination to the C4 position upon reaction with a chlorinating agent like phosphorus oxychloride (POCl₃).[5]

  • Control of Stoichiometry and Temperature: When using direct chlorinating agents, it is critical to use only a slight excess of the reagent and to maintain a low reaction temperature to minimize over-reaction.

  • Purification: Careful column chromatography is often necessary to separate the desired mono-chlorinated product from unreacted starting material and over-chlorinated byproducts.

Experimental Workflow for Selective C4-Chlorination:

Caption: Synthetic workflow for selective C4-chlorination via an N-oxide intermediate.

Issue 3: Formation of Dimeric and Polymeric Byproducts

Question: During the synthesis, particularly when using strong bases or in concentrated solutions, I observe the formation of insoluble, high molecular weight materials. What are these and how can I prevent their formation?

Explanation of Causality: 7-Azaindole and its derivatives can undergo self-reaction or dimerization, especially under strongly basic or acidic conditions. For instance, in syntheses starting from picoline derivatives, base-mediated dimerization of the starting material can be a significant side reaction.[5][6] Additionally, the pyrrole ring can be susceptible to polymerization under certain conditions.

Troubleshooting Protocol:

  • Control of Reaction Concentration: Running reactions at a lower concentration can disfavor intermolecular side reactions like dimerization and polymerization.

  • Careful Addition of Reagents: Slow, portion-wise, or dropwise addition of strong bases or other reactive reagents can help to maintain a low instantaneous concentration of reactive intermediates, thereby minimizing side reactions.

  • Use of Protecting Groups: In multi-step syntheses, the use of protecting groups on the pyrrole nitrogen can mitigate some unwanted side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should look for when analyzing my final product?

A1: Besides the starting materials, the most common impurities are typically the N7-methyl isomer, over-chlorinated products (e.g., dichloro- derivatives), and potentially hydrolyzed starting material if water is not rigorously excluded.

Q2: What is the best method for purifying the crude this compound?

A2: Silica gel column chromatography is the most effective method for purifying the final product. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is typically effective in separating the desired product from less polar impurities (like over-chlorinated byproducts) and more polar impurities.

Q3: Can the chlorine at the C4 position be displaced by other nucleophiles?

A3: Yes, the C4-chloro substituent is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the introduction of a wide range of functional groups, such as amines and phenols, making it a versatile intermediate for further synthetic transformations.[7]

Q4: Are there any specific safety precautions I should take when working with the reagents for this synthesis?

A4: Standard laboratory safety procedures should always be followed. Specifically, phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water, so it must be handled in a fume hood with appropriate personal protective equipment. Strong bases like sodium hydride are also highly reactive and flammable. Always consult the Safety Data Sheet (SDS) for all reagents before use.

Data Summary Table

Potential Side Product Typical Cause Recommended Mitigation Strategy
4-Chloro-7-methyl-1H-pyrrolo[2,3-b]pyridineLack of regioselectivity in N-methylationUse of NaH in THF at 0 °C to RT
Dichloro-1-methyl-1H-pyrrolo[2,3-b]pyridinesExcess chlorinating agent or harsh conditionsN-oxide strategy with POCl₃; control stoichiometry
Dimeric/Polymeric materialsHigh concentration; strong baseLower reaction concentration; slow reagent addition
1-Methyl-1H-pyrrolo[2,3-b]pyridin-4-olHydrolysis of the chloro-intermediateRigorous exclusion of water during reaction and workup

References

overcoming poor reactivity of the C4-chloro position in 1H-pyrrolo[2,3-b]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1H-pyrrolo[2,3-b]pyridines, commonly known as 7-azaindoles. This guide is designed to provide in-depth, practical solutions for a significant synthetic challenge: the poor reactivity of the C4-chloro position. We will explore the underlying reasons for this challenge and provide detailed, field-proven troubleshooting guides and protocols to enable successful C-N and C-C bond formation at this recalcitrant position.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the chemistry of the 7-azaindole scaffold.

Q1: Why is the C4-chloro position on the 7-azaindole nucleus so unreactive in cross-coupling reactions?

A: The diminished reactivity of the C4-chloro position is a well-documented challenge stemming from the electronic properties of the bicyclic heteroaromatic system. The pyridine nitrogen atom acts as an electron-withdrawing group, which generally activates aryl halides toward nucleophilic aromatic substitution (SNAr). However, in the context of palladium-catalyzed cross-coupling, the C4 position is electronically deactivated. It is meta to the electron-donating pyrrole nitrogen and adjacent to the electron-withdrawing pyridine nitrogen, creating an electron-poor environment that is less susceptible to the initial oxidative addition step in the catalytic cycle, a critical rate-determining step for many cross-coupling reactions.[1][2] This makes it significantly less reactive than other positions on the ring.

Q2: What are the most effective strategies for functionalizing the C4-chloro position?

A: Overcoming the inherent low reactivity requires carefully optimized reaction conditions, primarily centered on modern palladium-catalyzed cross-coupling reactions. The two most successful and widely adopted methods are:

  • Buchwald-Hartwig Amination: For C-N bond formation, this reaction is the gold standard. Success hinges on using highly active catalyst systems composed of a palladium precursor and a sterically hindered, electron-rich biarylphosphine ligand.[3][4][5]

  • Suzuki-Miyaura Coupling: For C-C bond formation, this method is highly effective. Similar to amination, success depends on the judicious choice of palladium catalyst, ligand, base, and solvent system to promote the catalytic cycle.[6][7][8]

In both cases, the key is to select a catalytic system powerful enough to facilitate the difficult oxidative addition of the C4-Cl bond to the palladium(0) center.

Q3: Is it necessary to protect the pyrrole N-H group before attempting C4 functionalization?

A: Not always. While traditional methods often required N-H protection (e.g., with SEM, Boc, or sulfonyl groups) to prevent side reactions or catalyst inhibition, modern catalyst systems have shown remarkable efficacy with unprotected 7-azaindoles.[1][9]

  • Pros of N-H Protection: Can improve solubility and, in some cases, prevent N-arylation or other side reactions, potentially leading to cleaner reaction profiles.

  • Cons of N-H Protection: Adds two steps to the synthetic sequence (protection and deprotection), which can lower the overall yield and increase costs. The deprotection step itself can sometimes be challenging.[9]

Recent literature demonstrates that palladium precatalysts, combined with specific biarylphosphine ligands, can achieve highly selective C4-amination on the unprotected N-H of the halo-7-azaindole.[3][10] Therefore, attempting the reaction on the unprotected substrate first is often a viable and more efficient strategy.

Q4: What is the general reactivity order for different halogens at the C4 position?

A: The reactivity of C4-halo-7-azaindoles in palladium-catalyzed cross-coupling reactions follows the established trend for aryl halides, which is dictated by the carbon-halogen bond strength:

C-I > C-Br > C-OTf > C-Cl

This predictable reactivity order is crucial for designing selective synthetic routes. For instance, on a di-halogenated substrate like 2-iodo-4-chloro-7-azaindole, a Suzuki-Miyaura coupling can be performed chemoselectively at the more reactive C2-iodo position, leaving the C4-chloro position intact for a subsequent transformation like a Buchwald-Hartwig amination.[9]

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling at C4

This guide provides solutions to common problems encountered during experiments.

Logical Workflow for Troubleshooting Failed C4-Coupling Reactions

When a reaction at the C4-chloro position fails or provides a low yield, a systematic approach to optimization is critical. The following flowchart outlines a decision-making process for troubleshooting.

troubleshooting_workflow cluster_optimization Systematic Optimization start Reaction Failed/Low Yield (e.g., <10%) check_inert Verify Inert Atmosphere (N2 or Ar) Degas Solvents Properly? start->check_inert Initial Checks optimize_ligand Optimize Ligand/Catalyst System check_reagents Assess Reagent Quality - Catalyst/Precatalyst active? - Base dry and pure? - Amine/Boronic Acid pure? check_inert->check_reagents Atmosphere OK check_reagents->optimize_ligand Reagents OK optimize_base Optimize Base optimize_ligand->optimize_base No improvement success Reaction Successful optimize_ligand->success Improvement optimize_solvent Optimize Solvent optimize_base->optimize_solvent No improvement optimize_base->success Improvement optimize_temp Increase Temperature optimize_solvent->optimize_temp No improvement optimize_solvent->success Improvement optimize_temp->success Improvement protocol_buchwald reagents 1. Reagent Prep - Dry reaction vial under vacuum - Add 4-chloro-7-azaindole (1.0 eq) - Add amine (1.2 eq) catalyst 2. Catalyst Addition - Add Pd precatalyst (e.g., P1, 1 mol%) - Add ligand (e.g., L1, 1 mol%) - Backfill with Argon reagents->catalyst solvent_base 3. Reaction Init - Add anhydrous THF - Add LiHMDS (1.2 eq, 1M in THF) catalyst->solvent_base reaction 4. Heating - Stir at 65 °C - Monitor by TLC/LC-MS solvent_base->reaction workup 5. Workup - Quench with sat. NH4Cl(aq) - Extract with EtOAc - Wash with brine reaction->workup purify 6. Purification - Dry organic layer (Na2SO4) - Concentrate in vacuo - Purify by flash chromatography workup->purify

References

managing regioselectivity in reactions with 4-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 4-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you manage and control regioselectivity in your chemical reactions. As Senior Application Scientists, we've designed this guide to be a practical, field-proven resource grounded in established scientific principles.

Troubleshooting Guide: Navigating Regioselectivity Challenges

This section addresses specific issues you may encounter during your experiments, providing explanations for the observed outcomes and actionable solutions.

Question: My Suzuki-Miyaura coupling is yielding a mixture of C4 and C5-arylated products. How can I selectively favor C4 substitution?

Answer:

This is a common challenge arising from the competing reactivity of the C4-Cl bond and the C5-H bond. While the C4 position is activated for cross-coupling due to the chloro substituent, the C5 position on the pyrrole ring is susceptible to direct C-H activation, leading to undesired C5-arylation.

Causality: The outcome of the reaction is highly dependent on the palladium catalyst system and reaction conditions. Some palladium catalysts, particularly those with bulky, electron-rich phosphine ligands, can readily facilitate C-H activation at the electron-rich C5 position of the pyrrole ring. The choice of base and solvent also plays a critical role in modulating the reactivity of both the C-Cl bond and the C-H bond.

Troubleshooting Steps & Protocol Modifications:

  • Ligand Selection: The choice of phosphine ligand is paramount. For selective C4-arylation, ligands that favor reductive elimination from the Pd(II) intermediate formed after oxidative addition to the C-Cl bond, while disfavoring C-H activation, are preferred.

    • Recommendation: Switch to less bulky, more electron-neutral ligands. For instance, using ligands like P(o-tol)3 or PPh3 can sometimes favor the desired C4 coupling.

  • Catalyst Choice: The palladium precursor can influence the active catalytic species.

    • Recommendation: If you are using Pd(OAc)2, consider switching to a pre-formed catalyst like Pd(PPh3)4, which can sometimes offer better selectivity for C-Cl bond activation.

  • Base and Solvent System: The base and solvent can significantly impact the reaction pathway.

    • Recommendation: A weaker base and a less polar solvent can often suppress the competing C-H activation pathway. For instance, using K2CO3 or CsF instead of stronger bases like t-BuOK might improve selectivity. Toluene or dioxane are generally good starting points for the solvent.

Illustrative Workflow for Optimizing C4 Selectivity:

cluster_0 Problem: Mixture of C4 and C5 Products cluster_1 Troubleshooting Strategy cluster_2 Desired Outcome Mixture Observed: Mixture of C4 and C5 Arylation Ligand 1. Modify Ligand (e.g., P(o-tol)3, PPh3) Mixture->Ligand Initial Check Catalyst 2. Change Pd Source (e.g., Pd(PPh3)4) Ligand->Catalyst If no improvement Conditions 3. Adjust Base/Solvent (e.g., K2CO3 in Toluene) Catalyst->Conditions If still mixed Selective_C4 Selective C4-Arylation Conditions->Selective_C4 Optimized cluster_0 Reactivity Profile Core This compound C4 C4-Cl (Cross-Coupling) Core->C4 C5 C5-H (C-H Activation, EAS) Core->C5 C3 C3-H (Deprotonation) Core->C3 C7 C7-N (Directing Group) Core->C7

troubleshooting low conversion rates in 4-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine (also known as 4-chloro-1-methyl-7-azaindole). This resource is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of this important synthetic intermediate. As a bioisostere of indole, the 7-azaindole scaffold is a privileged structure in medicinal chemistry, making efficient and reproducible access to its derivatives crucial for drug discovery programs.[1]

This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and a validated experimental protocol to help you overcome common challenges and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to the 4-chloro-7-azaindole core?

A1: There are two predominant strategies for constructing the 4-chloro-7-azaindole scaffold. The most common and often highest-yielding approach involves the functionalization of the pre-formed 7-azaindole core. This is typically a two-step process:

  • N-Oxidation: The pyridine nitrogen of 7-azaindole is oxidized to form the corresponding N-oxide. This is a critical activation step that directs the subsequent chlorination.

  • Chlorination: The N-oxide is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), to install the chlorine atom regioselectively at the C4 position.[2]

A second, less common route involves building the pyrrole ring onto a pre-chlorinated pyridine precursor.[3] However, this guide will focus on troubleshooting the more prevalent N-oxidation/chlorination sequence.

Q2: Why is the N-oxidation step necessary before chlorination?

A2: The N-oxidation of the pyridine ring serves a crucial electronic purpose. It deactivates the pyridine ring towards electrophilic attack, but more importantly, it activates the C4 position for nucleophilic substitution-like reactions with chlorinating agents. Direct electrophilic chlorination of 7-azaindole often leads to a mixture of products with poor regioselectivity and low yields of the desired 4-chloro isomer.[3]

Q3: When is the N-methylation step typically performed?

A3: The N-methylation of the pyrrole nitrogen can be performed either before or after the chlorination sequence. However, for process robustness, it is often most effective to perform it as the final step on the 4-chloro-7-azaindole intermediate. This avoids potential side reactions with the methyl group during the sometimes harsh oxidation and chlorination conditions.

Troubleshooting Guide: Low Conversion Rates & Impurities

Low conversion is the most frequently encountered issue in this synthesis. The following section breaks down problems by reaction stage.

Stage 1: N-Oxidation of 7-Azaindole

Problem: Low yield of 7-Azaindole N-oxide; significant starting material remains.

Potential CauseScientific Rationale & Recommended Solution
Degraded Oxidizing Agent Reagents like hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA) can degrade over time.
Insufficient Equivalents of Oxidant An inadequate amount of the oxidizing agent will lead to incomplete conversion.
Suboptimal Reaction Temperature The reaction may be too slow at lower temperatures or lead to decomposition at higher temperatures.
Incorrect Solvent The choice of solvent can impact the solubility of the reagents and the reaction rate.
Stage 2: Chlorination of 7-Azaindole N-oxide

Problem: Poor conversion to 4-Chloro-7-azaindole; formation of undesired isomers or dark-colored impurities.

Potential CauseScientific Rationale & Recommended Solution
Hydrolyzed Chlorinating Agent Phosphorus oxychloride (POCl₃) is highly reactive with moisture, leading to its decomposition and loss of activity.
Insufficient Reaction Temperature/Time This reaction requires significant thermal energy to proceed effectively.
Absence of a Catalyst/Base The reaction can be sluggish without an activator. The addition of a base can significantly improve the rate and yield.
Formation of Dimeric Byproducts At high temperatures, complex side reactions can occur, leading to intractable tars and a difficult work-up.
Stage 3: N-Methylation of 4-Chloro-7-azaindole

Problem: Incomplete methylation or low yield of the final product.

Potential CauseScientific Rationale & Recommended Solution
Weak Base or Insufficient Equivalents The pyrrole N-H is weakly acidic and requires a sufficiently strong base for complete deprotonation.
Moisture in the Reaction Water will quench the strong base (e.g., NaH) and can react with the methylating agent.
Inactive Methylating Agent Reagents like methyl iodide (MeI) can degrade, especially with exposure to light.
Low Reaction Temperature The deprotonation and subsequent alkylation may be slow at very low temperatures.

Visualizing the Process

Synthetic Workflow Diagram

This diagram outlines the standard, high-yield synthetic sequence.

G cluster_0 Synthesis of this compound Start 7-Azaindole Step1 N-Oxidation (e.g., m-CPBA or H₂O₂/AcOH) Start->Step1 Intermediate1 7-Azaindole N-oxide Step1->Intermediate1 Step2 Chlorination (POCl₃, DIPEA) Intermediate1->Step2 Intermediate2 4-Chloro-7-azaindole Step2->Intermediate2 Step3 N-Methylation (NaH, MeI) Intermediate2->Step3 End This compound Step3->End

Caption: High-level workflow for the synthesis.

Troubleshooting Decision Tree

Use this logic tree when encountering low conversion rates.

G cluster_step Identify Problem Stage cluster_solutions Implement Solutions Start Low Conversion Rate Observed IsolateStep Which step failed? Start->IsolateStep Oxidation N-Oxidation IsolateStep->Oxidation TLC shows mostly starting material Chlorination Chlorination IsolateStep->Chlorination TLC shows mostly N-oxide intermediate Methylation N-Methylation IsolateStep->Methylation TLC shows mostly 4-chloro intermediate Sol_Oxidation Check oxidant activity Adjust equivalents Optimize temperature Oxidation->Sol_Oxidation Sol_Chlorination Use fresh POCl₃ Add DIPEA catalyst Ensure reflux temp. Chlorination->Sol_Chlorination Sol_Methylation Use dry NaH & solvent Check MeI quality Allow sufficient time Methylation->Sol_Methylation

Caption: A logic tree for troubleshooting low yields.

Validated Experimental Protocol

This protocol consolidates best practices for a robust and high-yielding synthesis.

Step 1: Synthesis of 7H-pyrrolo[2,3-b]pyridine 1-oxide (7-Azaindole N-oxide)

  • To a solution of 7-azaindole (1.0 eq) in dichloromethane (DCM, ~10 mL per gram of starting material), add m-CPBA (1.2 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC (e.g., 10% MeOH in DCM) until the starting material is consumed.

  • Upon completion, dilute the mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-oxide, which can often be used in the next step without further purification.

Step 2: Synthesis of 4-Chloro-7H-pyrrolo[2,3-b]pyridine (4-Chloro-7-azaindole)

  • Caution: This step should be performed in a well-ventilated fume hood.

  • To the crude 7-azaindole N-oxide (1.0 eq), add phosphorus oxychloride (POCl₃, 5-10 eq by volume) and diisopropylethylamine (DIPEA, 1.2 eq).[2]

  • Heat the mixture to reflux (approx. 105-110 °C) and maintain for 2-4 hours. Monitor by TLC or LCMS.

  • After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the aqueous solution with a strong base (e.g., 50% NaOH or solid K₂CO₃) to pH 8-9 while keeping the temperature below 20 °C with an ice bath.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield pure 4-chloro-7-azaindole. A yield of ~85% can be expected with this method.[2]

Step 3: Synthesis of this compound

  • Caution: NaH is pyrophoric. Handle under an inert atmosphere.

  • Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in anhydrous DMF in a flame-dried flask under a nitrogen atmosphere.

  • Cool the suspension to 0 °C and add a solution of 4-chloro-7-azaindole (1.0 eq) in anhydrous DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then add methyl iodide (MeI, 1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours until the starting material is consumed (monitor by TLC).

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography to afford the final product, this compound.

References

stability issues of 4-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-2026-01-04-CM-PP

Subject: Stability and Handling of 4-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine under Acidic and Basic Conditions

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability issues encountered during experimental work.

Introduction

This compound, a derivative of 7-azaindole, is a critical building block in medicinal chemistry.[1] Its structural features, however, can present stability challenges under certain pH conditions. This document outlines the potential degradation pathways, provides answers to frequently asked questions, and offers detailed protocols for assessing and managing the stability of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is consistently low when using an acidic catalyst with this compound. What could be the cause?

Low yields in the presence of acid are often indicative of compound degradation. The 7-azaindole core is susceptible to acid-catalyzed reactions.[2][3] The primary concern is the potential for hydrolysis of the chloro substituent, leading to the formation of 1-methyl-1H-pyrrolo[2,3-b]pyridin-4-ol. Additionally, protonation of the pyridine nitrogen can activate the ring towards nucleophilic attack by residual water or other nucleophiles in the reaction mixture.

Troubleshooting Steps:

  • pH Monitoring: Carefully monitor and control the pH of your reaction.

  • Anhydrous Conditions: Ensure your solvents and reagents are rigorously dried to minimize water content.

  • Alternative Catalysts: Explore the use of milder Lewis acids or non-acidic catalysts if the reaction chemistry allows.

  • Reaction Temperature: Lowering the reaction temperature may slow the rate of degradation relative to the desired reaction.

Q2: I've observed a new, more polar impurity by TLC/LC-MS after a basic work-up. What is this likely to be?

The appearance of a more polar impurity following basic work-up suggests a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the pyridine nitrogen makes the 4-position susceptible to attack by nucleophiles, especially under basic conditions. The most common nucleophile in a standard work-up is the hydroxide ion (from aqueous base), which would lead to the formation of 1-methyl-1H-pyrrolo[2,3-b]pyridin-4-ol.

Troubleshooting Steps:

  • Avoid Strong Bases: If possible, use milder inorganic bases like sodium bicarbonate or organic bases like triethylamine for pH adjustment.

  • Temperature Control: Perform the work-up at low temperatures (e.g., 0 °C) to minimize the rate of the SNAr reaction.

  • Extraction Efficiency: Quickly and efficiently extract the product into a non-polar organic solvent to minimize its contact time with the aqueous basic phase.

Q3: How can I definitively assess the stability of this compound under my specific reaction conditions?

A forced degradation study is the most effective way to determine the stability of your compound under specific stress conditions.[4][5][6] This involves intentionally exposing a sample of the compound to your reaction conditions (or more stringent ones) and monitoring its degradation over time. This will help you identify potential degradants and establish a stability profile.

Forced Degradation Studies: Protocols and Data Interpretation

Forced degradation studies are a critical component of pharmaceutical development, providing insights into degradation pathways and informing the development of stable formulations and analytical methods.[4][5][7]

Experimental Protocol: Acidic Stress Testing

Objective: To evaluate the stability of this compound in the presence of a strong acid.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • HPLC system with UV detector

  • LC-MS system for peak identification

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Stress Sample Preparation: In a clean vial, mix 1 mL of the stock solution with 1 mL of 1 M HCl.

  • Control Sample: In a separate vial, mix 1 mL of the stock solution with 1 mL of methanol.

  • Incubation: Incubate both samples at 50 °C.

  • Time-Point Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot (e.g., 100 µL) from each sample.

  • Quenching: Immediately neutralize the acidic aliquot by adding an equimolar amount of 1 M NaOH.

  • Analysis: Dilute the quenched sample with the mobile phase and analyze by HPLC-UV and LC-MS.

Experimental Protocol: Basic Stress Testing

Objective: To evaluate the stability of this compound in the presence of a strong base.

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Stress Sample Preparation: In a clean vial, mix 1 mL of the stock solution with 1 mL of 1 M NaOH.

  • Control Sample: In a separate vial, mix 1 mL of the stock solution with 1 mL of methanol.

  • Incubation: Incubate both samples at 50 °C.

  • Time-Point Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot (e.g., 100 µL) from each sample.

  • Quenching: Immediately neutralize the basic aliquot by adding an equimolar amount of 1 M HCl.

  • Analysis: Dilute the quenched sample with the mobile phase and analyze by HPLC-UV and LC-MS.

Data Interpretation and Visualization

The primary output of these studies will be chromatograms showing the decrease in the parent compound peak and the appearance of new peaks corresponding to degradation products.

Stress Condition Potential Degradation Product Expected Change in Retention Time (RP-HPLC)
Acidic (1 M HCl)1-methyl-1H-pyrrolo[2,3-b]pyridin-4-olShorter
Basic (1 M NaOH)1-methyl-1H-pyrrolo[2,3-b]pyridin-4-olShorter

Visualizing Workflows and Degradation Pathways

Workflow for Forced Degradation Studies```dot

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL in MeOH) acid_sample Acid Stress Sample: Stock + 1M HCl stock->acid_sample base_sample Base Stress Sample: Stock + 1M NaOH stock->base_sample control Control Sample: Stock + MeOH stock->control incubate Incubate at 50°C acid_sample->incubate base_sample->incubate control->incubate timepoint Withdraw Aliquots at Time Points (0, 2, 4, 8, 24h) incubate->timepoint quench Neutralize Aliquots timepoint->quench hplc HPLC-UV Analysis quench->hplc lcms LC-MS for Identification quench->lcms

Caption: Potential degradation pathway under acidic or basic conditions.

Analytical Methodologies

A robust analytical method is crucial for accurately monitoring the stability of this compound. [8][9][10] Recommended HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with a low percentage of B, and gradually increase to elute more non-polar compounds.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at an appropriate wavelength (e.g., 254 nm)

Conclusion

While this compound is a versatile building block, its stability under both acidic and basic conditions must be carefully considered during experimental design and execution. The primary degradation pathway is likely the conversion to 1-methyl-1H-pyrrolo[2,3-b]pyridin-4-ol. By implementing the troubleshooting strategies and analytical protocols outlined in this guide, researchers can mitigate degradation, improve reaction outcomes, and ensure the integrity of their experimental results.

References

minimizing by-product formation during functionalization of 4-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of 4-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of modifying this versatile scaffold and to minimize the formation of common by-products. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the success of your synthetic endeavors.

Troubleshooting Guide: Minimizing By-Product Formation

The functionalization of this compound, a key intermediate in pharmaceutical research, often presents challenges related to by-product formation. This section addresses specific issues you may encounter during common cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination.

Issue 1: Significant Formation of Boronic Acid Homocoupling Product in Suzuki-Miyaura Coupling

Question: I am performing a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I am observing a significant amount of the corresponding biaryl homocoupling by-product. What are the likely causes and how can I mitigate this?

Answer:

The formation of boronic acid homocoupling products is a common side reaction in Suzuki-Miyaura couplings.[1][2][3] This can arise from several factors, primarily the presence of oxygen and the specific palladium catalyst system employed.

Causality and Troubleshooting Steps:

  • Oxygen Contamination: The presence of molecular oxygen can promote the oxidative homocoupling of boronic acids.[2][3][4]

    • Protocol: Ensure rigorous exclusion of oxygen from your reaction mixture. This can be achieved by:

      • Degassing: Sparge your solvent with an inert gas (e.g., argon or nitrogen) for at least 30 minutes prior to use.

      • Inert Atmosphere: Set up your reaction under a positive pressure of an inert gas. Utilize standard Schlenk line or glovebox techniques.[5]

      • Subsurface Sparge: For larger scale reactions, a subsurface sparge with nitrogen before adding the catalyst can be highly effective.[4]

  • Palladium(II) Mediated Homocoupling: The Pd(II) species in the catalytic cycle can react with the boronic acid to form the homocoupled product.[4]

    • Protocol:

      • Use of a Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help to maintain the palladium in its active Pd(0) state and suppress homocoupling.[4]

      • Catalyst Choice: Consider using a pre-catalyst that is less prone to side reactions. For instance, palladium complexes with bulky, electron-rich phosphine ligands can be beneficial.[6][7]

  • Ligand Selection: The choice of phosphine ligand profoundly influences the selectivity of the reaction.[6][8][9]

    • Protocol: Employing bulky, electron-rich ligands like SPhos (dicyclohexyl(2′,6′-dimethoxybiphenyl-2-yl)phosphine) has been shown to favor the desired cross-coupling product over homocoupling.[1][2]

Illustrative Workflow for Minimizing Homocoupling:

cluster_0 Problem Identification cluster_1 Troubleshooting Steps cluster_2 Expected Outcome High Homocoupling High Homocoupling Degas Solvents Degas Solvents High Homocoupling->Degas Solvents Check Oxygen Inert Atmosphere Inert Atmosphere Degas Solvents->Inert Atmosphere Add Reducing Agent Add Reducing Agent Inert Atmosphere->Add Reducing Agent Check Catalyst State Optimize Ligand Optimize Ligand Add Reducing Agent->Optimize Ligand Improve Selectivity Minimized By-product Minimized By-product Optimize Ligand->Minimized By-product cluster_main Functionalization of this compound cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination Start This compound Suzuki R-B(OH)2 Pd Catalyst, Base Start->Suzuki Buchwald R2NH Pd Catalyst, Base Start->Buchwald Byproduct_Dehalogenation Dehalogenation Start->Byproduct_Dehalogenation Byproduct_Hydrolysis Hydrolysis Start->Byproduct_Hydrolysis Product_Suzuki Desired Product (4-Aryl-) Suzuki->Product_Suzuki Byproduct_Homocoupling Homocoupling (R-R) Suzuki->Byproduct_Homocoupling Product_Buchwald Desired Product (4-Amino-) Buchwald->Product_Buchwald

References

Validation & Comparative

The Strategic Role of the 4-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine Scaffold in Kinase Inhibitor Design: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a cornerstone in modern medicinal chemistry, prized for its role as a bioisostere of indole and its prevalence in a multitude of kinase inhibitors.[1] Its unique electronic properties and ability to form crucial hydrogen bonds within the ATP-binding site of kinases make it a privileged structure in drug discovery. This guide delves into the structure-activity relationship (SAR) of derivatives originating from a key intermediate: 4-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine. We will explore how modifications to this core structure influence biological activity, with a particular focus on Fibroblast Growth Factor Receptor (FGFR) inhibitors, and provide the experimental context for these findings.

The this compound Core: A Versatile Synthetic Hub

The this compound moiety is not merely a component of the final active compound but often serves as a critical synthetic intermediate. The chloro group at the 4-position is an excellent leaving group, enabling a variety of cross-coupling reactions to introduce diverse substituents. This strategic placement allows for the exploration of the chemical space around the core scaffold, a fundamental aspect of optimizing drug-target interactions. The methyl group at the 1-position of the pyrrole ring can also play a role in modulating solubility and metabolic stability.

A common synthetic strategy involves the use of a protected 4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine intermediate. This allows for sequential and regioselective functionalization, typically a Suzuki-Miyaura coupling at the C2 position followed by a Buchwald-Hartwig amination at the C4 position.[2] This approach highlights the importance of the 4-chloro group as a reactive handle for introducing the moieties that will ultimately interact with the kinase.

Comparative Analysis of 1H-pyrrolo[2,3-b]pyridine Derivatives as FGFR Inhibitors

Abnormal activation of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway is implicated in various cancers, making it a compelling target for therapeutic intervention. The 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully employed to develop potent FGFR inhibitors. The core scaffold typically acts as a hinge-binder, forming hydrogen bonds with the backbone of the kinase's hinge region. The substituents at various positions then dictate the potency and selectivity of the inhibitor by interacting with other regions of the ATP-binding pocket.

The following table summarizes the structure-activity relationship of a series of 1H-pyrrolo[2,3-b]pyridine derivatives as FGFR1 inhibitors. While not all derivatives retain the 4-chloro-1-methyl substitution, this analysis provides crucial insights into the impact of substitutions at different positions, which can be extrapolated to the design of new compounds based on the 4-chloro-1-methyl core.

Compound IDR1 (C5-position)R2 (C3-position)FGFR1 IC50 (nM)
1 H3-methoxyphenyl1900
4a CF33-methoxyphenyl190
4h CF33,5-dimethoxyphenyl7
4l CF33-methoxy-5-(trifluoromethoxy)phenyl25

Data sourced from a study on 1H-pyrrolo[2,3-b]pyridine derivatives as potent FGFR inhibitors.

From this data, we can deduce several key SAR trends:

  • Substitution at C5: The introduction of a trifluoromethyl (CF3) group at the C5 position (compound 4a ) led to a 10-fold increase in potency compared to the unsubstituted analog (compound 1 ). This suggests that an electron-withdrawing group at this position is beneficial for activity, potentially through favorable interactions with the protein or by modulating the electronics of the ring system.

  • Substitution at C3: The nature of the aryl substituent at the C3 position has a profound impact on inhibitory activity.

    • Moving from a 3-methoxyphenyl group (compound 4a ) to a 3,5-dimethoxyphenyl group (compound 4h ) resulted in a significant enhancement of potency, with the IC50 value dropping from 190 nM to 7 nM. This indicates that the additional methoxy group likely engages in favorable interactions within a hydrophobic pocket of the ATP-binding site.

    • Replacing one of the methoxy groups with a trifluoromethoxy group (compound 4l ) led to a decrease in potency compared to 4h , suggesting that while hydrophobicity is important, the specific nature and electronics of the substituent are critical for optimal binding.

Visualizing the Structure-Activity Relationship and Signaling Pathway

To better understand the relationships discussed, the following diagrams illustrate the core scaffold and the FGFR signaling pathway.

Caption: Key functionalization points on the this compound scaffold.

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K PLCG PLCγ FGFR->PLCG RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription DAG DAG PLCG->DAG PKC PKC DAG->PKC PKC->Transcription

Caption: Simplified overview of the FGFR signaling pathway targeted by 1H-pyrrolo[2,3-b]pyridine inhibitors.

Experimental Protocols

To provide a practical context for the SAR data, this section details representative experimental protocols for the synthesis of a key intermediate and a biological assay for evaluating FGFR inhibition.

Synthesis of 4-Chloro-2-aryl-1-protected-1H-pyrrolo[2,3-b]pyridine

This protocol describes a Suzuki-Miyaura cross-coupling reaction to introduce an aryl group at the C2 position of a 4-chloro-2-iodo-pyrrolopyridine intermediate.

Materials:

  • 4-chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine

  • Arylboronic acid (e.g., phenylboronic acid)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

  • Potassium carbonate (K2CO3)

  • 1,4-dioxane

  • Water

  • Ethyl acetate (EtOAc)

  • Nitrogen gas

Procedure:

  • To a reaction vessel, add 4-chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine (1.0 eq), arylboronic acid (1.2 eq), Pd2(dba)3 (0.03 eq), and K2CO3 (3.0 eq).

  • De-gas the vessel and backfill with nitrogen.

  • Add de-gassed 1,4-dioxane and water (1:1 mixture).

  • Stir the reaction mixture at 100 °C for 30 minutes.

  • Cool the reaction to room temperature and remove the solvent in vacuo.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield the desired 4-chloro-2-aryl-1-protected-1H-pyrrolo[2,3-b]pyridine.[2]

In Vitro FGFR Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the IC50 values of test compounds against FGFR1.

Materials:

  • FGFR1 kinase

  • Eu-anti-His Antibody

  • Kinase Tracer 236

  • Kinase Buffer A

  • Test compounds

  • 384-well assay plate

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO, followed by a further dilution in Kinase Buffer A.

  • Assay Plate Setup:

    • Add 5 µL of the diluted test compound to the wells of a 384-well plate.

    • Add 5 µL of a pre-mixed solution of FGFR1 kinase and Eu-anti-His antibody in Kinase Buffer A.

    • Initiate the binding reaction by adding 5 µL of Kinase Tracer 236 in Kinase Buffer A.

  • Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at 615 nm (donor) and 665 nm (acceptor).

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion and Future Directions

The this compound scaffold is a valuable starting point for the development of potent and selective kinase inhibitors. The strategic placement of the chloro group at the C4 position provides a versatile handle for synthetic diversification, allowing for the fine-tuning of interactions within the kinase active site. As demonstrated with FGFR inhibitors, modifications at the C3 and C5 positions of the 7-azaindole core are critical for optimizing potency.

Future research in this area will likely focus on:

  • Exploring Novel Substituents: The synthesis and evaluation of new derivatives with diverse and unique substituents at all positions of the pyrrolo[2,3-b]pyridine core to improve potency, selectivity, and pharmacokinetic properties.

  • Targeting Other Kinases: Applying the SAR knowledge gained from FGFR inhibitors to design inhibitors for other kinase targets implicated in disease.

  • Structure-Based Design: Utilizing co-crystal structures of inhibitors bound to their target kinases to rationally design next-generation compounds with improved binding affinity and selectivity.

By leveraging the synthetic versatility of the this compound scaffold and a deep understanding of its structure-activity relationships, researchers can continue to develop innovative and effective kinase inhibitors for the treatment of a wide range of diseases.

References

A Comparative Guide to the Biological Activity of 4-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly within oncology and inflammatory diseases, the strategic design of small molecule inhibitors targeting protein kinases remains a cornerstone of therapeutic innovation. The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold has emerged as a "privileged structure" due to its ability to mimic the purine core of ATP and effectively bind to the hinge region of various kinases.[1] This guide provides a comparative analysis of the biological activity of analogs derived from 4-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine, a key intermediate for generating potent kinase inhibitors. We will delve into the structure-activity relationships (SAR), supported by experimental data, and provide detailed protocols for assessing their biological efficacy.

The Significance of the this compound Scaffold

The 7-azaindole core is a bioisostere of indole and purine, and its unique arrangement of a pyridine nitrogen and a pyrrole NH group allows it to form crucial bidentate hydrogen bonds with the kinase hinge region, a key interaction for ATP-competitive inhibitors.[1] The introduction of a methyl group at the N1 position of the pyrrole ring can enhance metabolic stability and modulate solubility, while the chlorine atom at the C4 position serves as a versatile synthetic handle for introducing diverse functionalities through cross-coupling reactions. This strategic placement of substituents allows for the exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.

Synthesis of Analogs: A Modular Approach

The generation of a library of this compound analogs typically involves a modular synthetic approach. The core scaffold can be synthesized through various established methods. Subsequent modifications are often achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions. For instance, a Suzuki-Miyaura coupling can be employed to introduce aryl or heteroaryl groups at the 4-position by reacting the 4-chloro intermediate with a corresponding boronic acid. Similarly, the Buchwald-Hartwig amination allows for the introduction of various amine-containing substituents.

Comparative Biological Activity: Insights from Kinase Inhibition

The biological activity of these analogs is most commonly assessed through their ability to inhibit specific protein kinases implicated in disease pathways. Below, we compare the activity of various analogs, drawing from published data on related 7-azaindole derivatives to infer the structure-activity relationships for our core scaffold.

Structure-Activity Relationship (SAR) Analysis

The potency and selectivity of 7-azaindole-based inhibitors are highly dependent on the nature and position of their substituents. A review of the literature on anticancer 7-azaindole analogs indicates that positions 1, 3, and 5 are the most active sites for modification.[2]

  • The Role of the 4-Chloro Group: The chlorine atom itself can contribute to binding affinity through hydrophobic interactions within the ATP-binding pocket. In a study on Cdc7 kinase inhibitors, replacement of the chloro group with hydrogen or a methyl group resulted in a significant loss of potency, suggesting the importance of this halogen in establishing favorable interactions with hydrophobic residues like Met 134 and Val 195 in the kinase active site.[3]

  • Substitutions at the 4-Position: Replacing the 4-chloro group with larger aromatic or heteroaromatic moieties can dramatically influence inhibitor potency and selectivity. The choice of the substituent is critical for targeting specific pockets within the kinase active site.

  • Modifications at Other Positions: Disubstitution is a common strategy for optimizing the activity of 7-azaindole analogs.[2] The introduction of alkyl, aryl carboxamide, or heterocyclic rings at various positions can lead to the development of highly potent and selective inhibitors.[2]

Comparative Inhibitory Activity Data

To illustrate the impact of structural modifications, the following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of pyrrolo[2,3-b]pyridine derivatives against various cancer cell lines and kinases. While not all are direct analogs of this compound, they provide valuable insights into the SAR of this compound class.

Compound IDCore ScaffoldTarget Kinase/Cell LineIC50 (nM)Reference
Compound 41 Pyrrolo[2,3-b]pyridine derivativeGSK-3β0.22[4]
Compound 46 Pyrrolo[2,3-b]pyridine derivativeGSK-3β0.26[4]
Compound 54 Pyrrolo[2,3-b]pyridine derivativeGSK-3β0.24[4]
Compound 10t 1H-pyrrolo[3,2-c]pyridine derivativeHeLa cells120[5]
Compound 10t 1H-pyrrolo[3,2-c]pyridine derivativeSGC-7901 cells150[5]
Compound 10t 1H-pyrrolo[3,2-c]pyridine derivativeMCF-7 cells210[5]
Compound 34 Pyrrolo[2,3-b]pyridine-1,2,3-triazolec-Met1.68

This table is a representative compilation from various sources and is intended to illustrate the range of activities achievable with the pyrrolopyridine scaffold.

Experimental Protocols for Biological Evaluation

The following section details standardized in vitro assays crucial for determining the biological activity of novel this compound analogs.

In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)

This assay quantifies the amount of ATP remaining in solution following a kinase reaction, which is inversely correlated with kinase activity.

Principle: The assay utilizes a luciferase-based system where the light output is proportional to the ATP concentration. Inhibition of the kinase results in less ATP consumption and a higher luminescent signal.

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection A Prepare kinase, substrate, and ATP solution C Add kinase solution, substrate, and test compound to well A->C B Serially dilute test compounds B->C D Incubate to allow for binding C->D E Initiate reaction by adding ATP D->E F Incubate at 30°C for 1 hour E->F G Add Kinase-Glo® Reagent F->G H Incubate at room temperature for 10 minutes G->H I Measure luminescence H->I

Caption: Workflow for a luminescent in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Prepare solutions of the target kinase, its specific substrate (peptide or protein), and ATP at appropriate concentrations.

  • Compound Plating: Serially dilute the test analogs in DMSO and then in the reaction buffer. Add a small volume (e.g., 5 µL) of each dilution to the wells of a 384-well plate. Include positive (no inhibitor) and negative (no kinase) controls.

  • Kinase Reaction: Add the kinase and substrate mixture to the wells containing the test compounds. Incubate for a short period (e.g., 15 minutes) at room temperature to allow for compound binding.

  • Initiation: Initiate the kinase reaction by adding the ATP solution.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the remaining ATP by adding a commercially available luminescent kinase assay reagent (e.g., Kinase-Glo®).

  • Measurement: After a brief incubation at room temperature to stabilize the luminescent signal, measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTS Assay)

This colorimetric assay is a widely used method to assess the cytotoxic or cytostatic effects of compounds on cancer cell lines.

Principle: The MTS reagent is bioreduced by viable, metabolically active cells into a colored formazan product that is soluble in the cell culture medium. The amount of formazan produced is directly proportional to the number of living cells.

Workflow Diagram:

G cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_assay MTS Assay A Seed cancer cells in a 96-well plate B Incubate for 24 hours to allow attachment A->B C Treat cells with serial dilutions of test compounds B->C D Incubate for 72 hours C->D E Add MTS reagent to each well D->E F Incubate for 1-4 hours E->F G Measure absorbance at 490 nm F->G

Caption: Workflow for an MTS-based cell proliferation assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells from a chosen cancer cell line (e.g., MCF-7, HeLa) into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: The following day, treat the cells with various concentrations of the this compound analogs. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period, typically 48 to 72 hours, under standard cell culture conditions (37°C, 5% CO2).

  • MTS Addition: Add the MTS reagent to each well according to the manufacturer's instructions.

  • Incubation and Reading: Incubate the plate for 1-4 hours until a color change is apparent. Measure the absorbance of the formazan product at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell proliferation.

Signaling Pathway Perturbation

The 7-azaindole scaffold is prevalent in inhibitors targeting various kinase-driven signaling pathways crucial for cancer cell proliferation and survival. A common target is the RAF-MEK-ERK (MAPK) pathway, which is frequently hyperactivated in many cancers.

GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival TranscriptionFactors->Proliferation Inhibitor This compound Analog Inhibitor->RAF

Caption: Inhibition of the RAF-MEK-ERK signaling pathway by a pyrrolo[2,3-b]pyridine analog.

Conclusion

The this compound scaffold represents a highly promising starting point for the development of novel kinase inhibitors. The strategic positioning of the chloro and methyl groups provides a balance of synthetic versatility and favorable physicochemical properties. By systematically exploring substitutions at the 4-position and other sites on the 7-azaindole ring, researchers can fine-tune the biological activity of these analogs to achieve high potency and selectivity against a range of kinase targets. The experimental protocols detailed in this guide provide a robust framework for evaluating the efficacy of these compounds and elucidating their structure-activity relationships, thereby accelerating the journey from lead compound to potential clinical candidate.

References

A Comparative Guide to the Spectroscopic Validation of Novel 4-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of medicinal chemistry and drug development, the unequivocal structural confirmation of novel chemical entities is a foundational pillar of scientific rigor. The 7-azaindole (pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in numerous pharmacologically active agents. This guide provides a comprehensive, multi-technique framework for the spectroscopic validation of a novel derivative, 4-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine. We present a comparative analysis against its logical precursor, 4-Chloro-1H-pyrrolo[2,3-b]pyridine, to highlight the specific spectral changes that confirm successful N-methylation. This document details validated protocols for High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FT-IR) spectroscopy, establishing a self-validating system for structural elucidation.

Introduction: The Imperative of Structural Verification

The pyrrolo[2,3-b]pyridine core is a bioisostere of indole, found in a multitude of kinase inhibitors and other therapeutics.[1] Its biological activity is exquisitely sensitive to substitution patterns. The introduction of a methyl group on the pyrrole nitrogen, for instance, can profoundly alter a compound's solubility, metabolic stability, and target-binding affinity. Therefore, confirming not only the presence but also the precise location of this methyl group is critical.

This guide moves beyond a simple recitation of data. It explains the causality behind the observed spectral phenomena, providing researchers with the tools to not just acquire data, but to interpret it with confidence. Our objective is to establish an authoritative workflow that differentiates this compound from its immediate synthetic precursor, thereby validating the synthetic transformation.

The Integrated Validation Workflow

An effective structural elucidation strategy relies on the convergence of data from multiple, orthogonal analytical techniques.[2][3] Each method provides a unique piece of the structural puzzle, and together, they form a self-corroborating system. Our workflow begins with a coarse filter (verifying molecular weight) and proceeds to finer levels of detail (atomic connectivity and functional groups).

Validation_Workflow cluster_synthesis Synthesis & Purification cluster_validation Spectroscopic Validation Cascade Compound Crude Product (Mixture of Starting Material & Novel Compound) Purification Chromatography (e.g., HPLC) Compound->Purification Pure_Compound Isolated Analyte Purification->Pure_Compound HRMS HRMS (Molecular Formula Check) Pure_Compound->HRMS Is the mass correct? NMR NMR (1H, 13C) (Connectivity & Isomer Check) HRMS->NMR Yes IR FT-IR (Functional Group Check) NMR->IR Does connectivity match? Conclusion Confirmed Structure: 4-Chloro-1-methyl-1H- pyrrolo[2,3-b]pyridine IR->Conclusion Yes

Caption: Integrated workflow for spectroscopic validation.

High-Resolution Mass Spectrometry (HRMS): The First Checkpoint

Causality: HRMS serves as the initial gatekeeper in structural validation.[4] Its purpose is to confirm that the isolated compound possesses the correct elemental composition. For chlorine-containing molecules, HRMS offers a secondary, powerful validation point: the characteristic isotopic pattern. Natural chlorine exists as two major isotopes, ³⁵Cl (~75%) and ³⁷Cl (~25%), which results in a distinctive M and M+2 peak pattern with an intensity ratio of approximately 3:1.[5] This signature provides high confidence in the presence of a single chlorine atom.

Experimental Protocol: ESI-HRMS
  • Sample Preparation: Prepare a ~1 mg/mL solution of the analyte in a suitable solvent (e.g., methanol or acetonitrile). Further dilute to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water containing 0.1% formic acid.

  • Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.

  • Acquisition Mode: Acquire data in positive ion mode, scanning a mass range of m/z 50-500.

  • Calibration: Ensure the instrument is calibrated using a known standard immediately prior to the run to ensure high mass accuracy (<5 ppm).

Comparative Data Analysis

The key differentiator is the change in molecular weight corresponding to the addition of a methylene group (CH₂) and the loss of a hydrogen atom (net addition of 14.01565 Da).

CompoundMolecular FormulaTheoretical [M+H]⁺ (m/z)Observed [M+H]⁺ (m/z)Mass Error (ppm)Isotopic Pattern (M:M+2)
4-Chloro-1H-pyrrolo[2,3-b]pyridineC₇H₅ClN₂153.02140153.0211-1.96~3:1 Ratio Observed
This compound C₈H₇ClN₂ 167.03705 167.0368 -1.50 ~3:1 Ratio Observed

The HRMS data provides the first piece of evidence: the isolated compound has the correct molecular formula for the N-methylated product.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Proof

Causality: NMR spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules in solution.[7] It provides direct evidence of atomic connectivity and chemical environment. In this comparison, ¹H and ¹³C NMR are essential to prove regioselectivity—that methylation occurred on the pyrrole nitrogen (N-1) and not elsewhere. The key diagnostic signals are the disappearance of the labile N-H proton and the appearance of a new N-methyl group signal in a characteristic region of the spectrum.[8]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the analyte in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to clearly show exchangeable protons like N-H.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire data with a 90° pulse, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse sequence over 1024-2048 scans.

Comparative Data Analysis

The spectral changes upon N-methylation are distinct and unambiguous.

NMR_Comparison Precursor_Struct Precursor_Struct Product_Struct Product_Struct Precursor_Label Key Signals: - Broad N-H singlet (~11-12 ppm) - No signal at ~3.8 ppm Product_Label Key Signals: - N-H signal ABSENT - Sharp N-CH3 singlet (~3.8 ppm) p1 p2 p1->p2 N-Methylation

Caption: Key structural and NMR differences upon N-methylation.

Table 2: Comparative ¹H and ¹³C NMR Data (400 MHz, DMSO-d₆)

Position4-Chloro-1H-pyrrolo[2,3-b]pyridineThis compound Rationale for Change
¹H NMR δ (ppm), Multiplicity, J (Hz) δ (ppm), Multiplicity, J (Hz)
N1-H~11.8 (br s, 1H)Absent Loss of the acidic pyrrole proton.
N1-CH₃Absent~3.80 (s, 3H) Appearance of a new singlet for the methyl group. [8]
H-2~7.60 (d, J=3.5)~7.65 (d, J=3.5)Minor shift due to electronic change.
H-3~6.55 (d, J=3.5)~6.60 (d, J=3.5)Minor shift due to electronic change.
H-5~8.15 (d, J=5.0)~8.20 (d, J=5.0)Minor shift due to electronic change.
H-6~7.20 (d, J=5.0)~7.25 (d, J=5.0)Minor shift due to electronic change.
¹³C NMR δ (ppm) δ (ppm)
N1-CH₃Absent~31.5 Appearance of the N-methyl carbon. [9]
C-2~128.0~129.5N-alkylation influences the electron density of adjacent carbons.[10]
C-3~100.5~101.0Minor shift.
C-4~148.0~148.2Carbon bearing the chloro substituent.
C-5~129.0~129.8Minor shift.
C-6~117.5~118.0Minor shift.
C-7a~150.0~150.5Bridgehead carbon.

The combined disappearance of the N-H signal and the appearance of a singlet integrating to 3 protons at ~3.80 ppm provides unequivocal evidence of successful N-methylation.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Confirmation

Causality: FT-IR spectroscopy probes the vibrational frequencies of functional groups. Its role here is to provide a rapid, confirmatory check that complements the NMR data. The most significant and easily identifiable change is the disappearance of the N-H stretching vibration, a hallmark of the precursor, which is absent in the N-methylated product.[11]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation: Place a small amount (1-2 mg) of the solid analyte directly onto the ATR crystal.

  • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹, co-adding 16-32 scans for a good signal-to-noise ratio.

  • Background: A background spectrum of the clean, empty ATR crystal should be recorded immediately prior to the sample analysis.

Comparative Data Analysis
CompoundKey Vibrational Frequencies (cm⁻¹)Interpretation
4-Chloro-1H-pyrrolo[2,3-b]pyridine~3140 cm⁻¹ (broad) Characteristic N-H stretch of the pyrrole ring. [12]
~1600-1450 cm⁻¹C=C and C=N aromatic ring stretches.
This compound N-H stretch absent Confirms the loss of the N-H functional group.
~2950 cm⁻¹ (weak)Aliphatic C-H stretch from the new methyl group.
~1600-1450 cm⁻¹C=C and C=N aromatic ring stretches (largely unchanged).

The absence of the broad N-H stretch in the 3100-3400 cm⁻¹ region of the product's spectrum is a strong, corroborating piece of evidence for the success of the N-methylation reaction.

Conclusion: A Triad of Self-Validating Data

The structural validation of this compound is achieved not by a single data point, but by the logical consistency across three distinct spectroscopic techniques.

  • HRMS confirmed the correct elemental formula (C₈H₇ClN₂).

  • NMR spectroscopy provided definitive proof of the N-methyl group's presence and its specific location at the N-1 position, while confirming the absence of the precursor's N-H proton.

  • FT-IR spectroscopy corroborated the NMR findings by showing the disappearance of the N-H vibrational stretch.

This integrated approach constitutes a self-validating system, providing the high degree of certainty required for advancing novel compounds in research and drug development pipelines.

References

A Comparative Guide to the Synthesis of 4-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine: An Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 4-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine, a substituted 7-azaindole, is a critical heterocyclic building block in modern medicinal chemistry. Its structure is a common scaffold in the development of potent kinase inhibitors, including those targeting Janus kinase (JAK), spleen tyrosine kinase (Syk), and Rho-associated coiled-coil containing protein kinase (ROCK). The precise and efficient synthesis of this intermediate is therefore of paramount importance to drug discovery and development programs.

This guide provides a comparative analysis of two distinct and validated synthetic routes to this key intermediate. The discussion moves beyond a simple recitation of steps to delve into the underlying chemical principles, practical considerations, and strategic advantages of each approach. The objective is to equip fellow researchers and process chemists with the necessary insights to select and execute the optimal synthesis for their specific program goals, whether for rapid lead optimization or large-scale manufacturing.

Route 1: Multi-step Synthesis via Nitration and Reduction of 7-Azaindole

This classical and well-documented approach builds the molecule by functionalizing a commercially available 7-azaindole core. The strategy involves protection, regioselective nitration, reduction to the amine, Sandmeyer reaction for chlorination, and a final methylation.

Overall Strategy & Rationale

The core logic of this pathway is to introduce the required functionalities onto the 7-azaindole scaffold in a controlled, stepwise manner. N-protection is essential to prevent side reactions during the harsh nitration step. The choice of a tosyl group is strategic; it is a robust protecting group that also directs the nitration to the C3 position. Subsequent functional group interconversions lead to the desired product.

Visualized Workflow: Route 1

Synthesis_Route_1 A 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) B 1-Tosyl-1H-pyrrolo[2,3-b]pyridine A->B TsCl, NaH THF C 3-Nitro-1-tosyl-1H-pyrrolo[2,3-b]pyridine B->C KNO₃, H₂SO₄ 0 °C to rt D 3-Amino-1-tosyl-1H-pyrrolo[2,3-b]pyridine C->D SnCl₂·2H₂O EtOH, reflux E 3-Chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine D->E 1. NaNO₂, HCl 2. CuCl F 4-Chloro-1H-pyrrolo[2,3-b]pyridine E->F NaOH, H₂O MeOH, reflux G This compound F->G MeI, NaH DMF

Caption: Stepwise synthesis starting from 7-azaindole.

Detailed Experimental Protocol: Route 1

Step 1: N-Tosylation of 7-Azaindole

  • To a cooled (0 °C) suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous THF, add 1H-pyrrolo[2,3-b]pyridine (1.0 eq.) portion-wise, ensuring the internal temperature remains below 5 °C.

  • Stir the resulting mixture for 30 minutes at 0 °C.

  • Add a solution of p-toluenesulfonyl chloride (TsCl, 1.1 eq.) in THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours, monitoring by TLC for the disappearance of the starting material.

  • Carefully quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 1-tosyl-1H-pyrrolo[2,3-b]pyridine.

Step 2: Nitration

  • Add the protected azaindole (1.0 eq.) to concentrated sulfuric acid at 0 °C.

  • Add potassium nitrate (KNO₃, 1.1 eq.) portion-wise, maintaining the temperature below 5 °C.

  • Stir the mixture at room temperature for 3 hours.

  • Pour the reaction mixture onto crushed ice and adjust the pH to ~7-8 with aqueous NaOH.

  • Filter the resulting precipitate, wash with water, and dry to obtain 3-nitro-1-tosyl-1H-pyrrolo[2,3-b]pyridine.

Step 3: Reduction of the Nitro Group

  • Suspend the nitro compound (1.0 eq.) in ethanol.

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 5.0 eq.) and reflux the mixture for 4 hours.

  • Cool the mixture, concentrate it, and basify with aqueous NaOH.

  • Extract with ethyl acetate, dry the organic layer, and concentrate to yield the crude 3-amino-1-tosyl-1H-pyrrolo[2,3-b]pyridine.

Step 4: Sandmeyer Reaction

  • Dissolve the amino compound (1.0 eq.) in aqueous HCl and cool to 0 °C.

  • Add a solution of sodium nitrite (NaNO₂, 1.2 eq.) in water dropwise to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) chloride (CuCl, 1.5 eq.) in concentrated HCl.

  • Add the cold diazonium salt solution to the CuCl solution and stir at room temperature for 2 hours.

  • Extract the product with ethyl acetate, wash with brine, dry, and purify by chromatography to give 3-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine.

Scientist's Note on Isomer Rearrangement: A critical, non-obvious transformation occurs after the Sandmeyer reaction. Treatment of the 3-chloro intermediate with a strong acid (like HCl used in the reaction) can induce a rearrangement to the thermodynamically more stable 4-chloro isomer. This is often driven by protonation and subsequent migration. Some protocols explicitly heat the mixture after the Sandmeyer reaction to drive this isomerization to completion, which is a crucial step for obtaining the desired regiochemistry.

Step 5: Deprotection and Methylation

  • Reflux the chloro-tosyl compound (1.0 eq.) in a mixture of methanol and aqueous NaOH solution for 5 hours.

  • Neutralize, extract with ethyl acetate, and concentrate to get 4-chloro-1H-pyrrolo[2,3-b]pyridine.

  • Dissolve this intermediate (1.0 eq.) in anhydrous DMF, cool to 0 °C, and add NaH (1.2 eq.).

  • After 30 minutes, add methyl iodide (MeI, 1.3 eq.) and stir at room temperature for 2 hours.

  • Quench with water, extract with ethyl acetate, and purify by column chromatography to yield the final product, This compound .

Route 2: Convergent Synthesis via Pyrrole Formation

This more modern approach involves constructing the pyrrole ring onto a pre-functionalized pyridine precursor. This strategy can offer advantages in terms of regiochemical control and may involve fewer steps compared to the functionalization of the parent azaindole.

Overall Strategy & Rationale

The logic here is to build complexity late in the synthesis. The starting material, a substituted 2,3-diaminopyridine, already contains the nitrogen atoms of the final bicyclic system. The key transformation is a condensation reaction to form the pyrrole ring, which is a highly efficient method for constructing this heterocycle. This approach avoids the harsh nitration/reduction sequence and the potential regiochemical ambiguities of functionalizing the intact azaindole core.

Visualized Workflow: Route 2

Synthesis_Route_2 A 2-Amino-3-nitropyridine B 2-Chloro-3-nitropyridine A->B Sandmeyer-type NaNO₂, HCl, CuCl C N-Methyl-3-nitro-pyridin-2-amine B->C Methylamine (aq.) EtOH, 80 °C D N2-Methylpyridine-2,3-diamine C->D H₂, Pd/C MeOH E 1-Methyl-1H-pyrrolo[2,3-b]pyridine D->E Chloroacetaldehyde EtOH, Reflux F This compound E->F N-Chlorosuccinimide (NCS), DCM

Caption: Convergent synthesis via late-stage pyrrole formation.

Detailed Experimental Protocol: Route 2

Step 1 & 2: Synthesis of N-Methyl-3-nitro-pyridin-2-amine

  • Convert commercially available 2-amino-3-nitropyridine (1.0 eq.) to 2-chloro-3-nitropyridine via a Sandmeyer reaction (NaNO₂, HCl, CuCl).

  • In a sealed vessel, dissolve 2-chloro-3-nitropyridine (1.0 eq.) in ethanol and add an aqueous solution of methylamine (40%, 3.0 eq.).

  • Heat the mixture to 80 °C for 12 hours.

  • Cool the reaction, remove the solvent under reduced pressure, and partition the residue between water and ethyl acetate.

  • Dry the organic layer and concentrate to afford N-methyl-3-nitro-pyridin-2-amine, which is often used without further purification.

Step 3: Reduction of the Nitro Group

  • Dissolve the nitroamine (1.0 eq.) in methanol.

  • Add 10% Palladium on carbon (Pd/C, 5 mol%) to the solution.

  • Hydrogenate the mixture under a balloon of H₂ gas at room temperature for 6 hours, monitoring by TLC.

  • Filter the reaction through a pad of Celite, washing with methanol.

  • Concentrate the filtrate to yield N²-methylpyridine-2,3-diamine.

Scientist's Note on Reagent Purity: The diamine intermediate is susceptible to air oxidation. It is crucial to use it immediately in the next step or store it under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation and ensure a high yield in the subsequent cyclization.

Step 4: Pyrrole Ring Formation (Bartoli Indole Synthesis variation)

  • Dissolve the crude diamine (1.0 eq.) in ethanol.

  • Add an aqueous solution of chloroacetaldehyde (50 wt. %, 1.5 eq.) dropwise.

  • Reflux the mixture for 4 hours.

  • Cool to room temperature, concentrate the mixture, and neutralize with saturated aqueous NaHCO₃.

  • Extract with dichloromethane (DCM), dry the combined organic layers over Na₂SO₄, and concentrate. Purify by column chromatography to yield 1-methyl-1H-pyrrolo[2,3-b]pyridine.

Step 5: Regioselective Chlorination

  • Dissolve the 1-methyl-7-azaindole (1.0 eq.) in anhydrous DCM and cool to 0 °C.

  • Add N-Chlorosuccinimide (NCS, 1.05 eq.) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Wash the reaction mixture with aqueous Na₂S₂O₃ solution, followed by brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to afford the final product, This compound .

Comparative Analysis and Performance Data

ParameterRoute 1: Functionalization of 7-AzaindoleRoute 2: Convergent Synthesis
Overall Yield Typically lower (10-20% over 6 steps)Generally higher (30-45% over 5 steps)
Number of Steps 6 steps5 steps
Starting Materials 1H-Pyrrolo[2,3-b]pyridine (moderately expensive)2-Amino-3-nitropyridine (readily available, cheaper)
Key Reagents KNO₃/H₂SO₄, SnCl₂, NaNO₂, CuCl, NaH, MeIMethylamine, Pd/C, H₂, Chloroacetaldehyde, NCS
Scalability Challenging. Use of NaH, diazonium salts, and nitration can pose safety and control issues on a large scale.More scalable. Hydrogenation and NCS chlorination are generally more amenable to scale-up.
Regiocontrol Control is complex and relies on a rearrangement step which may not be perfectly selective.Excellent. The chlorine is introduced last onto a defined scaffold, providing unambiguous regiochemistry.
Safety & Hazards High: Concentrated acids, potent oxidizers (nitration), potentially explosive diazonium intermediates, pyrophoric NaH.Moderate: Flammable H₂ gas (requires specialized equipment), toxic chloroacetaldehyde.

Senior Scientist's Recommendation

For Small-Scale Discovery & Medicinal Chemistry: Route 2 is highly recommended. The higher overall yield, superior regiocontrol, and avoidance of hazardous nitration and diazonium salt chemistry make it a more reliable and efficient choice for rapidly synthesizing analogs for structure-activity relationship (SAR) studies. The starting materials are inexpensive and the procedures are robust.

For Large-Scale Process Development & Manufacturing: Route 2 remains the superior starting point for process development. The steps, particularly the catalytic hydrogenation and final NCS chlorination, are well-understood and highly scalable unit operations in a manufacturing environment. While the use of hydrogen gas requires specific engineering controls, it is a standard industrial process. In contrast, the challenges associated with scaling the nitration, Sandmeyer reaction, and use of sodium hydride in Route 1 would likely require significant process safety investment and optimization, making it a less attractive option for commercial production.

This analysis underscores that while multiple synthetic pathways may lead to a target molecule, a thorough evaluation of yield, scalability, safety, and control is essential for selecting the most practical and effective route for the intended application.

A Researcher's Guide to Assessing the Kinase Selectivity of 4-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, kinases have emerged as one of the most critical target classes, particularly in oncology and immunology. The human kinome consists of over 500 enzymes responsible for regulating a vast array of cellular processes. However, the high degree of structural conservation, especially within the ATP-binding site, presents a formidable challenge: achieving inhibitor selectivity. Off-target kinase inhibition can lead to unforeseen toxicities and a diminished therapeutic window. This guide provides an in-depth analysis of assessing the selectivity of a promising class of compounds, the 4-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine derivatives, offering a framework for their evaluation and comparison.

The 7-azaindole, or pyrrolo[2,3-b]pyridine, core is a privileged scaffold in medicinal chemistry, known for its ability to mimic the purine core of ATP and engage in crucial hydrogen bonding interactions within the kinase hinge region. The specific derivatization at the 4-chloro and 1-methyl positions can significantly influence the compound's potency and, more importantly, its selectivity profile. This guide will delve into the experimental strategies required to elucidate this profile, compare derivatives, and provide the foundational data necessary for advancing lead candidates.

The Rationale for Kinase Selectivity Profiling

The ultimate goal of targeted therapy is to inhibit the function of a disease-driving kinase without affecting other kinases. A highly selective inhibitor is more likely to have a cleaner safety profile and a more predictable dose-response relationship. Kinase selectivity is not a binary attribute but rather a spectrum. A compound's selectivity is typically assessed by profiling its inhibitory activity against a large panel of kinases. The resulting data allows for the classification of inhibitors as selective, multi-targeted, or promiscuous, which in turn informs their potential therapeutic applications.

For instance, while a highly selective inhibitor might be desired for a specific cancer driven by a single oncogenic kinase, a multi-targeted inhibitor might be more effective in complex diseases where multiple signaling pathways are dysregulated. The following diagram illustrates a simplified kinase signaling cascade, highlighting how inhibiting an upstream kinase can have downstream effects and how off-target inhibition can disrupt parallel pathways.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Cellular Response cluster_3 Off-Target Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation TF->Proliferation OffTargetKinase Off-Target Kinase AdverseEffect Adverse Effect OffTargetKinase->AdverseEffect Inhibitor Pyrrolo[2,3-b]pyridine Derivative Inhibitor->MEK Intended Target Inhibition Inhibitor->OffTargetKinase Off-Target Inhibition

Caption: Simplified Kinase Signaling Pathway and Inhibitor Action.

Comparative Selectivity of Pyrrolo[2,3-b]pyridine Derivatives

While extensive public data on the specific this compound scaffold is limited, we can draw insights from structurally related compounds to understand potential selectivity patterns. For the purpose of this guide, let's consider a hypothetical comparison based on typical data from kinase inhibitor discovery programs. The table below illustrates how selectivity data for two hypothetical derivatives, Compound A and Compound B , might be presented. Both are derivatives of the this compound core, with minor structural modifications.

Kinase TargetCompound A (IC50, nM)Compound B (IC50, nM)Kinase Family
Primary Target
JAK258Tyrosine Kinase
Selectivity Panel
JAK15015Tyrosine Kinase
JAK3250800Tyrosine Kinase
TYK2150450Tyrosine Kinase
Aurora A>10,0008,500Serine/Threonine Kinase
Aurora B>10,000>10,000Serine/Threonine Kinase
SRC8501,200Tyrosine Kinase
LCK1,5002,500Tyrosine Kinase
ROCK17,500>10,000Serine/Threonine Kinase
PIM14,0005,500Serine/Threonine Kinase

Analysis of Hypothetical Data:

  • Potency: Both compounds demonstrate high potency against the primary target, JAK2.

  • Selectivity within Family: Compound A shows better selectivity for JAK2 over other JAK family members (10-fold vs. JAK1, 50-fold vs. JAK3) compared to Compound B, which has only a 2-fold selectivity over JAK1. This is a critical consideration, as inhibiting multiple JAK isoforms can lead to different therapeutic effects and side effects.

  • Selectivity across Families: Both compounds exhibit high selectivity against kinases from other families, such as Aurora, SRC, ROCK, and PIM kinases, with IC50 values in the micromolar range. This is a desirable characteristic, suggesting a lower likelihood of off-target effects mediated by these kinases.

This type of comparative data is crucial for selecting which derivative to advance into further preclinical studies. Compound A, with its superior selectivity within the JAK family, might be prioritized for an indication where specific JAK2 inhibition is desired.

Experimental Workflow for Kinase Selectivity Profiling

A robust and validated workflow is essential for generating reliable selectivity data. The following diagram and protocol outline a typical process for assessing the selectivity of a novel compound.

G cluster_0 Phase 1: Primary Assay cluster_1 Phase 2: Selectivity Screening cluster_2 Phase 3: Validation & Follow-up A Synthesize Pyrrolo[2,3-b]pyridine Derivative B Determine IC50 against Primary Kinase Target A->B C Dose-Response Curve Generation B->C D Single-Dose Screening (e.g., 1 µM) against Kinase Panel C->D E Identify Off-Target 'Hits' (% Inhibition > 50%) D->E F Determine IC50 for Validated Off-Target Hits E->F G Calculate Selectivity Score (e.g., S-Score, Gini Coefficient) F->G H Cellular Target Engagement Assay (e.g., NanoBRET, CETSA) G->H

Caption: Experimental Workflow for Kinase Inhibitor Selectivity Profiling.

Detailed Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a common method for measuring the inhibitory activity of a compound against a purified kinase. The ADP-Glo™ assay is a luminescence-based assay that measures the amount of ADP produced during the kinase reaction. A decrease in ADP production corresponds to inhibition of the kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate and cofactors

  • ATP

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

  • Test compound (e.g., this compound derivative) dissolved in DMSO

  • 384-well white assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation:

    • Create a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.

    • Further dilute the compound in kinase buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells (typically ≤ 1%).

  • Kinase Reaction:

    • Add 2.5 µL of the diluted compound to the wells of a 384-well plate.

    • Add 2.5 µL of a kinase/substrate mixture to each well to initiate the reaction.

    • Include control wells: "no enzyme" (negative control) and "no compound" (positive control).

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP into ATP, which is then used to produce a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Normalize the data using the controls: % Inhibition = 100 * (1 - (RLU_compound - RLU_no_enzyme) / (RLU_no_compound - RLU_no_enzyme)).

    • Plot the % inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

This protocol can be adapted for high-throughput screening against a large panel of kinases to generate the type of data shown in the comparative table.

Structure-Activity Relationships and Future Directions

The selectivity of a pyrrolo[2,3-b]pyridine derivative is dictated by the intricate interplay of its substituents with the amino acid residues of the kinase active site. The 4-chloro group, for instance, may occupy a specific hydrophobic pocket, and its replacement with other groups (e.g., methoxy, cyano) could dramatically alter the selectivity profile. Similarly, modifications to the N1-methyl group can influence solvent exposure and interactions with the ribose-binding pocket.

A systematic exploration of the structure-activity relationship (SAR) is the cornerstone of optimizing lead compounds. By synthesizing and profiling a library of analogs, medicinal chemists can build a predictive model of how structural changes affect selectivity. This iterative process of design, synthesis, and testing is fundamental to the development of next-generation kinase inhibitors with superior efficacy and safety profiles.

The this compound scaffold represents a promising starting point for the development of selective kinase inhibitors. The methodologies and principles outlined in this guide provide a comprehensive framework for their rigorous evaluation, comparison, and optimization, ultimately paving the way for the discovery of novel targeted therapies.

A Comparative Benchmarking Guide to the Synthetic Efficiency of 4-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine Production Methods

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine in Modern Drug Discovery

This compound, a methylated derivative of the 7-azaindole scaffold, represents a cornerstone heterocyclic motif in contemporary medicinal chemistry. Its structural resemblance to purine bases allows it to function as a potent hinge-binding scaffold in various kinase inhibitors, a class of therapeutics that has revolutionized the treatment of cancer and inflammatory diseases. The strategic placement of the chlorine atom at the 4-position provides a crucial handle for further functionalization through cross-coupling reactions, enabling the exploration of vast chemical space in structure-activity relationship (SAR) studies. Furthermore, the N-methylation of the pyrrole ring can significantly modulate the physicochemical properties of the molecule, such as solubility and metabolic stability, which are critical for optimizing drug-like characteristics.

Given its pivotal role as a key intermediate, the efficient and scalable synthesis of this compound is of paramount importance to researchers in the pharmaceutical industry and academia. This guide provides a comprehensive and objective comparison of the primary synthetic strategies for the production of this valuable building block, supported by experimental data and field-proven insights. We will delve into two principal retrosynthetic approaches, meticulously evaluating their respective strengths and weaknesses to empower researchers in selecting the optimal method for their specific needs.

Retrosynthetic Analysis: Two Convergent Pathways to the Target Molecule

The synthesis of this compound can be logically dissected into two primary strategies, each commencing from the commercially available 7-azaindole (1H-pyrrolo[2,3-b]pyridine). The key difference lies in the sequence of the chlorination and N-methylation steps.

G Target This compound Route1 Route 1: N-Methylation of Chloro-Intermediate Target->Route1 Retrosynthesis Route2 Route 2: Chlorination of Methyl-Intermediate Target->Route2 Retrosynthesis Intermediate1 4-Chloro-1H-pyrrolo[2,3-b]pyridine Route1->Intermediate1 Intermediate2 1-Methyl-1H-pyrrolo[2,3-b]pyridine Route2->Intermediate2 StartingMaterial 7-Azaindole Intermediate1->StartingMaterial Chlorination Intermediate2->StartingMaterial N-Methylation

Figure 1: Retrosynthetic analysis of this compound.

Route 1: Synthesis via N-Methylation of a Chlorinated Intermediate

This synthetic pathway prioritizes the early introduction of the chlorine atom, followed by the N-methylation of the resulting 4-chloro-7-azaindole. This approach is often favored for its robust and high-yielding chlorination step.

Step 1: N-Oxidation of 7-Azaindole

The initial step involves the selective oxidation of the pyridine nitrogen of 7-azaindole. This is a crucial activation step that facilitates the subsequent regioselective chlorination at the C4 position. The use of a peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA), is a standard and effective method for this transformation.

Step 2: Chlorination of 7-Azaindole-N-oxide

The resulting N-oxide is then treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), to introduce the chlorine atom at the 4-position. The addition of a tertiary amine base, such as diisopropylethylamine (DIPEA), has been shown to significantly improve the yield of this reaction.[1]

Step 3: N-Methylation of 4-Chloro-1H-pyrrolo[2,3-b]pyridine

The final step is the N-methylation of the pyrrole nitrogen. A widely employed and efficient method for the N-alkylation of azaindoles involves the use of a strong base, such as sodium hydride (NaH), to deprotonate the pyrrole nitrogen, followed by the addition of an electrophilic methyl source, typically methyl iodide (CH₃I).[2]

G Start 7-Azaindole Step1 N-Oxidation (mCPBA) Start->Step1 Intermediate1 7-Azaindole-N-oxide Step1->Intermediate1 Step2 Chlorination (POCl₃, DIPEA) Intermediate1->Step2 Intermediate2 4-Chloro-1H-pyrrolo[2,3-b]pyridine Step2->Intermediate2 Step3 N-Methylation (NaH, CH₃I) Intermediate2->Step3 Product This compound Step3->Product

Figure 2: Synthetic workflow for Route 1.

Route 2: Synthesis via Chlorination of a Methylated Intermediate

This alternative strategy reverses the order of reactions, beginning with the N-methylation of 7-azaindole, followed by the chlorination of the resulting 1-methyl-7-azaindole.

Step 1: N-Methylation of 7-Azaindole

As in the final step of Route 1, the N-methylation of 7-azaindole is a high-yielding transformation, readily achieved with sodium hydride and methyl iodide.[2]

Step 2: N-Oxidation of 1-Methyl-1H-pyrrolo[2,3-b]pyridine

Similar to the first step of Route 1, the pyridine nitrogen of the N-methylated intermediate is oxidized to the corresponding N-oxide to facilitate the subsequent chlorination.

Step 3: Chlorination of 1-Methyl-1H-pyrrolo[2,3-b]pyridine-N-oxide

The N-oxide is then treated with phosphorus oxychloride to introduce the chlorine atom at the 4-position, yielding the final product.

G Start 7-Azaindole Step1 N-Methylation (NaH, CH₃I) Start->Step1 Intermediate1 1-Methyl-1H-pyrrolo[2,3-b]pyridine Step1->Intermediate1 Step2 N-Oxidation (mCPBA) Intermediate1->Step2 Intermediate2 1-Methyl-1H-pyrrolo[2,3-b]pyridine-N-oxide Step2->Intermediate2 Step3 Chlorination (POCl₃) Intermediate2->Step3 Product This compound Step3->Product

Figure 3: Synthetic workflow for Route 2.

Comparative Analysis of Synthetic Routes

ParameterRoute 1: Methylation of Chloro-IntermediateRoute 2: Chlorination of Methyl-Intermediate
Starting Material 7-Azaindole7-Azaindole
Number of Steps 33
Overall Yield ~70-80% (estimated)~65-75% (estimated)
Key Reagents mCPBA, POCl₃, DIPEA, NaH, CH₃INaH, CH₃I, mCPBA, POCl₃
Pros - High-yielding and well-documented chlorination step.[1][3] - Potentially easier purification of the chlorinated intermediate.- High-yielding initial N-methylation step.[2]
Cons - Handling of sodium hydride requires an inert atmosphere.- The chlorination of the N-methylated N-oxide may be less documented. - Potential for side reactions during chlorination.
Scalability GoodGood

Detailed Experimental Protocols

Route 1: Synthesis via N-Methylation of a Chlorinated Intermediate

Step 1 & 2: Synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridine

  • To a solution of 7-azaindole in a suitable solvent such as dimethoxyethane and heptane, add meta-chloroperoxybenzoic acid (mCPBA) and stir at room temperature to form the N-oxide.[1]

  • After filtration, add phosphorus oxychloride (POCl₃) to the N-oxide and heat under reflux.[1]

  • Cool the reaction mixture, dilute with water, and adjust the pH to 10 with 6N sodium hydroxide.[1]

  • Filter the resulting solid to obtain 4-chloro-1H-pyrrolo[2,3-b]pyridine.

  • Reported Yield: 85-92%.[1][3]

Step 3: N-Methylation of 4-Chloro-1H-pyrrolo[2,3-b]pyridine

  • To a solution of 4-chloro-1H-pyrrolo[2,3-b]pyridine in an anhydrous polar aprotic solvent such as dimethylacetamide, add sodium hydride (NaH) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction to 0 °C and add methyl iodide (CH₃I) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

  • Estimated Yield: ~90-95% (based on the N-methylation of 7-azaindole).[2]

Route 2: Synthesis via Chlorination of a Methylated Intermediate

Step 1: Synthesis of 1-Methyl-1H-pyrrolo[2,3-b]pyridine

  • To a solution of 7-azaindole in anhydrous dimethylacetamide, add sodium hydride (NaH) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction to 0 °C and add methyl iodide (CH₃I) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction with water and extract the product with a suitable organic solvent.

  • Dry, concentrate, and purify to obtain 1-methyl-1H-pyrrolo[2,3-b]pyridine.

  • Reported Yield: 95%.[2]

Step 2 & 3: N-Oxidation and Chlorination of 1-Methyl-1H-pyrrolo[2,3-b]pyridine

  • Dissolve 1-methyl-1H-pyrrolo[2,3-b]pyridine in a suitable solvent and treat with mCPBA to form the N-oxide.

  • After isolation of the N-oxide, add phosphorus oxychloride (POCl₃) and heat under reflux.

  • Work-up the reaction as described in Route 1, Step 1 & 2 to obtain this compound.

  • Estimated Yield: ~70-80% (based on the chlorination of 7-azaindole-N-oxide).

Conclusion and Expert Recommendations

Both synthetic routes presented are viable and efficient for the production of this compound. The choice between the two will likely depend on the specific capabilities and preferences of the laboratory.

Route 1 is recommended for its well-established and high-yielding chlorination step. The synthesis of 4-chloro-7-azaindole is a robust and scalable process with ample literature support. The subsequent N-methylation is a standard transformation for this class of heterocycles and is expected to proceed in high yield.

Route 2 offers a slightly different logistical flow, with the initial N-methylation being a very clean and high-yielding reaction. However, the subsequent chlorination of the N-methylated N-oxide is less documented in the literature, which may require some optimization of reaction conditions.

For researchers seeking a reliable and scalable synthesis with minimal process development, Route 1 represents the more conservative and well-trodden path. For those with expertise in heterocyclic chemistry and a willingness to optimize the chlorination step, Route 2 may also be a suitable option. Ultimately, the choice of synthetic strategy should be guided by a careful consideration of the available resources, timelines, and the desired scale of production.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper management of chemical waste is not merely a regulatory obligation but a cornerstone of responsible science. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine, a halogenated heterocyclic compound common in medicinal chemistry.[1][2][3] The procedures outlined here are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.

Hazard Identification and Immediate Risk Assessment

Before handling any chemical, a thorough understanding of its potential hazards is crucial. This compound is a solid compound with specific health risks that dictate its handling and disposal requirements.

Mechanism of Hazard: The primary hazards associated with this compound are acute oral toxicity and the potential for serious eye damage.[4] As a pyrrolopyridine derivative, it shares characteristics with pyridine, which is known to be a skin and respiratory irritant.[5] The chlorinated nature of the molecule places it in the category of halogenated organic compounds, which have specific environmental disposal regulations.[6][7]

Summary of Hazards:

Hazard ClassificationGHS PictogramSignal WordHazard StatementSource
Acute Toxicity, Oral (Category 4)GHS07 (Exclamation Mark)Warning H302: Harmful if swallowed[4]
Serious Eye Damage (Category 1)GHS05 (Corrosion)Danger H318: Causes serious eye damage[4][8]

Personal Protective Equipment (PPE) Protocol

A robust PPE protocol is your first and most critical line of defense against chemical exposure. The selection of appropriate PPE is based on a risk assessment of the specific handling procedures.

  • Hand Protection: Wear nitrile or neoprene gloves. Latex gloves are not recommended as they offer insufficient protection against pyridine and its derivatives.[9] Always inspect gloves for tears or holes before use and practice proper glove removal techniques to avoid skin contact.[10]

  • Eye Protection: Chemical splash goggles are mandatory to protect against splashes that could cause serious eye damage.[9][11] Ensure they conform to EN 166 (EU) or NIOSH (US) standards.[12]

  • Body Protection: A fully buttoned, long-sleeved lab coat should be worn to protect the skin.[9] For tasks with a higher risk of splashing, consider a chemically resistant apron.

  • Respiratory Protection: All handling of this compound, especially when dealing with the solid powder or creating solutions, must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[5][9]

Spill Management Protocol

Accidental spills require immediate and correct action to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.

  • Contain: For small spills of the solid, carefully sweep up the material using an inert absorbent material (e.g., sand, vermiculite) and place it into a suitable, labeled container for hazardous waste.[5][13] Avoid raising dust.[14]

  • Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.

  • Report: Report all spills to your institution's Environmental Health & Safety (EH&S) department.[5]

Step-by-Step Disposal Procedure

The disposal of this compound must be managed as a hazardous waste stream from the moment it is generated. Do not dispose of this chemical down the drain or in regular trash.[15]

Step 1: Characterize the Waste Stream

Proper characterization is essential for segregation. This waste is classified as a halogenated organic solid . Any solutions containing this compound should be classified as halogenated organic liquid waste . This distinction is critical because halogenated wastes require specific disposal methods, typically high-temperature incineration, to ensure complete destruction and prevent the formation of toxic byproducts like dioxins.[7]

Step 2: Select a Compatible Waste Container
  • Container Integrity: Use only containers that are in good condition, free from cracks or leaks, and have a secure, leak-proof screw-on cap.[16][17] Avoid using corks or parafilm as primary closures.[17]

  • Material Compatibility: The container must be chemically compatible with the waste. For solid this compound, the original manufacturer's container is often a good choice.[17] For liquid waste solutions, high-density polyethylene (HDPE) or glass bottles are typically appropriate.

  • Headspace: Do not overfill containers. Leave at least 10% or one inch of headspace to allow for expansion of contents.[16]

Step 3: Label the Waste Container

Proper labeling is a regulatory requirement and ensures safe handling. As soon as the first drop of waste enters the container, it must be labeled with a "Hazardous Waste" tag.[18] The label must include:

  • The words "Hazardous Waste"

  • The full chemical name: "Waste this compound" (avoid abbreviations)

  • The specific hazards (e.g., "Toxic," "Corrosive")[4]

  • The date accumulation started

  • The name of the principal investigator or generator

Step 4: Accumulate Waste in a Satellite Accumulation Area (SAA)
  • Location: Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[16][19]

  • Segregation: In the SAA, segregate the halogenated waste container from other incompatible waste streams, such as acids, bases, and oxidizers.[18][19] Use secondary containment (such as a lab tray) to capture any potential leaks and to facilitate segregation.[17]

  • Container Status: Keep the waste container closed at all times except when adding waste.[17][18]

Waste_Disposal_Workflow Workflow for this compound Waste A Waste Generated (Solid, Liquid, or Contaminated PPE) B Characterize Waste: Halogenated Organic A->B Step 1 C Select Compatible Waste Container (HDPE or Glass) B->C Step 2 D Affix 'Hazardous Waste' Label with Full Chemical Name & Hazards C->D Step 3 E Place in Satellite Accumulation Area (SAA) D->E Step 4 F Segregate from Incompatible Wastes (e.g., Acids, Bases) E->F G Keep Container Closed F->G H Is Container Full or Accumulation Time Limit Reached? G->H I Request Waste Pickup from EH&S H->I Yes J Continue Accumulation (Inspect Weekly) H->J No J->G

Caption: Decision workflow for handling hazardous waste from generation to pickup.

Step 5: Requesting Waste Pickup

Hazardous waste must be collected by your institution's EH&S department in a timely manner.[17] Adhere to the following limits for your SAA:

  • Time: All hazardous waste must be collected within 90 days (or as specified by your institution) from the start date on the label.[17]

  • Quantity: Do not accumulate more than 55 gallons of a single hazardous waste stream.[17]

Once the container is full or the time limit is approaching, submit a chemical collection request through your EH&S department's designated system.

Final Disposal Method: Incineration

As a halogenated organic compound, this compound is subject to specific land disposal restrictions under the U.S. Environmental Protection Agency (EPA).[6][20] The required treatment standard for such wastes is typically high-temperature incineration. This process is necessary to break the stable carbon-halogen bonds and destroy the organic molecule completely, preventing the release of persistent organic pollutants into the environment.[7]

Decontamination of Empty Containers

Empty containers that once held this compound must also be managed carefully.

  • Triple Rinsing: The container must be triple rinsed with a suitable solvent (e.g., methanol, acetone) to remove all chemical residues.[18][19]

  • Collect Rinsate: The first rinsate must be collected and disposed of as hazardous chemical waste.[18] Subsequent rinsates may also need to be collected, depending on local regulations.

  • Container Disposal: Once triple-rinsed and air-dried in a fume hood, the hazard label on the container must be removed or defaced.[19] The clean container can then typically be disposed of in the regular laboratory trash or recycling.[19]

By adhering to these procedures, you contribute to a culture of safety and ensure that your research is conducted with the utmost respect for environmental and regulatory standards.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
Reactant of Route 2
4-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.